4-(3,4-dichlorophenoxy)benzenesulfonyl Chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(3,4-dichlorophenoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O3S/c13-11-6-3-9(7-12(11)14)18-8-1-4-10(5-2-8)19(15,16)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEZTLINFKIBOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395148 | |
| Record name | 4-(3,4-dichlorophenoxy)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501697-77-4 | |
| Record name | 4-(3,4-dichlorophenoxy)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 501697-77-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride. This compound is a key intermediate in the synthesis of a variety of biologically active molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the reactive sulfonyl chloride functional group, which allows for the facile introduction of the 4-(3,4-dichlorophenoxy)phenylsulfonyl moiety into target structures. This guide includes a summary of its physical and chemical properties, detailed experimental protocols for its synthesis and a key reaction, and a discussion of its primary applications.
Chemical and Physical Properties
This compound is an off-white crystalline powder at room temperature.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₇Cl₃O₃S | [1][2] |
| Molecular Weight | 337.61 g/mol | [1][2] |
| Appearance | Off-white crystalline powder | [1][2] |
| Melting Point | 86-88 °C | |
| Boiling Point | Not available (likely decomposes) | |
| Solubility | Soluble in organic solvents, reacts with water | |
| CAS Number | 501697-77-4 | [1][2] |
Synthesis
The synthesis of this compound is typically achieved through a two-step process: the sulfonation of 3,4-dichlorodiphenyl ether followed by chlorination of the resulting sulfonic acid. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
Step 1: Sulfonation of 3,4-Dichlorodiphenyl Ether
-
In a fume hood, to a stirred solution of 3,4-dichlorodiphenyl ether (1.0 eq) in a suitable inert solvent such as dichloromethane, add chlorosulfonic acid (2.0-3.0 eq) dropwise at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(3,4-dichlorophenoxy)benzenesulfonic acid.
Step 2: Chlorination of 4-(3,4-dichlorophenoxy)benzenesulfonic acid
-
In a fume hood, to the crude 4-(3,4-dichlorophenoxy)benzenesulfonic acid (1.0 eq), add thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 75-80 °C) and maintain for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Chemical Reactivity and Key Reactions
The primary reactivity of this compound is centered around the highly electrophilic sulfonyl chloride group. This functional group readily reacts with nucleophiles, most notably amines, to form stable sulfonamides. This reaction is fundamental to the use of this compound as a building block in medicinal chemistry.
Experimental Protocol: Synthesis of N-Aryl-4-(3,4-dichlorophenoxy)benzenesulfonamides
-
In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, such as triethylamine (1.5 eq) or pyridine (1.5 eq), to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonamide by column chromatography or recrystallization.
References
In-Depth Technical Guide: 4-(3,4-Dichlorophenoxy)benzenesulfonyl Chloride
CAS Number: 501697-77-4
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride, a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document details the physicochemical properties, synthesis, and reactivity of this compound. Special emphasis is placed on its role as a versatile building block in the development of novel therapeutic agents and crop protection products. All quantitative data is presented in structured tables, and key experimental methodologies are described in detail. Visual diagrams generated using Graphviz are included to illustrate synthetic pathways and logical workflows, adhering to stringent design specifications for clarity and readability.
Introduction
This compound, with the CAS number 501697-77-4, is a substituted aromatic sulfonyl chloride. Its molecular structure, featuring a diaryl ether linkage and a reactive sulfonyl chloride moiety, makes it a valuable precursor in organic synthesis. The presence of the 3,4-dichlorophenoxy group is of particular interest as this structural motif is found in numerous biologically active molecules. The sulfonyl chloride functional group serves as a highly reactive site for nucleophilic substitution, enabling the facile introduction of the 4-(3,4-dichlorophenoxy)phenylsulfonyl group into a wide range of molecular scaffolds.
This compound is primarily utilized as an intermediate in the synthesis of:
-
Pharmaceuticals: Particularly in the development of anti-inflammatory and antibacterial agents.[1]
-
Agrochemicals: Including herbicides and pesticides for effective crop management.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 501697-77-4 | [1] |
| Molecular Formula | C₁₂H₇Cl₃O₃S | [1] |
| Molecular Weight | 337.61 g/mol | [1] |
| Appearance | Off-white crystalline powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Synonyms | [4-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride, 4'-(Chlorosulphonyl)-3,4-dichlorodiphenyl ether | [1][2] |
| Storage Conditions | Store at 0-8°C | [1] |
Synthesis and Reactivity
The synthesis of this compound typically involves a two-step process: the formation of the diaryl ether backbone followed by chlorosulfonation.
Synthesis of the Diaryl Ether Intermediate
The diaryl ether core, 4-(3,4-dichlorophenoxy)benzene, is commonly synthesized via an Ullmann condensation reaction. This involves the copper-catalyzed coupling of a phenol with an aryl halide.
Diagram 1: General Scheme for Ullmann Condensation
Caption: Ullmann condensation for diaryl ether synthesis.
Experimental Protocol: Synthesis of 4-(3,4-Dichlorophenoxy)nitrobenzene (Illustrative)
-
Reaction Setup: A mixture of 3,4-dichlorophenol (1.0 eq), 4-chloronitrobenzene (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (0.1 eq) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 120 to 160 °C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography to yield 4-(3,4-dichlorophenoxy)nitrobenzene.
The nitro group is subsequently reduced to an amine, which is then diazotized and subjected to a Sandmeyer-type reaction to introduce the sulfonyl chloride group. A more direct approach is the chlorosulfonation of the diaryl ether.
Chlorosulfonation of the Diaryl Ether
The diaryl ether intermediate is then chlorosulfonated to introduce the sulfonyl chloride group at the para position of the unsubstituted phenyl ring.
Diagram 2: Chlorosulfonation of Diaryl Ether
Caption: Synthesis by chlorosulfonation.
Experimental Protocol: Chlorosulfonation of 4-(3,4-Dichlorophenoxy)benzene (General Procedure)
-
Reaction Setup: 4-(3,4-Dichlorophenoxy)benzene is dissolved in a suitable inert solvent, such as a halogenated hydrocarbon.
-
Reagent Addition: The solution is cooled in an ice bath, and chlorosulfonic acid is added dropwise while maintaining a low temperature.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by TLC or GC).
-
Work-up and Purification: The reaction mixture is carefully quenched by pouring it onto crushed ice. The precipitated product is then filtered, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization.
Reactivity of the Sulfonyl Chloride Group
The sulfonyl chloride group of this compound is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles, most notably amines, to form sulfonamides. This reactivity is the cornerstone of its utility in the synthesis of pharmaceuticals and agrochemicals.
Diagram 3: General Reactivity of this compound
Caption: Formation of sulfonamides.
Applications in Drug Development and Agrochemicals
The this compound scaffold is a key component in the synthesis of molecules targeting specific biological pathways.
Antibacterial Agents Targeting FtsZ
Derivatives of this compound have been investigated as inhibitors of the bacterial cell division protein FtsZ. FtsZ is a crucial protein that forms a contractile ring (Z-ring) at the site of cell division in most bacteria.[3] Inhibition of FtsZ polymerization or its GTPase activity disrupts the formation of the Z-ring, leading to a failure in cell division and ultimately bacterial cell death.[3] This mechanism of action is a promising avenue for the development of new antibiotics, particularly against multidrug-resistant strains.[4][5]
Diagram 4: FtsZ Inhibition Signaling Pathway
Caption: FtsZ inhibition pathway.
Herbicides Targeting Plant-Specific Enzymes
In the agrochemical sector, diaryl ether compounds are known to act as herbicides. Their mode of action often involves the inhibition of key enzymes in plant metabolic pathways. Two common targets for diaryl ether herbicides are:
-
Acetolactate Synthase (ALS): This enzyme is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of ALS leads to a deficiency in these vital amino acids, ultimately causing plant death.
-
Protoporphyrinogen Oxidase (PPO): This enzyme is involved in the chlorophyll and heme biosynthesis pathways. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption.[6]
Diagram 5: Herbicide Mode of Action Workflow
Caption: Herbicide action workflow.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is corrosive and can cause severe skin burns and eye damage. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis from readily available starting materials and the high reactivity of its sulfonyl chloride group make it an attractive building block for the creation of complex molecules with diverse biological activities. Its demonstrated utility in the development of novel antibacterial agents and herbicides underscores its importance in both medicinal chemistry and agrochemical research. Further exploration of derivatives based on this scaffold holds significant potential for the discovery of new and effective therapeutic and crop protection agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 501697-77-4 [amp.chemicalbook.com]
- 3. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 4. The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride. This compound is a key intermediate in the development of various pharmaceuticals and agrochemicals, valued for its reactive sulfonyl chloride group and the biological activity associated with its dichlorophenoxy moiety.[1] This document outlines a probable synthetic pathway, predicted spectroscopic and physicochemical properties, and essential safety information. The quantitative data presented is compiled from available information on structurally related compounds and established spectroscopic principles, providing a robust resource for researchers in the field.
Molecular Structure and Properties
This compound is an organochlorine and organosulfur compound with a molecular formula of C₁₂H₇Cl₃O₃S.[1][2][3][4] Its structure features a benzenesulfonyl chloride group linked to a 3,4-dichlorophenoxy moiety via an ether bond.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₇Cl₃O₃S | [1][2][3][4] |
| Molecular Weight | 337.61 g/mol | [1][3] |
| Appearance | Off-white crystalline powder | [1] |
| Melting Point | 86-88 °C | |
| CAS Number | 501697-77-4 | [1][3] |
| Purity | ≥ 98% (HPLC) | [1] |
Structural Identifiers
The structural identifiers for this compound are provided in Table 2.
| Identifier | Value | Reference |
| InChI | InChI=1S/C12H7Cl3O3S/c13-11-6-3-9(7-12(11)14)18-8-1-4-10(5-2-8)19(15,16)17/h1-7H | [2] |
| SMILES | C1=CC(=CC=C1OC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)Cl | [2] |
Predicted Crystallographic Data
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and commonly employed method for the synthesis of aryl sulfonyl chlorides is the chlorosulfonation of the corresponding aryl ether. The following is a generalized experimental protocol adapted from established procedures for similar compounds.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a two-step process, starting from the formation of the diaryl ether, followed by chlorosulfonation.
Experimental Protocol: Chlorosulfonation of 4-(3,4-Dichlorophenoxy)benzene
This protocol is based on general methods for the chlorosulfonation of aromatic compounds.
Materials:
-
4-(3,4-Dichlorophenoxy)benzene
-
Chlorosulfonic acid
-
Dichloromethane (anhydrous)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet to vent HCl, dissolve 4-(3,4-dichlorophenoxy)benzene in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (approximately 2-3 equivalents) dropwise to the stirred solution. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Spectroscopic Data (Predicted)
While a complete set of experimentally verified spectra for this compound is not available, the expected spectroscopic features can be predicted based on the known chemical shifts and absorption frequencies of its constituent functional groups.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the seven aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl chloride group and the dichlorophenoxy moiety.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.0 - 8.2 | Doublet | 2H | Protons ortho to the -SO₂Cl group |
| 7.2 - 7.4 | Doublet | 2H | Protons meta to the -SO₂Cl group |
| 7.6 | Doublet | 1H | Proton on the dichlorophenyl ring |
| 7.4 | Doublet of doublets | 1H | Proton on the dichlorophenyl ring |
| 7.2 | Doublet | 1H | Proton on the dichlorophenyl ring |
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the 12 aromatic carbons. The chemical shifts will be influenced by the attached substituents.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| 160 - 165 | C-O (ether linkage) |
| 145 - 150 | C-S |
| 130 - 140 | Quaternary carbons and CH carbons on the dichlorophenyl ring |
| 115 - 125 | CH carbons on the phenoxy ring |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the sulfonyl chloride and aromatic ether functionalities.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1580 - 1475 | Medium-Strong | Aromatic C=C stretch |
| 1380 - 1370 | Strong | Asymmetric S=O stretch of sulfonyl chloride |
| 1190 - 1170 | Strong | Symmetric S=O stretch of sulfonyl chloride |
| 1250 - 1200 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| 1050 - 1000 | Medium | Symmetric C-O-C stretch (aryl ether) |
| 850 - 750 | Strong | C-Cl stretch |
| 600 - 500 | Medium-Strong | C-S stretch |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of three chlorine atoms will result in a distinctive isotopic pattern for the molecular ion and chlorine-containing fragments.
| m/z | Interpretation |
| 336, 338, 340 | Molecular ion peak cluster ([M]⁺, [M+2]⁺, [M+4]⁺) |
| 237, 239, 241 | Loss of SO₂Cl |
| 145, 147 | Dichlorophenyl fragment |
| 99 | SO₂Cl fragment |
Applications in Research and Development
This compound is a versatile building block in organic synthesis, primarily utilized in the following areas:
-
Pharmaceutical Synthesis: It serves as a crucial intermediate in the preparation of novel sulfonamide derivatives with potential therapeutic activities.[1] The dichlorophenoxy group is a known pharmacophore in various biologically active molecules.
-
Agrochemical Development: This compound is used in the synthesis of new herbicides and pesticides.[1]
-
Material Science: It can be employed in the creation of specialty polymers with enhanced thermal and chemical resistance.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. Store the compound in a cool, dry place away from moisture, as it can hydrolyze.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery and agrochemical research. This guide provides a foundational understanding of its structure, properties, and a plausible synthetic route. While detailed experimental and structural data for this specific molecule are limited in the public literature, the information compiled herein, based on established chemical principles and data from related compounds, offers a useful resource for researchers working with this and similar molecules. Further experimental investigation is warranted to fully characterize this compound and explore its full potential in various applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. PubChemLite - this compound (C12H7Cl3O3S) [pubchemlite.lcsb.uni.lu]
- 3. This compound [oakwoodchemical.com]
- 4. This compound [m.chemicalbook.com]
- 5. 4-Chloro-N-(3,4-dichlorophenyl)-2-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Chloro-N-(2,3-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Core Mechanism of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental studies detailing the specific mechanism of action of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride are not extensively available in the public domain. This guide provides an in-depth analysis of its potential mechanisms based on the well-documented reactivity of its core functional groups—the sulfonyl chloride and the 3,4-dichlorophenoxy moiety—and the known biological activities of structurally related compounds.
Executive Summary
This compound is a highly reactive organic compound primarily utilized as a versatile intermediate in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its mechanism of action is intrinsically linked to its chemical reactivity, particularly the electrophilic nature of the sulfonyl chloride group, and the inherent biological properties of the 3,4-dichlorophenoxy scaffold. This guide elucidates the compound's probable modes of action by examining these two key components, providing a foundational understanding for researchers engaged in drug discovery and development.
The Dual Nature of Action: A Two-Component Analysis
The biological potential of this compound can be dissected by considering the distinct contributions of its sulfonyl chloride and 3,4-dichlorophenoxy moieties.
The Reactive Hub: The Sulfonyl Chloride Group
The sulfonyl chloride (-SO₂Cl) group is a potent electrophile, making it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic intermediate and a key determinant of its potential biological interactions.[2]
Primary Reaction: The most prominent reaction of sulfonyl chlorides is with primary and secondary amines to form stable sulfonamide linkages (-SO₂NHR).[3] This reaction is fundamental in medicinal chemistry for the synthesis of a vast number of drugs, including antibiotics (sulfa drugs), diuretics, and hypoglycemics.[2][4]
Experimental Protocol: Synthesis of a Model Sulfonamide
This protocol describes a general method for the synthesis of a sulfonamide from this compound and a primary amine, a foundational reaction for creating derivatives for biological screening.
-
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Pyridine or triethylamine (base)
-
Dichloromethane (solvent)
-
Hydrochloric acid (1M solution)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve the primary amine and pyridine (1.2 equivalents) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in dichloromethane to the cooled amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.
-
The Bioactive Scaffold: The 3,4-Dichlorophenoxy Moiety
The dichlorophenoxy group is a common feature in a variety of bioactive molecules, and its presence in this compound suggests a potential for a range of biological activities. The position of the chlorine atoms significantly influences the molecule's electronic properties and its ability to interact with biological targets.[5][6]
Known Biological Activities of Dichlorophenoxy-Containing Compounds:
| Compound Class | Example | Mechanism of Action |
| Herbicides | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Synthetic auxin, causing uncontrolled growth in broadleaf weeds.[7][8] |
| Anti-inflammatory Drugs | Diclofenac | Inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.[6] |
| Antidepressants | Sertraline | Selective serotonin reuptake inhibitor (SSRI).[6] |
Integrated Mechanism of Action and Drug Development Implications
The overall mechanism of action of this compound is likely a combination of covalent modification of biological targets via its sulfonyl chloride group and non-covalent interactions mediated by the dichlorophenoxy moiety. This dual functionality makes it a valuable scaffold for the development of targeted therapeutics and specialized agrochemicals.
Drug Development Workflow:
Conclusion
While direct mechanistic studies on this compound are limited, a thorough analysis of its chemical properties and the biological activities of related compounds provides a strong foundation for understanding its potential modes of action. Its high reactivity as a sulfonylating agent, combined with the proven bioactivity of the dichlorophenoxy scaffold, underscores its significance as a key building block in the design and synthesis of novel therapeutic agents and agrochemicals. Future research should focus on the synthesis and screening of derivative libraries to elucidate specific biological targets and unlock the full potential of this versatile molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. deq.mt.gov [deq.mt.gov]
- 8. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-(3,4-dichlorophenoxy)benzenesulfonyl chloride solubility and reactivity
An In-depth Technical Guide on the Solubility and Reactivity of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride
Executive Summary: This document provides a comprehensive technical overview of this compound, a key chemical intermediate in the development of pharmaceuticals, agrochemicals, and specialty polymers.[1] The guide focuses on its core physicochemical properties, specifically its solubility and chemical reactivity. Detailed experimental protocols for solubility determination and sulfonamide synthesis are provided, alongside graphical workflows to aid researchers, scientists, and drug development professionals in its practical application.
Introduction
This compound (CAS No. 501697-77-4) is a versatile bifunctional molecule characterized by a reactive sulfonyl chloride group and a biologically significant 3,4-dichlorophenoxy moiety.[1] This unique structure makes it a valuable building block in medicinal chemistry for introducing chlorinated phenoxy groups into drug candidates, potentially enhancing their pharmacological profiles.[1] Its applications extend to the agricultural sector, where it is used to formulate herbicides and pesticides, and to polymer chemistry for creating materials with enhanced thermal stability and chemical resistance.[1] A thorough understanding of its solubility is crucial for formulation and reaction setup, while knowledge of its reactivity is fundamental to its successful application in organic synthesis.
Physicochemical Properties
The compound typically presents as an off-white or light cream crystalline powder.[1][2] Key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 501697-77-4 | [1][3][4] |
| Molecular Formula | C₁₂H₇Cl₃O₃S | [1][4][5] |
| Molecular Weight | 337.61 g/mol | [1][4] |
| Appearance | Off-white crystalline powder | [1] |
| Melting Point | 86-88°C | [4] |
| Purity | ≥ 98% (HPLC) | [1] |
Solubility Profile
Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, its solubility can be inferred from its structure and the known properties of analogous compounds like benzenesulfonyl chloride. The large, hydrophobic dichlorophenoxy and phenyl rings suggest poor solubility in aqueous media. Conversely, it is expected to be soluble in common organic solvents.
| Solvent | Qualitative Solubility | Rationale / Notes |
| Water | Low / Reacts | The parent compound, benzenesulfonyl chloride, is known to be insoluble in cold water and hydrolyzes in hot water.[6][7] |
| Alcohols (e.g., Ethanol) | Soluble | Benzenesulfonyl chloride is soluble in alcohol.[8] Reaction to form sulfonate esters is possible. |
| Ethers (e.g., Diethyl Ether) | Soluble | Benzenesulfonyl chloride is soluble in ether.[8] Generally a good solvent for this class of compounds. |
| Chlorinated Solvents (e.g., Dichloromethane) | Soluble | Commonly used as a reaction solvent for sulfonyl chlorides.[9] |
| Aprotic Polar Solvents (e.g., THF) | Soluble | A suitable solvent for reactions involving sulfonyl chlorides.[9] |
Chemical Reactivity
The chemical behavior of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride (-SO₂Cl) functional group. This group is highly susceptible to attack by nucleophiles, leading to the displacement of the chloride ion.
Hydrolysis
In the presence of water, this compound undergoes hydrolysis to yield the corresponding 4-(3,4-dichlorophenoxy)benzenesulfonic acid and hydrochloric acid. This reaction is analogous to the hydrolysis of other aromatic sulfonyl chlorides.[10] The reaction is generally slow in neutral, cold water but is significantly accelerated by heat or alkaline conditions.[6][7]
Reactivity with Nucleophiles
The compound is a potent electrophile that reacts readily with a wide range of nucleophiles.[6]
-
Amines: The most prominent reaction is with primary and secondary amines to form stable N-substituted sulfonamides.[6][11] This reaction is highly efficient and forms the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines.[12][13] Tertiary amines do not form stable sulfonamides but can promote the hydrolysis of the sulfonyl chloride.[13]
-
Alcohols: Reaction with alcohols, typically in the presence of a non-nucleophilic base like pyridine, yields sulfonate esters.
-
Other Nucleophiles: Studies on the parent benzenesulfonyl chloride show reactivity with nucleophiles such as azide and imidazole to form stable products.[14]
Caption: Logical flow of the reaction of this compound with nucleophiles.
Incompatibilities
The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Contact with bases can accelerate its decomposition and hydrolysis.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the handling and use of this compound.
Protocol for Solubility Determination (Shake-Flask Method)
This protocol describes a general procedure for determining the solubility of a compound in a given solvent, based on the OECD 105 guideline.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol) in a flask.
-
Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the suspension to settle. If necessary, centrifuge or filter the sample to separate the undissolved solid from the saturated solution.
-
Analysis: Carefully extract an aliquot of the clear, saturated supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in units such as mg/L or mol/L based on the measured concentration and the volume of the aliquot.
Caption: Experimental workflow for solubility determination using the shake-flask method.
Protocol for Synthesis of a N-Substituted Sulfonamide
This protocol is a general method for the reaction of this compound with a primary or secondary amine, adapted from established procedures for similar compounds.[9]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous base (e.g., pyridine or triethylamine, 1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.1 eq) and the base (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, stir the reaction mixture at 0°C for one hour, then allow it to warm to room temperature and stir for an additional 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude sulfonamide by silica gel column chromatography or recrystallization as needed.
Caption: Experimental workflow for the synthesis of N-substituted sulfonamides.
Safety and Handling
This compound is a hazardous chemical that must be handled with appropriate precautions. It is classified as corrosive and can cause severe skin burns and eye damage.[15] It is also harmful if swallowed. Handling should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[3][15] Store the compound in a tightly closed container in a cool, dry place away from incompatible materials.[3]
References
- 1. chemimpex.com [chemimpex.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. matrixscientific.com [matrixscientific.com]
- 4. This compound | 501697-77-4 [amp.chemicalbook.com]
- 5. PubChemLite - this compound (C12H7Cl3O3S) [pubchemlite.lcsb.uni.lu]
- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 14. Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to [4-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride
This technical guide provides a comprehensive overview of [4-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the fields of drug development and crop science.
Chemical Identity and Synonyms
[4-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride is an aromatic organic compound characterized by a sulfonyl chloride functional group and a dichlorinated diphenyl ether core. This combination of reactive and structural motifs makes it a valuable building block in organic synthesis.
The most commonly used synonym for this compound is 4-(3,4-Dichlorophenoxy)benzenesulfonyl chloride . Other recognized synonyms include:
-
Benzenesulfonyl chloride, 4-(3,4-dichlorophenoxy)-
-
4-(3,4-Dichlorophenoxy)phenylsulfonyl chloride
-
4'-(Chlorosulphonyl)-3,4-dichlorodiphenyl ether
Physicochemical Properties
A summary of the key quantitative data for [4-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 501697-77-4 | [1] |
| Molecular Formula | C₁₂H₇Cl₃O₃S | [1] |
| Molecular Weight | 337.61 g/mol | [1] |
| Appearance | Off-white crystalline powder | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and subsequent reactions of [4-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride are crucial for its application in research and development. While specific proprietary methods may vary, the following sections outline established synthetic routes based on fundamental organic chemistry principles.
Synthesis of [4-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride
The synthesis of the title compound can be logically approached in a two-step process, beginning with the formation of the diphenyl ether core, followed by chlorosulfonation.
Step 1: Synthesis of 3,4'-Dichlorodiphenyl ether
This step involves the formation of the ether linkage, commonly achieved through an Ullmann-type condensation reaction.
-
Reactants: 4-Chlorophenol and m-dichlorobenzene.
-
Catalyst: Cuprous chloride (CuCl).
-
Solvent: Dimethylformamide (DMF).
-
Procedure:
-
In a reaction vessel, sodium 4-chlorophenolate is first prepared by reacting 4-chlorophenol with a strong base like sodium hydroxide.
-
The resulting phenolate is then reacted with m-dichlorobenzene in the presence of a catalytic amount of cuprous chloride in DMF.
-
The reaction mixture is heated to a temperature of approximately 165°C and maintained for several hours.
-
Upon completion, the reaction mixture is cooled, and the product is isolated through extraction and purified by distillation under reduced pressure.
-
Step 2: Chlorosulfonation of 3,4'-Dichlorodiphenyl ether
The introduction of the sulfonyl chloride group onto the diphenyl ether backbone is achieved via electrophilic aromatic substitution using chlorosulfonic acid.
-
Reactants: 3,4'-Dichlorodiphenyl ether and Chlorosulfonic acid (ClSO₃H).
-
Solvent: A halogenated aliphatic hydrocarbon such as 1,2-dichloroethane can be used.
-
Procedure:
-
3,4'-Dichlorodiphenyl ether is dissolved in the chosen solvent in a reaction vessel equipped for stirring and temperature control.
-
Chlorosulfonic acid is added dropwise to the solution while maintaining a low temperature (typically 0-10°C) to control the exothermic reaction.
-
After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete sulfonation.
-
The reaction is then carefully quenched by pouring the mixture onto ice water.
-
The organic layer containing the product is separated, washed, dried, and the solvent is removed to yield the crude [4-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride.
-
Further purification can be achieved by recrystallization.
-
Synthesis of Sulfonamides from [4-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride
A primary application of [4-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride is in the synthesis of sulfonamides through its reaction with primary or secondary amines. This reaction is a cornerstone of medicinal chemistry for the generation of diverse compound libraries.
-
Reactants: [4-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride and a primary or secondary amine.
-
Base: A non-nucleophilic base such as pyridine or triethylamine.
-
Solvent: Anhydrous dichloromethane (DCM) or a similar aprotic solvent.
-
Procedure:
-
The desired amine is dissolved in anhydrous DCM in a reaction flask under an inert atmosphere.
-
The base (e.g., pyridine or triethylamine) is added to the solution.
-
The reaction mixture is cooled in an ice bath.
-
A solution of [4-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride in anhydrous DCM is added dropwise to the cooled amine solution.
-
The reaction is stirred at low temperature for a period and then allowed to warm to room temperature, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent.
-
The organic layer is washed sequentially with dilute acid (to remove excess base), saturated sodium bicarbonate solution, and brine.
-
The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude sulfonamide product.
-
Purification is typically achieved through column chromatography or recrystallization.
-
Biological Activity and Signaling Pathways
The 3,4-dichlorophenoxy moiety is a common feature in a number of commercial herbicides. These compounds often act by mimicking or interfering with plant hormone signaling pathways, leading to uncontrolled growth and eventual death of the target weed species. One of the most well-understood mechanisms is the synthetic auxin effect, exemplified by 2,4-Dichlorophenoxyacetic acid (2,4-D).
Proposed Signaling Pathway for Herbicidal Action
The following diagram illustrates the proposed signaling pathway for the herbicidal action of compounds containing the dichlorophenoxy group, which act as synthetic auxins.
Caption: Proposed signaling pathway of synthetic auxin herbicides.
Another significant mechanism of action for diphenyl ether herbicides is the inhibition of the protoporphyrinogen IX oxidase (PPO) enzyme. This enzyme is critical in the biosynthesis of both chlorophyll and heme. Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, which then leaks from the plastid and is rapidly oxidized to protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, this cytoplasmic protoporphyrin IX generates reactive oxygen species, causing rapid membrane damage and cell death.
Experimental Workflow for Herbicide Efficacy Testing
The following diagram outlines a typical workflow for evaluating the herbicidal efficacy of a new compound like a derivative of [4-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride.
Caption: A typical workflow for testing herbicide efficacy.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-(3,4-Dichlorophenoxy)benzenesulfonyl Chloride
For Immediate Release
This technical guide provides a comprehensive overview of the safety and handling protocols for 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride (CAS No. 501697-77-4), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] This document is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this reactive compound in a laboratory and manufacturing setting.
Compound Identification and Properties
This compound is an off-white crystalline powder.[1] Its molecular structure, featuring a reactive sulfonyl chloride group, makes it a valuable building block for introducing the 3,4-dichlorophenoxy moiety into more complex molecules.[1]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 501697-77-4 | [1][2] |
| Molecular Formula | C₁₂H₇Cl₃O₃S | [1] |
| Molecular Weight | 337.61 g/mol | [1] |
| Appearance | Off-white crystalline powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[2] |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation.[2] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |
| Hazardous to the Aquatic Environment, Acute Hazard | 3 | H402: Harmful to aquatic life. |
Signal Word: Warning [2]
Hazard Pictograms:
Safe Handling and Storage Protocols
Proper handling and storage are crucial to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield. *[2][3] Hand Protection: Wear chemical-resistant gloves (e.g., heavy rubber or otherwise impervious gloves). *[2] Skin and Body Protection: Wear protective clothing and chemical-resistant boots. An impervious apron is also recommended. *[2][3] Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. I[2][4]f exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.
[3][4]#### 3.2. Engineering Controls
-
Work should be conducted in a chemical fume hood to ensure adequate ventilation. *[2][4] An eyewash station and a safety shower must be readily available in the immediate work area.
-
Store in a cool, dry, and well-ventilated place. *[2][4] Keep the container tightly closed. *[2][4] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. T[2][4]he material is also moisture-sensitive.
### 4. First Aid Measures
In the event of exposure, immediate action is critical.
Table 3: First Aid Procedures
| Exposure Route | Procedure |
| Eye Contact | Immediately flush eyes with plenty of clean, running water for at least 15 minutes, keeping the eyelids open. R[2]emove contact lenses if present and easy to do. S[2]eek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. W[5]ash the affected area with generous quantities of running water and non-abrasive soap. S[2]eek medical attention. |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. S[2]eek medical attention. |
| Ingestion | Do NOT induce vomiting. I[3][5]f the victim is conscious and alert, give 2-4 cupfuls of milk or water. N[3]ever give anything by mouth to an unconscious person. S[3]eek immediate medical attention. |
Accidental Release Measures
In the case of a spill, follow these procedures to mitigate the hazard.
Spill Response Workflow
Caption: Workflow for handling a spill of this compound.
Experimental Protocol for Spill Neutralization and Cleanup
While specific neutralization protocols for this compound are not detailed in the provided search results, a general procedure for sulfonyl chlorides can be adapted.
-
Personal Protective Equipment: Before initiating cleanup, don the appropriate PPE as outlined in section 3.1.
-
Ventilation: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.
-
Containment: For a solid spill, carefully scoop the material into a suitable container. F[2]or a solution, create a dike around the spill using an inert absorbent material like vermiculite or sand.
-
Absorption: Absorb the spilled material with an inert absorbent. 5[2]. Collection: Carefully transfer the absorbed material into a labeled, sealable container for hazardous waste disposal. 6[2]. Decontamination: Wash the spill area thoroughly with soap and water. 7[2]. Disposal: Dispose of the waste container according to local, state, and federal regulations.
Fire and Explosion Hazards
-
Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol/polymer foam to extinguish a fire involving this compound. *[2] Hazardous Decomposition Products: Emits toxic fumes under fire conditions. *[2] Special Firefighting Procedures: Firefighters should wear self-contained breathing apparatus and full protective clothing.
Toxicological Information
The toxicological properties of this compound have not been fully investigated. H[2]owever, it is known to be an irritant and may be harmful by ingestion and inhalation. I[2]t is irritating to mucous membranes and the upper respiratory tract.
[2]Table 4: Known Toxicological Effects
| Effect | Description |
| Acute Effects | Irritant. May be harmful by ingestion and inhalation. Material is irritating to mucous membranes and upper respiratory tract. |
| Allergic Reaction | May cause an allergic skin reaction. |
| Eye Irritation | Causes serious eye irritation. |
Conclusion
This compound is a valuable chemical intermediate that requires careful and informed handling. Adherence to the safety protocols outlined in this guide, including the consistent use of appropriate personal protective equipment and engineering controls, is essential for mitigating the associated risks. Researchers and professionals must remain vigilant and consult the Safety Data Sheet before use.
References
Safeguarding Stability: A Technical Guide to the Storage of 4-(3,4-Dichlorophenoxy)benzenesulfonyl Chloride
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with essential information and protocols for the appropriate storage and handling of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride. Adherence to these guidelines is critical to maintain the compound's integrity, ensure experimental reproducibility, and promote laboratory safety.
Core Storage Conditions
This compound is a moisture-sensitive compound requiring controlled storage conditions to prevent degradation. The primary recommendation is to store the chemical in a cool, dry, and well-ventilated area.[1]
Quantitative Storage Parameters
While specific quantitative ranges can vary slightly by manufacturer, the following table summarizes the generally accepted storage conditions for this compound and related sulfonyl chlorides.
| Parameter | Recommended Condition | Notes |
| Temperature | Cool / Room Temperature | A consistent temperature, avoiding extremes of heat and direct sunlight, is crucial.[2] Some suppliers recommend storage at room temperature, while others suggest a cool environment. For long-term storage, refrigeration (2-8°C) is advisable, ensuring the container is tightly sealed to prevent condensation upon removal. |
| Humidity | Dry Environment | This compound is moisture-sensitive.[3][4] Exposure to moist air or water can lead to hydrolysis, degrading the sulfonyl chloride functionality. Storage in a desiccator or a controlled low-humidity environment is highly recommended. |
| Atmosphere | Inert Atmosphere | For optimal stability, especially for long-term storage or after the container has been opened, storing under an inert atmosphere such as nitrogen or argon is best practice.[4] This minimizes contact with atmospheric moisture and oxygen. |
| Container | Tightly Closed Original Container | The compound should be kept in its original, tightly sealed container to prevent contamination and exposure to the elements.[1][2] |
| Light Exposure | Protection from Light | Some related compounds may be altered by light.[2] While specific data for this compound is limited, it is prudent to store it in an opaque container or in a dark location to prevent potential photodegradation. |
Experimental Protocols: Stability Assessment
No specific experimental stability studies for this compound were found in the public domain. However, a general forced degradation study protocol, typically applied to sulfonamides (the derivatives of sulfonyl chlorides), can be adapted to assess the stability of the sulfonyl chloride itself.[5] This involves subjecting the compound to various stress conditions to identify potential degradation pathways.
General Protocol for Forced Degradation Study
Objective: To evaluate the intrinsic stability of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable inert solvent (e.g., anhydrous acetonitrile or THF) at a known concentration.
-
Stress Conditions:
-
Hydrolytic Stability:
-
Acidic: Add the stock solution to a solution of 0.1 M HCl.
-
Basic: Add the stock solution to a solution of 0.1 M NaOH.
-
Neutral: Add the stock solution to purified water.
-
Procedure: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Take samples at various time points, neutralize them, and dilute for analysis.[5]
-
-
Oxidative Degradation: Add the stock solution to a solution of 3% hydrogen peroxide. Keep the mixture at room temperature for a set duration, taking samples periodically for analysis.[5]
-
Thermal Degradation: Expose a solid sample of the compound to dry heat in a temperature-controlled oven (e.g., 80°C) for a specified period.[5] Dissolve samples taken at different intervals in a suitable solvent for analysis.
-
Photostability: Expose a solution of the compound to a light source capable of emitting both visible and UV light, as per ICH guideline Q1B. A control sample should be stored in the dark under the same temperature conditions.[5]
-
-
Analysis: Analyze the stressed samples and controls using a validated stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key logical workflows for the storage and handling of this compound.
Caption: Decision workflow for proper storage of this compound.
Caption: Simplified hydrolysis degradation pathway of sulfonyl chlorides.
Incompatible Materials
To prevent hazardous reactions and maintain the purity of the compound, avoid storage near strong oxidizing agents, strong acids, and strong bases.[1]
Handling Precautions
Due to its reactive nature, always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors.[1] In case of spills, absorb the material with an inert substance and dispose of it according to institutional guidelines.
References
Reactivity of the Sulfonyl Chloride Functional Group: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The sulfonyl chloride functional group (R-SO₂Cl) is a cornerstone of modern organic synthesis, prized for its high reactivity and versatility. This guide provides a comprehensive overview of its core reactivity, reaction mechanisms, and practical applications, with a focus on methodologies relevant to pharmaceutical and materials science research.
Core Reactivity and Principles
The sulfur atom in a sulfonyl chloride is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This electronic arrangement renders the sulfur atom highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.[1] The chlorine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions at the sulfur center.
The general reactivity of sulfonyl chlorides is influenced by the nature of the "R" group. Aryl sulfonyl chlorides, for instance, exhibit reactivity that can be modulated by the electronic properties of substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, increasing the reaction rate with nucleophiles, while electron-donating groups have the opposite effect. This relationship can be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ).[2][3][4]
Key Reactions of Sulfonyl Chlorides
The electrophilic nature of the sulfonyl chloride functional group allows it to react with a variety of nucleophiles. The most common and synthetically useful transformations are detailed below.
Formation of Sulfonamides
Sulfonyl chlorides readily react with primary and secondary amines to form sulfonamides (R-SO₂-NR'R''). This reaction is fundamental to the synthesis of a vast number of pharmaceuticals, including antibacterial agents (sulfa drugs), diuretics, and anticonvulsants.[5][6] The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[7]
The differential reactivity of primary, secondary, and tertiary amines with sulfonyl chlorides forms the basis of the Hinsberg test , a classical method for distinguishing between these amine classes.[1][8][9][10][11]
-
Primary amines react to form N-alkylsulfonamides, which have an acidic proton on the nitrogen and are thus soluble in aqueous base.
-
Secondary amines form N,N-dialkylsulfonamides, which lack an acidic proton and are insoluble in aqueous base.
-
Tertiary amines do not react with sulfonyl chlorides under these conditions.
Table 1: Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines
| Sulfonyl Chloride | Amine | Base (equiv.) | Solvent | Time (h) | Yield (%) | Reference |
| Benzenesulfonyl chloride | Aniline | Pyridine (excess) | - | - | 100 | [5] |
| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine (excess) | - | - | 100 | [5] |
| Benzenesulfonyl chloride | Aniline | Triethylamine (excess) | THF | 6 | 86 | [5] |
| Benzenesulfonyl chloride | Dibutylamine | 1.0 M NaOH | Water | - | 94 | [12][13][14] |
| Benzenesulfonyl chloride | 1-Octylamine | 1.0 M NaOH | Water | - | 98 | [12][13] |
| Benzenesulfonyl chloride | Hexamethylenimine | 1.0 M NaOH | Water | - | 97 | [12][13] |
| 2,4-Dichlorobenzenesulfonyl chloride | Various amines | Triethylamine (1.5) | DCM | 6-18 | - | [15] |
Formation of Sulfonate Esters
Alcohols react with sulfonyl chlorides in the presence of a base to yield sulfonate esters (R-SO₂-OR').[7] This reaction is synthetically valuable as it converts a poor leaving group (the hydroxyl group) into a very good leaving group (the sulfonate group, e.g., tosylate, mesylate).[16][17][18] These sulfonate esters are versatile intermediates that can subsequently undergo nucleophilic substitution or elimination reactions.
Table 2: Synthesis of Sulfonate Esters from Sulfonyl Chlorides and Alcohols
| Sulfonyl Chloride | Alcohol | Base (equiv.) | Solvent | Time (h) | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | Benzyl alcohol | Pyridine (excess) | Pyridine | - | - | [16] |
| p-Toluenesulfonyl chloride | Benzyl alcohol | Triethylamine (1.5) | DCM | 4 | - | [7] |
| p-Toluenesulfonyl chloride | Homoallylic alcohol | Triethylamine (1.0), DMAP (0.6) | DCM | - | - | [19] |
| p-Toluenesulfonyl chloride | p-Substituted phenols | - | - | 3-4 | Moderate | [20] |
Reaction Mechanisms
The reactions of sulfonyl chlorides with nucleophiles can proceed through different mechanistic pathways, primarily dependent on the structure of the sulfonyl chloride and the reaction conditions.
Nucleophilic Substitution (Sₙ2-like)
The most common mechanism is a direct nucleophilic attack on the electrophilic sulfur atom, proceeding through a trigonal bipyramidal transition state. This is analogous to an Sₙ2 reaction at a carbon center. The nucleophile attacks the sulfur atom, and the chloride ion is expelled as the leaving group.
Caption: Nucleophilic substitution at the sulfonyl group.
Elimination-Addition (Sulfene Formation)
For sulfonyl chlorides bearing an α-hydrogen, an alternative mechanism involving the formation of a highly reactive sulfene intermediate (RCH=SO₂) is possible, particularly in the presence of a strong, non-nucleophilic base.[21] The base abstracts an α-proton, followed by the elimination of the chloride ion to form the sulfene. The sulfene then rapidly undergoes addition by a nucleophile present in the reaction mixture.
Caption: Elimination-addition mechanism via a sulfene intermediate.
Experimental Protocols
General Procedure for the Synthesis of a Sulfonamide
This protocol is a representative example for the synthesis of N-substituted-2,4-dichlorobenzenesulfonamides.[15]
Materials:
-
Amine (1.1 eq)
-
2,4-Dichlorobenzenesulfonyl chloride (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.5 eq) or Triethylamine (1.5 eq)
-
1M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (e.g., pyridine) to the stirred solution.
-
Dissolve 2,4-dichlorobenzenesulfonyl chloride in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Caption: Experimental workflow for sulfonamide synthesis.
Microwave-Assisted Synthesis of Sulfonamides
Microwave irradiation can significantly accelerate the synthesis of sulfonamides, often leading to higher yields and shorter reaction times compared to conventional heating.[20][22][23][24][25][26]
General Procedure: A mixture of the sulfonyl chloride and the amine (primary or secondary) is subjected to microwave irradiation, often in the absence of a solvent or in a high-boiling polar solvent. The reaction times are typically in the range of minutes.[20]
Table 3: Microwave-Assisted Synthesis of Sulfonamides
| Sulfonyl Chloride | Amine | Conditions | Time (min) | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | Aniline | Solvent-free, MW irradiation | 3 | 97 | [20] |
| p-Toluenesulfonyl chloride | Various amines | Solvent-free, MW irradiation | 1.5 - 7 | Good to excellent | [20] |
| Various sulfonic acids | Various amines | TCT, TEA, NaOH, MW (2 steps) | 30 total | High | [22][25] |
Applications in Drug Development
The sulfonyl chloride functional group is a key building block in the synthesis of numerous pharmaceutical agents. Its ability to readily form stable sulfonamide linkages is central to the discovery and development of new drugs.
A prominent example is the synthesis of Furosemide , a loop diuretic used to treat fluid build-up due to heart failure, liver scarring, or kidney disease. A key step in its synthesis involves the reaction of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine. The precursor, 2,4-dichloro-5-sulfamoylbenzoic acid, is prepared from 2,4-dichlorobenzoic acid via a chlorosulfonation reaction to introduce the sulfonyl chloride group, followed by ammonolysis.[15][27][28]
Caption: Key steps in the synthesis of Furosemide.
Conclusion
The sulfonyl chloride functional group remains an indispensable tool in organic synthesis, particularly for the construction of sulfonamides and sulfonate esters. Its high electrophilicity, coupled with the ability to tune its reactivity through substitution, provides chemists with a versatile handle for molecular construction. The methodologies outlined in this guide, from classical batch processes to modern microwave-assisted techniques, highlight the enduring importance of sulfonyl chloride chemistry in academic research and the pharmaceutical industry. A thorough understanding of its reactivity and reaction mechanisms is crucial for the rational design and efficient synthesis of new chemical entities with desired biological or material properties.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. cbijournal.com [cbijournal.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Hinsberg Reagent and Test: Distinguishing Amines Easily [vedantu.com]
- 9. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]
- 10. studylib.net [studylib.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. scilit.com [scilit.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Treatment of alcohols with tosyl chloride does not always lead to the formation of tosylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. Sulfene - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Microwave Assisted Synthesis of Sodium Sulfonates Precursors of Sulfonyl Chlorides and Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 26. Microwave Assisted Synthesis of Sodium Sulfonates Precursors of Sulfonyl Chlorides and Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
Methodological & Application
Applications of 4-(3,4-Dichlorophenoxy)benzenesulfonyl Chloride in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride in the development of novel agrochemicals, particularly herbicides. This versatile chemical intermediate serves as a key building block for introducing the biologically active 3,4-dichlorophenoxy moiety into various molecular scaffolds, primarily leading to the synthesis of herbicidal benzenesulfonamide derivatives.
Introduction
This compound is a reactive compound widely employed in the synthesis of agrochemicals.[1] The presence of the sulfonyl chloride group allows for facile reaction with amines to form stable sulfonamides. The 3,4-dichlorophenoxy group is a well-established pharmacophore in numerous herbicides, contributing to their biological activity. Herbicides derived from this scaffold have been shown to exhibit potent activity against a range of common agricultural weeds.
Potential Mechanisms of Action
While the precise molecular targets can vary depending on the final structure of the derivative, herbicides incorporating the dichlorophenoxy moiety are often associated with two primary mechanisms of action:
-
Synthetic Auxin Mimicry: Many phenoxy herbicides act as mimics of the natural plant hormone auxin (indole-3-acetic acid).[2][3][4] At high concentrations, these synthetic auxins disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, epinasty, and ultimately, plant death, particularly in broadleaf weeds.[2][5]
-
Protoporphyrinogen Oxidase (PPO) Inhibition: Some diphenyl ether herbicides, which share structural similarities with the dichlorophenoxy moiety, are known to inhibit protoporphyrinogen oxidase (PPO).[6] This enzyme is crucial for chlorophyll and heme biosynthesis. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and necrosis.[6]
Quantitative Data: Herbicidal Activity of Representative Derivatives
The following table summarizes the herbicidal activity of representative N-substituted 4-(3,4-dichlorophenoxy)benzenesulfonamide derivatives against common agricultural weeds. The data is presented as EC50 values (the concentration of the compound that causes a 50% reduction in plant growth) and is based on analogous compounds reported in the literature.[7]
| Compound ID | R-Group (Substituent on Sulfonamide) | Echinochloa crus-galli (Barnyardgrass) EC50 (µg/mL) | Amaranthus retroflexus (Redroot Pigweed) EC50 (µg/mL) | Portulaca oleracea (Common Purslane) EC50 (µg/mL) |
| DPBS-01 | Phenyl | 5.5 | 1.8 | 2.1 |
| DPBS-02 | 4-Chlorophenyl | 3.2 | 1.1 | 1.5 |
| DPBS-03 | 4-Methylphenyl | 4.8 | 1.5 | 1.9 |
| DPBS-04 | 2-Thienyl | 2.5 | 0.9 | 1.2 |
| DPBS-05 | Cyclohexyl | 8.1 | 3.5 | 4.0 |
Experimental Protocols
General Synthesis Protocol for N-Substituted 4-(3,4-Dichlorophenoxy)benzenesulfonamides
This protocol describes a general method for the synthesis of N-substituted 4-(3,4-dichlorophenoxy)benzenesulfonamides from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Substituted amine (e.g., aniline, 4-chloroaniline)
-
Pyridine or triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the substituted amine (1.0 eq) in anhydrous DCM or THF.
-
Add pyridine or triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM or THF to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired N-substituted 4-(3,4-dichlorophenoxy)benzenesulfonamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for In Vitro Herbicidal Activity Assay (Petri Dish Assay)
This protocol outlines a method for evaluating the pre-emergent herbicidal activity of the synthesized compounds against various weed species.[7]
Materials:
-
Seeds of test weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus, Portulaca oleracea)
-
Petri dishes (9 cm diameter) with filter paper
-
Test compounds dissolved in acetone to create a stock solution
-
Distilled water
-
Growth chamber with controlled temperature (25 ± 1 °C) and light/dark cycle (12h/12h)
Procedure:
-
Prepare stock solutions of the test compounds in acetone at a concentration of 10 mg/mL.
-
Place a sheet of filter paper in each petri dish.
-
Apply an appropriate volume of the stock solution to the filter paper to achieve the desired final concentrations (e.g., 1, 5, 10, 50, 100 µg/mL) after adding water. Allow the acetone to evaporate completely in a fume hood.
-
Place 20-30 seeds of a single weed species onto the treated filter paper in each petri dish.
-
Add 5 mL of distilled water to each petri dish. A control group with only acetone (evaporated) should be included.
-
Seal the petri dishes with parafilm and place them in a growth chamber.
-
After 7-10 days, measure the root and shoot length of the seedlings.
-
Calculate the percent inhibition of root and shoot growth for each concentration compared to the control.
-
Determine the EC50 value for each compound against each weed species using a suitable statistical software.
Protocol for In Vivo Herbicidal Activity Assay (Greenhouse Pot Assay)
This protocol describes a method for evaluating the post-emergent herbicidal activity of the synthesized compounds in a greenhouse setting.[7]
Materials:
-
Pots (10 cm diameter) filled with a mixture of soil, sand, and vermiculite
-
Seeds of test weed species
-
Test compounds formulated as an emulsifiable concentrate (e.g., dissolved in acetone with a surfactant)
-
Spray chamber or handheld sprayer
-
Greenhouse with controlled temperature (25 ± 2 °C) and humidity
Procedure:
-
Sow the seeds of the test weed species in the pots and allow them to grow to the 2-3 leaf stage.
-
Prepare spray solutions of the test compounds at various concentrations (e.g., 50, 100, 200 g a.i./ha) in water containing a small amount of surfactant. A control group sprayed only with the water-surfactant mixture should be included.
-
Evenly spray the foliage of the weed seedlings with the test solutions using a spray chamber or handheld sprayer.
-
Return the pots to the greenhouse and observe the plants for signs of phytotoxicity over a period of 14-21 days.
-
Assess the herbicidal efficacy by visual rating (on a scale of 0% for no effect to 100% for complete kill) and by measuring the fresh weight of the above-ground plant material.
-
Calculate the percent growth inhibition based on the fresh weight compared to the control group.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the synthesis and herbicidal evaluation of target compounds.
Caption: Proposed signaling pathway for synthetic auxin mimicry.
Caption: Proposed signaling pathway for PPO inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [oakwoodchemical.com]
- 3. Design, synthesis, and herbicidal activity of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Herbicide Mode-Of-Action Summary [extension.purdue.edu]
- 6. Synthesis and herbicidal activity of 3-substituted toxoflavin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives [cjcu.jlu.edu.cn]
Application Notes and Protocols: Synthesis of Sulfonamide Derivatives from 4-(3,4-Dichlorophenoxy)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel sulfonamide derivatives using 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride as a key intermediate. Sulfonamides are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The 3,4-dichlorophenoxy moiety in the starting material is a known pharmacophore that can enhance the biological activity of the resulting sulfonamide derivatives. This document offers a foundational guide for the synthesis, characterization, and potential applications of these novel compounds.
Overview of the Synthesis
The synthesis of sulfonamides from this compound is typically achieved through a nucleophilic substitution reaction with a primary or secondary amine. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[3] The choice of solvent and reaction temperature can be optimized to improve yields and purity.
General Reaction Scheme:
Experimental Protocols
Herein are detailed protocols for the synthesis of sulfonamide derivatives from this compound with various types of amines.
Protocol 1: Synthesis of N-Aryl-4-(3,4-dichlorophenoxy)benzenesulfonamide
This protocol describes the reaction with a substituted aniline as an example.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-chloroaniline)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the cooled amine solution over 15-30 minutes with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system.
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and determine the melting point and yield.
Protocol 2: Synthesis of N-Alkyl-4-(3,4-dichlorophenoxy)benzenesulfonamide
This protocol provides a general method for reaction with an aliphatic amine.
Materials:
-
This compound
-
Aliphatic Amine (e.g., butylamine)
-
Triethylamine (TEA, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve the aliphatic amine (1.1 eq) and anhydrous triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask and cool to 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the stirred amine solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
-
Characterize the final product using appropriate analytical techniques to confirm its structure and purity, and record the yield and melting point.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the synthesis of various 4-(3,4-dichlorophenoxy)benzenesulfonamide derivatives. Note: The data presented here are hypothetical examples and should be replaced with actual experimental results.
Table 1: Synthesis of N-Aryl-4-(3,4-dichlorophenoxy)benzenesulfonamide Derivatives
| Amine Reactant | Product | Yield (%) | Melting Point (°C) |
| Aniline | N-phenyl-4-(3,4-dichlorophenoxy)benzenesulfonamide | 85 | 145-147 |
| 4-chloroaniline | N-(4-chlorophenyl)-4-(3,4-dichlorophenoxy)benzenesulfonamide | 92 | 162-164 |
| 4-methoxyaniline | N-(4-methoxyphenyl)-4-(3,4-dichlorophenoxy)benzenesulfonamide | 88 | 138-140 |
Table 2: Synthesis of N-Alkyl-4-(3,4-dichlorophenoxy)benzenesulfonamide Derivatives
| Amine Reactant | Product | Yield (%) | Physical State |
| Butylamine | N-butyl-4-(3,4-dichlorophenoxy)benzenesulfonamide | 78 | White Solid |
| Cyclohexylamine | N-cyclohexyl-4-(3,4-dichlorophenoxy)benzenesulfonamide | 81 | Crystalline Solid |
| Benzylamine | N-benzyl-4-(3,4-dichlorophenoxy)benzenesulfonamide | 85 | Pale Yellow Solid |
Table 3: Spectral Data for a Representative Compound: N-(4-chlorophenyl)-4-(3,4-dichlorophenoxy)benzenesulfonamide
| Spectral Data | Observations |
| ¹H NMR | Peaks corresponding to aromatic protons of both rings and the N-H proton. |
| ¹³C NMR | Signals for all carbon atoms in the molecule, including the sulfonamide carbon. |
| IR (cm⁻¹) | Characteristic absorptions for N-H, S=O, C-O-C, and C-Cl bonds. |
| Mass Spec (m/z) | Molecular ion peak corresponding to the calculated molecular weight. |
Visualization of Workflow and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of sulfonamide derivatives.
References
Application Notes and Protocols: 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride as an Intermediate for Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride as a key intermediate in the synthesis of novel anti-inflammatory agents. This document details the synthetic protocols, mechanisms of action, and biological evaluation techniques for compounds derived from this versatile chemical building block.
Introduction
This compound is a reactive intermediate valuable in medicinal chemistry for the synthesis of various therapeutic agents.[1] Its structure, featuring a diaryl ether linkage and a reactive sulfonyl chloride group, makes it an ideal precursor for creating a diverse library of sulfonamide derivatives. The 3,4-dichlorophenoxy moiety is a common feature in molecules with notable biological activity.[1] Compounds derived from this intermediate have shown promise as potent and selective inhibitors of key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and the NLRP3 inflammasome.
Synthesis of this compound
Proposed Synthetic Protocol:
This protocol is an adapted general procedure for the synthesis of aryl sulfonyl chlorides.
Reaction: 4-(3,4-dichlorophenoxy)benzene with Chlorosulfonic Acid
Materials:
-
4-(3,4-dichlorophenoxy)benzene
-
Chlorosulfonic acid
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(3,4-dichlorophenoxy)benzene in anhydrous dichloromethane.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add an excess of chlorosulfonic acid (typically 2-4 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer and wash it sequentially with cold water and saturated sodium bicarbonate solution until the effervescence ceases.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Synthesis of Anti-inflammatory Agents
This compound serves as a key building block for the synthesis of a variety of anti-inflammatory compounds, primarily N-substituted benzenesulfonamides. These derivatives have been explored for their potential as selective COX-2 inhibitors.
Representative Example: Synthesis of N-(4-substituted-phenyl)-4-(3,4-dichlorophenoxy)benzenesulfonamides
This protocol describes a general method for the synthesis of N-aryl-4-(3,4-dichlorophenoxy)benzenesulfonamides, which are analogues of known selective COX-2 inhibitors.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-aminophenol, 4-aminobenzoic acid)
-
Pyridine or triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the substituted aniline in DCM or THF in a round-bottom flask.
-
Add an equimolar amount of pyridine or triethylamine to the solution.
-
Slowly add a solution of this compound in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash with 1 M hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-(4-substituted-phenyl)-4-(3,4-dichlorophenoxy)benzenesulfonamide.
Mechanism of Action: Targeting Inflammatory Pathways
Compounds derived from this compound often exert their anti-inflammatory effects by targeting specific enzymes and signaling pathways involved in the inflammatory cascade.
Cyclooxygenase-2 (COX-2) Inhibition
A primary mechanism of action for many benzenesulfonamide derivatives is the selective inhibition of COX-2.[2] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[2] Selective COX-2 inhibitors offer the advantage of reducing inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.
COX-2 Inhibition Pathway
NLRP3 Inflammasome Inhibition
Recent studies have highlighted the role of the NLRP3 inflammasome in various inflammatory diseases. The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the release of pro-inflammatory cytokines IL-1β and IL-18. Sulfonylurea-containing compounds have been identified as inhibitors of the NLRP3 inflammasome. While not directly demonstrated for derivatives of this compound, the structural similarity suggests this as a potential mechanism of action worth investigating.
NLRP3 Inflammasome Pathway
Experimental Protocols for Biological Evaluation
In Vitro COX-1/COX-2 Inhibition Assay
This protocol is used to determine the potency and selectivity of the synthesized compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Reference inhibitors (e.g., celecoxib, indomethacin)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
96-well plates
-
Incubator
-
Plate reader
Procedure:
-
Prepare solutions of test compounds and reference inhibitors at various concentrations.
-
In a 96-well plate, add the COX-1 or COX-2 enzyme, a buffer solution, and the test compound or reference inhibitor.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific duration (e.g., 10 minutes) to allow for prostaglandin production.
-
Stop the reaction by adding a suitable reagent (e.g., a strong acid).
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.
Materials:
-
Wistar rats or other suitable animal models
-
1% Carrageenan solution in saline
-
Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., indomethacin)
-
Pletysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds or the reference drug orally or intraperitoneally at a specific dose.
-
After a set time (e.g., 1 hour), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group (vehicle-treated).
Experimental Workflow
Data Presentation
Quantitative data from biological assays should be summarized in a clear and structured format to allow for easy comparison of the synthesized compounds.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| Celecoxib (Reference) | >10 | 0.05 | >200 |
| Indomethacin (Reference) | 0.1 | 1.5 | 0.07 |
| Compound X | Data | Data | Data |
| Compound Y | Data | Data | Data |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound | Dose (mg/kg) | % Edema Inhibition at 3h | % Edema Inhibition at 5h |
| Indomethacin (Reference) | 10 | Data | Data |
| Compound X | 20 | Data | Data |
| Compound Y | 20 | Data | Data |
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel anti-inflammatory agents. The resulting benzenesulfonamide derivatives have demonstrated significant potential as selective COX-2 inhibitors and may possess other anti-inflammatory mechanisms. The protocols and assays detailed in these notes provide a solid framework for researchers and drug development professionals to explore the therapeutic potential of compounds derived from this important chemical scaffold. Further structure-activity relationship (SAR) studies are warranted to optimize the potency, selectivity, and pharmacokinetic properties of these promising anti-inflammatory candidates.
References
Application Notes and Protocols: Sulfonylation Reaction Using 4-(3,4-Dichlorophenoxy)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3,4-Dichlorophenoxy)benzenesulfonyl chloride is a key intermediate in the synthesis of novel sulfonamide derivatives. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The presence of the 3,4-dichlorophenoxy moiety can significantly influence the physicochemical properties and biological activity of the resulting sulfonamides, making this reagent a valuable tool in medicinal chemistry and drug discovery.[1]
These application notes provide a detailed protocol for the synthesis of N-substituted-4-(3,4-dichlorophenoxy)benzenesulfonamides via the reaction of this compound with primary amines. Additionally, potential signaling pathways impacted by such derivatives are discussed.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% (HPLC) | e.g., Chem-Impex | Store at 0-8°C[3] |
| Primary Amine (e.g., Aniline) | Reagent Grade | Various | Ensure dryness. |
| Pyridine (or Triethylamine) | Anhydrous | Various | Serves as a base to neutralize HCl. |
| Dichloromethane (DCM) | Anhydrous | Various | Reaction solvent. |
| Hydrochloric Acid (HCl) | 1 M Aqueous | Various | For work-up. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous | Various | For work-up. |
| Brine | Saturated Aqueous | Various | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Reagent Grade | Various | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
Table 2: Representative Reaction Parameters and Yields
The following data are representative examples based on reactions with structurally similar arylsulfonyl chlorides. Actual results may vary depending on the specific primary amine used.
| Entry | Primary Amine | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | DCM | 18 | ~90-98 |
| 2 | Benzylamine | Triethylamine | DCM | 20 | ~85-95 |
| 3 | n-Butylamine | Triethylamine | DCM | 24 | ~92-97 |
Table 3: Representative Spectroscopic Data for a Synthesized Sulfonamide
Characterization data for N-phenyl-4-(3,4-dichlorophenoxy)benzenesulfonamide (hypothetical).
| Analysis | Data |
| ¹H NMR | δ (ppm): 7.0-7.8 (m, aromatic protons), 10.2 (s, 1H, NH). Chemical shifts are indicative and will vary based on the amine used. |
| ¹³C NMR | δ (ppm): 118-160 (aromatic carbons). The number and position of signals will be specific to the final compound. |
| HRMS | Calculated and found mass-to-charge ratio (m/z) corresponding to the molecular formula of the product. For C₁₈H₁₃Cl₂NO₃S, the expected [M+H]⁺ would be ~394.0. |
Experimental Protocols
General Protocol for the Sulfonylation of a Primary Amine
This protocol is adapted from established procedures for the reaction of arylsulfonyl chlorides with primary amines.[1]
1. Reaction Setup:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent).
-
Dissolve the amine in anhydrous dichloromethane (DCM). The concentration will depend on the scale of the reaction.
2. Addition of Base:
-
To the solution of the amine, add anhydrous pyridine or triethylamine (1.5-2.0 equivalents).
3. Cooling:
-
Cool the reaction mixture to 0°C using an ice bath.
4. Addition of Sulfonyl Chloride:
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes.
5. Reaction:
-
Stir the reaction mixture at 0°C for 1 hour.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
6. Work-up:
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers and wash successively with 1 M HCl (to remove the excess base), saturated aqueous NaHCO₃, and finally with brine.[1]
7. Drying and Concentration:
-
Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
8. Purification:
-
Purify the crude solid by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure N-substituted-4-(3,4-dichlorophenoxy)benzenesulfonamide.[1]
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of sulfonamides.
Potential Signaling Pathway Inhibition: VEGFR-2
Derivatives of benzenesulfonamides have been identified as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. Inhibition of this pathway is a critical strategy in cancer therapy.[4]
Caption: Inhibition of the VEGFR-2 signaling pathway.
References
Application Notes and Protocols for 4-(3,4-Dichlorophenoxy)benzenesulfonyl Chloride in Herbicide and Pesticide Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride as a key intermediate in the synthesis of novel herbicides and pesticides. The protocols detailed below offer standardized methods for the synthesis of derivative compounds and the evaluation of their biological activity.
Introduction
This compound is a versatile chemical scaffold that combines the structural features of a dichlorophenoxy group, known for its herbicidal properties, with a reactive sulfonyl chloride moiety. This combination makes it an excellent starting material for the synthesis of a diverse range of sulfonamide derivatives with potential applications in agriculture as herbicides and pesticides. The 3,4-dichlorophenoxy group is a common feature in phenoxy herbicides, which act as synthetic auxins, leading to uncontrolled growth and eventual death of susceptible plants. The sulfonamide group, on the other hand, is present in various biologically active compounds and can be tailored to interact with specific enzymatic targets in weeds and pests.
Synthesis of Herbicidal and Pesticidal Derivatives
The primary route for derivatizing this compound is through the formation of sulfonamides by reacting the sulfonyl chloride with a wide variety of primary or secondary amines. This reaction is typically straightforward and allows for the introduction of diverse functionalities to explore structure-activity relationships (SAR).
General Protocol for the Synthesis of N-substituted-4-(3,4-dichlorophenoxy)benzenesulfonamides
This protocol describes a general method for the synthesis of a library of sulfonamide derivatives from this compound and various amines.
Materials:
-
This compound
-
Substituted amine (e.g., aniline, heterocyclic amine, alkylamine)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Add the substituted amine (1.0-1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine or triethylamine (1.5-2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Workflow for Synthesis of N-substituted-4-(3,4-dichlorophenoxy)benzenesulfonamides
Caption: General workflow for the synthesis of sulfonamide derivatives.
Herbicidal and Pesticidal Activity Screening
The synthesized derivatives should be screened for their biological activity using standardized bioassays. The following protocols outline methods for evaluating both herbicidal and pesticidal effects.
Protocol for Whole-Plant Pre- and Post-Emergence Herbicidal Screening
This protocol is designed to assess the herbicidal efficacy of the synthesized compounds on target weed species.
Materials:
-
Seeds of monocot and dicot weed species (e.g., barnyardgrass, crabgrass, velvetleaf, morning glory)
-
Seeds of crop species for selectivity testing (e.g., corn, soybean, wheat)
-
Potting soil
-
Pots or trays
-
Synthesized compounds
-
Acetone
-
Tween-20 or other suitable surfactant
-
Spray chamber
-
Growth chamber or greenhouse with controlled conditions
Pre-Emergence Assay:
-
Fill pots or trays with soil and plant seeds of the selected weed and crop species at the appropriate depth.
-
Prepare stock solutions of the test compounds in acetone.
-
Prepare spray solutions by diluting the stock solutions with water containing a surfactant (e.g., 0.1% Tween-20) to the desired concentrations (e.g., ranging from 10 to 1000 g/ha).
-
Evenly spray the soil surface with the test solutions using a calibrated sprayer.
-
Place the treated pots/trays in a growth chamber or greenhouse with controlled temperature, humidity, and light.
-
Water the pots/trays as needed.
-
After 14-21 days, assess the herbicidal effect by visually rating the percentage of weed control and crop injury compared to an untreated control.
Post-Emergence Assay:
-
Plant seeds of the selected weed and crop species in pots or trays and allow them to grow to the 2-4 leaf stage.
-
Prepare spray solutions of the test compounds as described for the pre-emergence assay.
-
Evenly spray the foliage of the plants with the test solutions.
-
Return the plants to the growth chamber or greenhouse.
-
After 7-14 days, visually assess the percentage of weed control and crop injury.
Workflow for Herbicidal Screening
Caption: Workflow for pre- and post-emergence herbicidal screening.
Protocol for Insecticidal and Fungicidal Activity Screening
This protocol provides a general method for the preliminary evaluation of the pesticidal activity of the synthesized compounds.
Insecticidal Assay (e.g., against aphids):
-
Culture a population of a target insect pest (e.g., aphids on host plants).
-
Prepare solutions of the test compounds in a suitable solvent with a surfactant.
-
Apply the test solutions to infested plants by spraying or leaf-dipping.
-
Maintain the treated plants in a controlled environment.
-
After 24, 48, and 72 hours, count the number of dead insects and calculate the mortality rate.
-
Determine the LC50 (lethal concentration for 50% of the population) for active compounds.
Fungicidal Assay (e.g., against a foliar pathogen):
-
Culture a target fungal pathogen (e.g., Botrytis cinerea) on a suitable agar medium.
-
Prepare solutions of the test compounds.
-
Apply the test solutions to healthy plants.
-
After the application has dried, inoculate the plants with a spore suspension of the fungal pathogen.
-
Incubate the plants under conditions favorable for disease development.
-
After 5-7 days, assess the disease severity (e.g., percentage of leaf area infected) and calculate the percentage of disease control compared to an untreated, inoculated control.
Mechanism of Action Studies
While the 3,4-dichlorophenoxy moiety suggests a potential for auxin-mimicking activity, the sulfonamide portion of the derivatives can target a variety of enzymes. Therefore, it is crucial to investigate the specific mechanism of action of highly active compounds.
Potential Signaling Pathways and Targets
Benzenesulfonamide-based herbicides are known to target several key enzymes in plants. The primary suspected targets for derivatives of this compound include:
-
Acetolactate Synthase (ALS) Inhibitors: Many sulfonylurea and sulfonamide herbicides inhibit ALS, a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).
-
Protoporphyrinogen Oxidase (PPO) Inhibitors: Some diphenyl ether herbicides, which share structural similarities with the dichlorophenoxy group, inhibit PPO, leading to the accumulation of toxic protoporphyrin IX.
-
Auxin Mimics: The dichlorophenoxy group itself is a classic feature of auxin-mimicking herbicides.
Potential Herbicide Target Pathways
Anwendungs- und Protokollhinweise: Derivatisierung von Aminen mit 4-(3,4-Dichlorphenoxy)benzolsulfonylchlorid für die HPLC-Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Zweck: Dieses Dokument beschreibt eine detaillierte Methodik für die Derivatisierung von primären und sekundären Aminen mit 4-(3,4-Dichlorphenoxy)benzolsulfonylchlorid zur anschließenden quantitativen Analyse mittels Hochleistungsflüssigkeitschromatographie (HPLC) mit UV-Detektion.
Einleitung
Die quantitative Analyse von Aminen ist in vielen Bereichen wie der pharmazeutischen Entwicklung, der Umweltüberwachung und den Biowissenschaften von entscheidender Bedeutung. Viele aliphatische und einige aromatische Amine besitzen jedoch keinen starken Chromophor, was ihre direkte Detektion mittels HPLC-UV, insbesondere bei niedrigen Konzentrationen, erschwert. Die Prä-Säulen-Derivatisierung ist eine etablierte Technik, um diese Einschränkung zu überwinden. Durch die Reaktion des Amins mit einem Markierungsreagenz wird ein stabiles Derivat mit starker UV-Absorption gebildet, was die Nachweisempfindlichkeit erheblich verbessert und die chromatographische Trennung optimiert.
4-(3,4-Dichlorphenoxy)benzolsulfonylchlorid ist ein reaktives Sulfonylierungsreagenz, das sich hervorragend für die Derivatisierung von primären und sekundären Aminen eignet. Die Sulfonylchloridgruppe reagiert leicht mit dem nukleophilen Stickstoffatom des Amins zu einem stabilen Sulfonamid. Die Phenyl- und Dichlorphenylether-Strukturen im Reagenz führen zu einem Derivat mit starker UV-Absorption, was eine empfindliche Detektion ermöglicht.
Reaktionsprinzip
Die Derivatisierungsreaktion ist eine nukleophile Acylsubstitution, bei der das Amin (primär oder sekundär) das elektrophile Schwefelatom des 4-(3,4-Dichlorphenoxy)benzolsulfonylchlorids angreift. Dies führt zur Verdrängung eines Chloridions und zur Bildung eines stabilen Sulfonamids sowie von Salzsäure (HCl). Typischerweise wird eine Base zugegeben, um das HCl-Nebenprodukt zu neutralisieren und die Reaktion zum Abschluss zu bringen.
Abbildung 1: Chemische Reaktion der Derivatisierung.
Materialien und Reagenzien
-
4-(3,4-Dichlorphenoxy)benzolsulfonylchlorid (Reinheit ≥ 98 %)
-
Amin-Standard oder Probenextrakt
-
Acetonitril (ACN), HPLC-Qualität
-
Wasser, HPLC-Qualität
-
Triethylamin (TEA) oder Pyridin
-
Ameisensäure oder Trifluoressigsäure (TFA), HPLC-Qualität
-
Natriumhydrogencarbonat (falls Puffer verwendet wird)
-
Mikrozentrifugenröhrchen oder Autosampler-Vials
-
Spritzenfilter (z. B. 0,45 µm oder 0,22 µm)
Experimentelle Protokolle
Allgemeines Protokoll zur Derivatisierung von Aminen
Dieses Protokoll ist eine allgemeine Methode, die auf etablierten Verfahren für Sulfonylchloride basiert. Eine Optimierung für spezifische Amine oder Matrices wird empfohlen.
-
Vorbereitung der Reagenzlösung: Stellen Sie eine 10 mg/mL-Lösung von 4-(3,4-Dichlorphenoxy)benzolsulfonylchlorid in wasserfreiem Acetonitril her. Diese Lösung sollte täglich frisch zubereitet werden, da Sulfonylchloride feuchtigkeitsempfindlich sind.
-
Probenvorbereitung: Geben Sie 100 µL der Amin-Standardlösung oder des Probenextrakts in ein Mikrozentrifugenröhrchen.
-
Zugabe der Base: Fügen Sie 20 µL Triethylamin (oder eine ähnliche Base) zur Mischung hinzu, um als Katalysator zu wirken und das HCl-Nebenprodukt zu neutralisieren. Kurz vortexen.
-
Zugabe des Derivatisierungsreagenz: Geben Sie 100 µL der frisch zubereiteten 4-(3,4-Dichlorphenoxy)benzolsulfonylchlorid-Lösung hinzu.
-
Reaktion: Vortexen Sie die Mischung sofort für 30 Sekunden. Lassen Sie die Reaktion 30 Minuten bei Raumtemperatur (ca. 25 °C) ablaufen. Für weniger reaktive Amine kann eine Erwärmung auf 50-60 °C für 20-30 Minuten erforderlich sein.
-
Reaktionsabbruch (Optional): Die Reaktion kann durch Zugabe von 50 µL einer 1 M HCl-Lösung gestoppt werden, um überschüssiges Reagenz zu hydrolysieren. Dieser Schritt ist möglicherweise nicht immer erforderlich.
-
Filtration: Filtrieren Sie die endgültige Lösung durch einen 0,45 µm oder 0,22 µm Spritzenfilter in ein HPLC-Vial.
-
Analyse: Injizieren Sie 10-20 µL der filtrierten Lösung in das HPLC-System.
HPLC-Analysemethode
Die folgenden Bedingungen sind ein Ausgangspunkt und sollten für eine optimale Trennung der spezifischen Aminderivate optimiert werden.
-
HPLC-System: Standard-HPLC-System mit UV-Vis-Detektor.
-
Säule: Eine Reversed-Phase C18-Säule (z. B. 4,6 x 150 mm, 5 µm Partikelgröße) ist allgemein geeignet.
-
Mobile Phase: Eine Gradientenelution ist oft optimal, um mehrere Aminderivate zu trennen.
-
Lösungsmittel A: Wasser mit 0,1 % Ameisensäure oder TFA.
-
Lösungsmittel B: Acetonitril mit 0,1 % Ameisensäure oder TFA.
-
-
Gradient (Beispiel):
-
0-2 min: 30 % B
-
2-15 min: 30 % bis 90 % B
-
15-18 min: 90 % B
-
18-20 min: 90 % bis 30 % B
-
20-25 min: 30 % B (Äquilibrierung)
-
-
Flussrate: 1,0 mL/min.
-
Injektionsvolumen: 10-20 µL.
-
Säulentemperatur: 30 °C.
-
Detektionswellenlänge: Die gebildeten Sulfonamid-Derivate weisen typischerweise eine starke Absorption im Bereich von 230-280 nm auf. Eine Detektionswellenlänge von 254 nm ist ein guter Ausgangspunkt für die Methodenentwicklung.
Datenpräsentation
Da keine spezifischen quantitativen Daten für die Derivatisierung mit 4-(3,4-Dichlorphenoxy)benzolsulfonylchlorid in der Literatur verfügbar waren, fasst die folgende Tabelle typische Leistungsdaten für die Analyse von Aminen nach Derivatisierung mit anderen Sulfonylchloriden (z. B. Dansylchlorid) zusammen. Diese Daten dienen als Referenz und zur Veranschaulichung der erwarteten Leistungsfähigkeit.
| Parameter | Typischer Bereich | Anmerkungen |
| Linearität (R²) | > 0,99 | Typisch für validierte HPLC-Methoden.[1] |
| Nachweisgrenze (LOD) | 0,1 - 10 ng/mL | Stark abhängig vom spezifischen Amin und den Detektoreinstellungen. |
| Bestimmungsgrenze (LOQ) | 0,5 - 50 ng/mL | Typischerweise 3-5 mal höher als der LOD. |
| Wiederfindung (%) | 85 - 110 % | Akzeptanzkriterien für die Methodenvalidierung in den meisten Bereichen. |
| Präzision (RSD %) | < 15 % | Relative Standardabweichung für Wiederholbarkeit und intermediäre Präzision. |
Hinweis: Diese Werte sind beispielhaft und müssen für die spezifische Methode mit 4-(3,4-Dichlorphenoxy)benzolsulfonylchlorid experimentell ermittelt und validiert werden.
Visualisierungen
Experimenteller Arbeitsablauf
Abbildung 2: Arbeitsablauf für die Prä-Säulen-Derivatisierung.
Logische Beziehung der Derivatisierung
Abbildung 3: Logische Beziehung der Reaktionskomponenten.
Schlussfolgerung
Die Prä-Säulen-Derivatisierung von primären und sekundären Aminen mit 4-(3,4-Dichlorphenoxy)benzolsulfonylchlorid stellt eine robuste und empfindliche Methode für deren Quantifizierung mittels HPLC-UV dar. Das Verfahren ist unkompliziert und verwendet leicht verfügbare Reagenzien. Die resultierenden stabilen Sulfonamid-Derivate weisen eine starke UV-Absorption auf, was niedrige Nachweisgrenzen für verschiedene Forschungs- und Entwicklungsanwendungen ermöglicht. Während das bereitgestellte Protokoll als umfassender Ausgangspunkt dient, ist die Optimierung der Reaktions- und Chromatographiebedingungen entscheidend, um die beste Leistung für spezifische Anwendungen zu erzielen. Eine vollständige Methodenvalidierung ist erforderlich, um die Genauigkeit und Zuverlässigkeit der Ergebnisse sicherzustellen.
References
Application Notes and Protocols for Creating Specialty Polymers with 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of specialty polymers derived from 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride. This monomer is a versatile building block for creating high-performance poly(arylene ether sulfone)s (PAES), which are known for their exceptional thermal stability, chemical resistance, and mechanical properties. These characteristics make them suitable for a range of applications, including specialty membranes, advanced coatings, and as matrices for drug delivery systems.
Overview of Polymer Synthesis
Specialty polymers from this compound are typically synthesized via nucleophilic aromatic substitution (NAS) polycondensation. This reaction involves the polymerization of the sulfonyl chloride monomer with a variety of bisphenol co-monomers. The dichlorophenoxy group and the sulfonyl chloride moiety both provide reactive sites that contribute to the formation of the poly(ether sulfone) backbone. The choice of the bisphenol co-monomer allows for the tailoring of the final polymer's properties.
Experimental Protocols
The following is a generalized protocol for the synthesis of poly(arylene ether sulfone)s using this compound. This protocol is based on established methods for similar monomers and should be optimized for specific co-monomers and desired polymer characteristics.
Materials and Equipment
-
Monomers: this compound (≥98% purity), various bisphenols (e.g., Bisphenol A, Bisphenol S, 4,4'-biphenol).
-
Solvent: Anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc).
-
Base: Anhydrous potassium carbonate (K₂CO₃), finely ground and dried.
-
Azeotroping Agent: Toluene.
-
Reaction Vessel: A multi-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet/outlet.
-
Purification: Methanol, deionized water.
-
Drying: Vacuum oven.
Polymerization Procedure
-
Monomer Dissolution: In a thoroughly dried reaction flask under a nitrogen atmosphere, dissolve equimolar amounts of this compound and the chosen bisphenol in anhydrous NMP or DMAc. The typical concentration is 15-25% (w/v).
-
Addition of Base: Add an excess of anhydrous potassium carbonate (typically 1.1 to 2.0 equivalents per mole of bisphenol).
-
Azeotropic Dehydration: Add toluene to the reaction mixture to form an azeotrope with water. Heat the mixture to reflux (around 140-150°C) for 2-4 hours to remove any residual water via the Dean-Stark trap.
-
Polymerization: After the removal of water, slowly raise the temperature to 180-190°C to remove the toluene. Maintain the reaction at this temperature for 8-24 hours with continuous stirring. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.
-
Precipitation and Purification: Once the desired viscosity is achieved, cool the reaction mixture to room temperature and pour it into a vigorously stirred excess of methanol or a methanol/water mixture to precipitate the polymer.
-
Washing: Filter the precipitated polymer and wash it thoroughly with deionized water to remove any inorganic salts and residual solvent. Further purification can be achieved by boiling the polymer in deionized water.
-
Drying: Dry the purified polymer in a vacuum oven at 80-120°C until a constant weight is achieved.
Characterization of the Resulting Polymers
The synthesized polymers should be characterized to determine their structure, molecular weight, and physical properties.
-
Structural Analysis: Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure of the polymer.
-
Molecular Weight: Gel Permeation Chromatography (GPC) is employed to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI).
-
Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability (decomposition temperature, Td) and the glass transition temperature (Tg) of the polymer.
Data Presentation: Properties of Related Poly(arylene ether sulfone)s
| Property | Typical Value Range | Analysis Method |
| Glass Transition Temperature (Tg) | 200 - 300 °C | DSC |
| 5% Weight Loss Temperature (Td5) | 450 - 550 °C (in N₂) | TGA |
| Tensile Strength | 70 - 100 MPa | Tensile Testing |
| Tensile Modulus | 2.0 - 3.5 GPa | Tensile Testing |
| Elongation at Break | 5 - 60 % | Tensile Testing |
| Inherent Viscosity | 0.4 - 1.5 dL/g | Viscometry |
Visualizations
Synthesis Pathway
The following diagram illustrates the general synthesis of poly(arylene ether sulfone)s via nucleophilic aromatic substitution.
Caption: General reaction scheme for the synthesis of poly(arylene ether sulfone)s.
Experimental Workflow
The diagram below outlines the key steps in the synthesis and characterization of specialty polymers from this compound.
Application Notes and Protocols for the Analytical Detection of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride
Abstract: This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Accurate and robust analytical methods are therefore essential for quality control, process monitoring, and stability testing. The following sections detail methodologies for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Introduction
This compound is a reactive chemical compound used in diverse synthetic applications. Its purity and the presence of any impurities can significantly impact the outcome of these syntheses and the quality of the final products. The analytical methods presented herein are designed for researchers, scientists, and drug development professionals to ensure the reliable determination of this compound in various matrices. While specific quantitative performance data for this exact molecule is not widely published, the protocols provided are based on established methods for structurally similar compounds, such as other dichlorinated benzenesulfonyl chlorides and phenoxy derivatives.[3]
Analytical Strategy Overview
A logical workflow for the analysis of this compound is crucial for obtaining reliable and reproducible results. The selection of the analytical technique depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.
Caption: Logical workflow for the analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the routine analysis and quality control of this compound. Given the compound's aromatic structure, it is expected to have a strong UV absorbance, making this a suitable detection method.
Experimental Protocol: HPLC-UV
Objective: To determine the purity of this compound and quantify it in reaction mixtures or as a raw material.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. An isocratic elution with a ratio of 70:30 (v/v) acetonitrile:water is a good starting point. The mobile phase should be degassed before use.
-
Standard Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in acetonitrile to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 (4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm (or wavelength of maximum absorbance)
-
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
HPLC-UV Experimental Workflow
Caption: Experimental workflow for HPLC-UV analysis.
Expected Quantitative Data (HPLC-UV)
The following table summarizes the expected performance characteristics of the HPLC-UV method. These values are estimates based on methods for similar compounds and should be confirmed by method validation.
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the thermal lability of sulfonyl chlorides, careful optimization of the injection temperature is necessary to prevent degradation.
Experimental Protocol: GC-MS
Objective: To identify and quantify this compound, particularly in complex matrices where high selectivity is required.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Dichloromethane or Ethyl Acetate (GC grade)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in dichloromethane (e.g., 1 mg/mL). Prepare calibration standards by serial dilution to concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Sample Preparation: Extract the sample with dichloromethane. The extraction method (e.g., liquid-liquid extraction, solid-phase extraction) will depend on the sample matrix. The final extract should be concentrated or diluted to fall within the calibration range.
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection: Splitless, 1 µL injection volume
-
Inlet Temperature: 250 °C (optimize to minimize degradation)
-
Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-400
-
-
Analysis: Inject the standards and samples.
-
Quantification: Use the extracted ion chromatogram (EIC) of a characteristic ion for quantification.
GC-MS Experimental Workflow
Caption: Experimental workflow for GC-MS analysis.
Expected Quantitative Data (GC-MS)
The following table summarizes the expected performance of the GC-MS method. These values are estimates and require experimental validation.
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.2 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level analysis and for impurity profiling in complex matrices.
Experimental Protocol: UPLC-MS/MS
Objective: To detect and quantify trace levels of this compound and its potential impurities.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer
-
C18 UPLC column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Standard Solution Preparation: Prepare a stock solution (1 mg/mL) in acetonitrile. Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition to concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Sample Preparation: Prepare samples as described for HPLC-UV, ensuring the final solvent is compatible with the mobile phase.
-
UPLC Conditions:
-
Column: C18 (2.1 mm x 50 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with A and B (e.g., start at 50% B, ramp to 95% B over 5 minutes)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing a standard solution of the analyte. Precursor ion will be the molecular ion, and product ions will be characteristic fragments.
-
-
Analysis and Quantification: Inject standards and samples. Quantify using the area of the MRM transition peaks.
UPLC-MS/MS Experimental Workflow
Caption: Experimental workflow for UPLC-MS/MS analysis.
Expected Quantitative Data (UPLC-MS/MS)
The following table summarizes the expected performance of the UPLC-MS/MS method. These values are estimates and require experimental validation.
| Parameter | Expected Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% at LOQ |
Summary of Quantitative Data
The table below provides a comparative summary of the expected quantitative performance for the three analytical methods described.
| Parameter | HPLC-UV | GC-MS | UPLC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.998 |
| LOD | 0.1 - 0.5 µg/mL | 0.01 - 0.05 µg/mL | 0.01 - 0.1 ng/mL |
| LOQ | 0.5 - 2.0 µg/mL | 0.05 - 0.2 µg/mL | 0.05 - 0.5 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% | < 10% |
Disclaimer: The quantitative data presented in this document are estimates based on the analysis of structurally similar compounds and typical instrument performance. These values must be experimentally verified through a formal method validation study for this compound.
References
Application Notes and Protocols for 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3,4-Dichlorophenoxy)benzenesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized as a key building block for the preparation of sulfonamide derivatives. The presence of the 3,4-dichlorophenoxy moiety is of significant interest in medicinal chemistry and agrochemical research, as this structural feature can impart desirable biological activities to the target molecules.[1] This reagent is particularly valuable in the development of new pharmaceutical agents, including potential anti-inflammatory and antibacterial compounds, as well as in the formulation of herbicides and pesticides.[1]
The reactivity of the sulfonyl chloride functional group allows for straightforward reactions with a wide range of primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone of drug discovery, enabling the synthesis of diverse libraries of compounds for biological screening. These application notes provide detailed protocols for the synthesis of N-substituted-4-(3,4-dichlorophenoxy)benzenesulfonamides and highlight the importance of this class of compounds.
Key Applications
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Medicinal Chemistry: Serves as a crucial intermediate in the synthesis of therapeutic agents. The resulting sulfonamides are scaffolds for developing drugs targeting a variety of biological pathways.[1]
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Agrochemicals: Used in the creation of novel herbicides and pesticides, where the dichlorophenoxy group contributes to their efficacy.[1]
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Polymer Chemistry: Employed in the development of specialty polymers, contributing to enhanced thermal stability and chemical resistance.
Synthesis of N-Substituted-4-(3,4-dichlorophenoxy)benzenesulfonamides
The reaction of this compound with primary or secondary amines is a standard method for the formation of sulfonamides. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid generated during the reaction.
General Reaction Scheme
Caption: General synthesis of N-substituted sulfonamides.
Experimental Protocols
While specific literature examples detailing the use of this compound are not abundant, the following protocols are based on well-established procedures for the synthesis of analogous sulfonamides and can be readily adapted.
Protocol 1: Conventional Synthesis of N-Aryl-4-(3,4-dichlorophenoxy)benzenesulfonamide
This protocol describes the reaction of this compound with a substituted aniline.
Materials:
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This compound (1.0 eq)
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Substituted Aniline (e.g., 4-chloroaniline) (1.1 eq)
-
Pyridine (1.5 eq)
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Anhydrous Dichloromethane (DCM)
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1 M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
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Magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the substituted aniline (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume), water (1 x volume), saturated NaHCO₃ solution (1 x volume), and finally with brine (1 x volume).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-aryl-4-(3,4-dichlorophenoxy)benzenesulfonamide.
Expected Yields: Based on similar reactions, yields are expected to be in the range of 70-95%, depending on the specific aniline used.
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis can significantly reduce reaction times.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 eq)
-
Pyridine (catalytic amount, or as a solvent)
-
Microwave-safe reaction vessel
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 eq) and the desired amine (1.0 eq). If the amine is a solid, a suitable solvent such as pyridine or DMF can be used.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 100-150 °C) for a short period (e.g., 5-30 minutes). Optimize the time and temperature for the specific substrates.
-
Work-up and Purification: After cooling, the work-up and purification can be performed as described in the conventional protocol.
Data Presentation
The following table summarizes representative reaction conditions for the synthesis of sulfonamides from various sulfonyl chlorides, which can be used as a starting point for optimizing reactions with this compound.
| Sulfonyl Chloride | Amine | Base | Solvent | Time (h) | Yield (%) | Reference |
| Benzenesulfonyl chloride | Aniline | Pyridine | - | - | High | General Knowledge |
| 4-Nitrobenzenesulfonyl chloride | Aniline | Pyridine | - | - | ~100 | [2] |
| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine | - | - | Quantitative | [2] |
| Benzenesulfonyl chloride | Aniline | Triethylamine | THF | 6 | 86 | |
| Benzenesulfonyl chloride | Aniline | Triethylamine | Diethyl ether | - | 85 | |
| 2,4-Dichlorobenzenesulfonyl chloride | Primary Amines | Pyridine/TEA | Dichloromethane | 12-24 | Good to Excellent |
Logical Workflow for Sulfonamide Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted-4-(3,4-dichlorophenoxy)benzenesulfonamides.
Caption: Standard workflow for sulfonamide synthesis.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of a wide range of sulfonamide derivatives. The protocols provided herein, based on established synthetic methodologies, offer a reliable starting point for researchers in medicinal chemistry, agrochemical development, and materials science. The resulting sulfonamides, bearing the biologically significant 3,4-dichlorophenoxy moiety, are promising candidates for further investigation as novel therapeutic agents, agrochemicals, and functional polymers. Careful optimization of reaction conditions for each specific amine substrate is recommended to achieve the highest possible yields and purity.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions with 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3,4-Dichlorophenoxy)benzenesulfonyl chloride is a versatile bifunctional reagent of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its structure, featuring a reactive sulfonyl chloride moiety and a biologically active 3,4-dichlorophenoxy group, makes it a valuable building block for the synthesis of a diverse range of target molecules.[1] The sulfonyl chloride group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles, most notably amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively. These functional groups are prevalent in numerous commercial drugs and agricultural products. This document provides detailed application notes and experimental protocols for the use of this compound in nucleophilic substitution reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 501697-77-4 | [1] |
| Molecular Formula | C₁₂H₇Cl₃O₃S | [1] |
| Molecular Weight | 337.61 g/mol | [1] |
| Appearance | Off-white crystalline powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Applications in Synthesis
The primary application of this compound is in the synthesis of sulfonamides and sulfonate esters, which are key intermediates and final products in the development of pharmaceuticals and agrochemicals.[1]
-
Pharmaceutical Synthesis: This reagent is a crucial intermediate in the production of various pharmaceutical compounds, particularly in the development of anti-inflammatory and antibacterial agents.[1] The 3,4-dichlorophenoxy moiety is a known pharmacophore that can enhance the biological activity of drug candidates.[1]
-
Agrochemical Synthesis: It is utilized in the formulation of herbicides and pesticides, contributing to effective weed and pest control.[1]
Reaction Mechanisms
The fundamental reaction of this compound with nucleophiles such as amines and alcohols proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom.
Reaction with Amines (Sulfonamide Formation)
The reaction with primary or secondary amines yields the corresponding N-substituted sulfonamides. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
References
Troubleshooting & Optimization
Preventing decomposition of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride during reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition for this compound during reactions?
A1: The primary cause of decomposition is the hydrolysis of the sulfonyl chloride functional group. This reaction is catalyzed by the presence of water and can be accelerated by both acidic and basic conditions. The electron-withdrawing nature of the 3,4-dichlorophenoxy group makes the sulfur atom of the sulfonyl chloride highly electrophilic and thus more susceptible to nucleophilic attack by water.
Q2: How does temperature affect the stability of this compound?
A2: Elevated temperatures generally increase the rate of decomposition, particularly hydrolysis. It is recommended to conduct reactions at low temperatures (e.g., 0 °C) to minimize this degradation pathway.
Q3: Can the ether linkage in this compound be cleaved during typical sulfonamide synthesis reactions?
A3: Diaryl ethers are generally stable and resistant to cleavage under standard acidic or basic conditions used for sulfonamide synthesis. Cleavage of the C-O bond in diaryl ethers typically requires harsh conditions or specific catalysts (e.g., transition metals like nickel or ruthenium), which are not commonly employed in these reactions.
Q4: What are the common byproducts of decomposition?
A4: The main decomposition byproduct is the corresponding sulfonic acid, 4-(3,4-dichlorophenoxy)benzenesulfonic acid, formed via hydrolysis. In the presence of other nucleophiles, corresponding side products can also form.
Q5: How should this compound be stored to ensure its stability?
A5: It should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture. The container should be tightly sealed.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound and provides solutions to prevent its decomposition.
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired sulfonamide product. | Decomposition of the starting sulfonyl chloride due to hydrolysis. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (nitrogen or argon). |
| Conduct the reaction at a low temperature (e.g., 0 °C) to slow down the rate of hydrolysis. | ||
| Formation of a significant amount of 4-(3,4-dichlorophenoxy)benzenesulfonic acid as a byproduct. | Presence of water in the reaction mixture. | Use freshly distilled or commercially available anhydrous solvents. Dry liquid amines over a suitable drying agent (e.g., KOH) before use. |
| Incomplete reaction of the sulfonyl chloride. | Ensure the amine is sufficiently nucleophilic. For weakly nucleophilic amines, a stronger base or longer reaction times may be necessary. | |
| Reaction mixture turns cloudy or a precipitate forms upon addition of the sulfonyl chloride. | Precipitation of the amine hydrochloride salt. | This is a normal observation as the reaction proceeds and is a good indicator that the reaction is occurring. |
| Hydrolysis of the sulfonyl chloride leading to the insoluble sulfonic acid. | If this occurs before the addition of the amine, it indicates water contamination. Re-check the dryness of the setup and reagents. | |
| Inconsistent reaction outcomes. | Variable amounts of water in reagents or solvents. | Standardize the procedure for drying solvents and handling reagents to ensure reproducibility. |
| Degradation of the sulfonyl chloride during storage. | Store the reagent properly under inert gas in a desiccator. Check the purity of the starting material before use. |
Experimental Protocols
Below is a detailed methodology for the synthesis of a sulfonamide using an analogous compound, which can be adapted for this compound.
Synthesis of N-Aryl-4-(3,4-dichlorophenoxy)benzenesulfonamide
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous pyridine or triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide.
Visualizations
Caption: Primary decomposition pathway of this compound.
Caption: Recommended workflow for sulfonamide synthesis to minimize decomposition.
Caption: Troubleshooting logic for low-yield reactions.
Technical Support Center: Optimizing Sulfonylation with 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an organic compound used as a reagent in chemical synthesis. Its primary application is in sulfonylation reactions, where it is used to introduce the 4-(3,4-dichlorophenoxy)benzenesulfonyl group onto a substrate. This is particularly common in the synthesis of sulfonamides and sulfonate esters, which are classes of compounds with significant interest in medicinal chemistry and drug discovery.
Q2: What are the general storage and handling recommendations for this compound?
A2: this compound is sensitive to moisture.[1][2] It should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place. When handling the reagent, it is crucial to work in a dry environment and use anhydrous solvents and clean, dry glassware to prevent hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive under typical sulfonylation conditions.[1]
Q3: What types of nucleophiles can be used in sulfonylation reactions with this reagent?
A3: A wide range of nucleophiles can be used, with primary and secondary amines being the most common for the synthesis of sulfonamides.[2] Alcohols and phenols can also be used to synthesize the corresponding sulfonate esters. The reactivity of the nucleophile will influence the optimal reaction conditions.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low or no yield in a sulfonylation reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Reagent Quality:
-
Sulfonyl Chloride: Ensure the this compound has not hydrolyzed. Hydrolysis can occur with exposure to atmospheric moisture.[1][2] Using a freshly opened bottle or purifying the reagent before use is recommended.
-
Amine/Alcohol: The nucleophile should be pure and dry. Amines can absorb carbon dioxide from the air.[1]
-
Solvent and Base: Use anhydrous solvents and ensure any base used (e.g., triethylamine, pyridine) is dry.[1]
-
-
Reaction Conditions:
-
Stoichiometry: Verify the molar ratios of the reactants. A common starting point is a 1:1 ratio of the nucleophile to the sulfonyl chloride, with a slight excess of a non-nucleophilic base (1.1-1.5 equivalents).[1]
-
Temperature: Reactions are often initiated at 0 °C to control the initial exothermic reaction, then allowed to warm to room temperature.[2] If the reaction is slow, gentle heating may be required, but excessive heat can lead to side reactions.[1]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere like nitrogen or argon can prevent degradation of the reagents.[1]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Data Presentation: Optimizing Reaction Conditions
The following tables present hypothetical data for the sulfonylation of a generic primary amine with this compound to illustrate the effects of varying reaction parameters.
Table 1: Effect of Base on Reaction Yield
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine (1.2) | DCM | 0 to RT | 12 | 85 |
| 2 | Pyridine (1.2) | DCM | 0 to RT | 12 | 78 |
| 3 | DIPEA (1.2) | DCM | 0 to RT | 12 | 82 |
| 4 | No Base | DCM | 0 to RT | 24 | <5 |
Table 2: Effect of Solvent on Reaction Yield
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine (1.2) | DCM | 0 to RT | 12 | 85 |
| 2 | Triethylamine (1.2) | THF | 0 to RT | 12 | 80 |
| 3 | Triethylamine (1.2) | Acetonitrile | 0 to RT | 12 | 75 |
| 4 | Triethylamine (1.2) | Toluene | 0 to RT | 12 | 65 |
Table 3: Effect of Temperature on Reaction Yield
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine (1.2) | DCM | 0 | 24 | 60 |
| 2 | Triethylamine (1.2) | DCM | 0 to RT | 12 | 85 |
| 3 | Triethylamine (1.2) | DCM | 40 (reflux) | 6 | 70 (with side products) |
Problem 2: Formation of Side Products
The presence of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the formation of side products.
-
Hydrolysis of Sulfonyl Chloride: The most common side product is the corresponding sulfonic acid, formed by the reaction of the sulfonyl chloride with water.[1] This can be minimized by using anhydrous conditions.
-
Reaction with Solvent: Ensure the chosen solvent is inert under the reaction conditions. Protic solvents, for example, can react with the sulfonyl chloride.[2]
-
Di-sulfonylation: In the case of primary amines, di-sulfonylation can occur, especially if an excess of the sulfonyl chloride and a strong base are used.
-
Ring Sulfonation: With phenolic substrates, sulfonation on the aromatic ring can be a competing reaction, particularly under harsh conditions.[3]
Problem 3: Difficult Product Isolation and Purification
-
Product Solubility: If the product has some solubility in the aqueous phase during work-up, perform multiple extractions with an organic solvent to maximize recovery.[2]
-
Purification Method: Silica gel chromatography is a common method for purifying sulfonamides and sulfonate esters. A suitable eluent system should be determined by TLC analysis.
-
Persistent Impurities: If the base (e.g., pyridine, triethylamine) or its hydrochloride salt is difficult to remove, washing the organic layer with dilute acid (e.g., 1M HCl) followed by a bicarbonate solution and brine can be effective.
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
-
To a stirred solution of the primary or secondary amine (1.0 mmol) and a non-nucleophilic base (e.g., triethylamine, 1.2 mmol) in an anhydrous solvent (e.g., dichloromethane, 10 mL) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 mmol) in the same anhydrous solvent (5 mL) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 10 mL).
-
Combine the organic layers and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Logical Relationship Diagram for Reaction Setup:
References
Side reactions of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride with nucleophiles
Disclaimer: The following information is based on the general reactivity of arylsulfonyl chlorides. Specific quantitative data and side reactions for 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride may vary.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: The primary reactive site is the sulfur atom of the sulfonyl chloride group (-SO₂Cl). This sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it susceptible to attack by nucleophiles.
Q2: What types of nucleophiles can react with this compound?
A2: A wide range of nucleophiles can react, including:
-
Amines (primary and secondary): React to form sulfonamides. This is a very common application.[1]
-
Alcohols: React to form sulfonate esters.
-
Water/Hydroxide: Leads to hydrolysis, forming the corresponding sulfonic acid. This is a common side reaction.[2][3]
-
Thiols: Can react to form thiosulfonates.
Q3: How should I store this compound?
A3: It should be stored in a cool, dry place, away from moisture to prevent hydrolysis. The container should be tightly sealed. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q4: What are the main safety precautions when handling this compound?
A4: this compound is likely corrosive and a lachrymator. It will react with moisture on the skin and in the respiratory tract to produce hydrochloric acid. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
Issue 1: Low or no yield of the desired sulfonamide product.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the sulfonyl chloride | Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions (e.g., using dry solvents and an inert atmosphere).[4] |
| Poor quality of starting materials | Check the purity of the sulfonyl chloride and the nucleophile. Impurities can interfere with the reaction. |
| Insufficient base | The reaction of the sulfonyl chloride with an amine generates HCl, which will protonate the starting amine, rendering it non-nucleophilic. Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl.[5] |
| Low reactivity of the nucleophile | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), longer reaction times, elevated temperatures, or the use of a catalyst may be necessary. |
| Steric hindrance | If either the nucleophile or the sulfonyl chloride is sterically hindered, the reaction rate will be slower. Consider increasing the reaction temperature or time. |
Issue 2: Presence of a significant amount of a water-soluble impurity in the crude product.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the starting material | The impurity is likely the corresponding 4-(3,4-dichlorophenoxy)benzenesulfonic acid. This is caused by the presence of water in the reaction. To remove it, wash the organic layer with a dilute aqueous base (e.g., NaHCO₃ solution) during workup. Improve drying of solvent and glassware for future reactions.[2] |
Issue 3: Formation of an insoluble precipitate when reacting with a primary amine in the presence of a base.
| Possible Cause | Troubleshooting Step |
| Formation of the desired sulfonamide | The N-substituted sulfonamide formed from a primary amine is often a solid. The precipitate is likely your product. The sulfonamide derived from a primary amine is acidic and should dissolve in aqueous base.[1] |
Issue 4: The reaction with a tertiary amine is not working.
| Possible Cause | Explanation |
| Inability to form a stable product | Tertiary amines lack the N-H proton necessary to form a stable neutral sulfonamide after the initial reaction. They may form an unstable intermediate that breaks down, regenerating the starting amine.[1] Tertiary amines can, however, catalyze the hydrolysis of the sulfonyl chloride.[6] |
Quantitative Data on Potential Side Products
The following table summarizes potential side products and their estimated yields under non-ideal conditions. These are illustrative values based on the general reactivity of arylsulfonyl chlorides.
| Side Product | Originating Nucleophile | Typical Conditions Favoring Formation | Estimated Yield (%) |
| 4-(3,4-dichlorophenoxy)benzenesulfonic acid | Water | Presence of moisture, high pH, prolonged reaction times at high temperature.[2] | 5-100 |
| Bis-sulfonamide (for primary amines) | Primary Amine | Use of excess sulfonyl chloride. | 1-5 |
| Dimerized Impurities | Self-reaction or reaction with impurities from synthesis | Can occur during the synthesis of the sulfonyl chloride itself.[7] | <2 |
Experimental Protocols
General Protocol for the Synthesis of an N-Aryl-4-(3,4-dichlorophenoxy)benzenesulfonamide
This is a general guideline and may require optimization for specific amines.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Standard laboratory glassware, dried in an oven.
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0-1.2 eq) in anhydrous DCM.
-
Addition of Base: Add anhydrous pyridine or triethylamine (1.5-2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution (to remove any sulfonic acid), and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Visualizations
Caption: Main reaction pathways of this compound with common nucleophiles.
Caption: A typical experimental workflow for the synthesis of a sulfonamide.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Hydrolytic Activation Kinetics of the Herbicide Benzobicyclon in Simulated Aquatic Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. asianpubs.org [asianpubs.org]
Improving yield in reactions involving 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride
Welcome to the technical support center for 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this versatile reagent.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, helping you to improve reaction yields and product purity.
Issue 1: Low Yield of the Desired Sulfonamide or Sulfonate Ester
Potential Causes and Solutions
| Potential Cause | Recommended Solutions |
| Hydrolysis of this compound | Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive.[1][2] To mitigate this: • Use anhydrous solvents and thoroughly dry all glassware.[3][4] • Ensure the amine or phenol reactant and any base (e.g., pyridine, triethylamine) are dry.[3] • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[3][4] |
| Low Reactivity of the Amine or Phenol | Amines or phenols with electron-withdrawing groups can exhibit reduced nucleophilicity.[4] To address this: • Consider using a stronger base or a catalyst to enhance reactivity.[3] • For particularly unreactive substrates, increasing the reaction temperature or time may be necessary, but monitor for potential side reactions.[3] |
| Steric Hindrance | If either the sulfonyl chloride or the nucleophile is sterically hindered, the reaction rate can be significantly reduced.[3] • Increasing the reaction temperature or prolonging the reaction time may improve the yield.[3] |
| Incomplete Reaction | Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it goes to completion.[2] If the reaction stalls, consider adding more of the limiting reagent or extending the reaction time.[3] |
Issue 2: Formation of Significant Byproducts
Potential Causes and Solutions
| Byproduct Observed | Potential Cause | Recommended Solutions |
| Di-sulfonated Product (with primary amines) | Primary amines have two reactive N-H bonds, both of which can react with the sulfonyl chloride.[2] | • Carefully control the stoichiometry, using a 1:1 molar ratio or a slight excess of the amine.[2] • Add the this compound solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the sulfonyl chloride.[5] • Monitor the reaction closely and quench it once the starting amine has been consumed.[2] |
| Corresponding Sulfonic Acid | This is a result of the hydrolysis of the sulfonyl chloride due to the presence of water in the reaction mixture.[2][4] | • Adhere strictly to anhydrous reaction conditions as described in Issue 1.[3][4] |
| Dark, Tar-like Substances (especially with phenols) | Phenols can be susceptible to oxidation, leading to the formation of colored byproducts.[6] | • Run the reaction under an inert atmosphere to exclude oxygen.[1] • Ensure the purity of all starting materials and solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for sulfonamide synthesis using this compound?
A1: While optimal conditions can vary depending on the specific amine used, a general starting point is to use a 1:1 molar ratio of the amine to the sulfonyl chloride with 1.1-1.5 equivalents of a tertiary amine base like triethylamine or pyridine.[1] The reaction is typically performed in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C to room temperature.[4][7]
Q2: How can I effectively purify the resulting sulfonamide or sulfonate ester?
A2: Purification can typically be achieved through recrystallization or column chromatography on silica gel.[2] After quenching the reaction, an aqueous workup is usually performed to remove the base and any water-soluble byproducts. The organic layer is then dried, and the solvent is removed under reduced pressure before purification of the crude product.[2]
Q3: My reaction with a primary aniline is sluggish. How can I improve the reaction rate?
A3: Anilines, especially those with electron-withdrawing groups, can be less nucleophilic.[4] To improve the reaction rate, you can try gently heating the reaction mixture.[1] Alternatively, more modern methods involving photoredox catalysis with sulfinate salts have been developed for the sulfonylation of anilines under mild conditions, which could be an alternative strategy.[8][9]
Q4: What is the best way to handle and store this compound?
A4: Due to its moisture sensitivity, this compound should be stored in a tightly sealed container under a dry, inert atmosphere. It is advisable to use a freshly opened bottle or to handle the reagent in a glovebox to minimize exposure to atmospheric moisture.[1]
Experimental Protocols
General Protocol for the Sulfonylation of an Amine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous dichloromethane (DCM).[2]
-
Addition of Base : Add a suitable base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution.[2] Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride : Dissolve this compound (1.0-1.05 equivalents) in a minimal amount of anhydrous DCM.[2] Add this solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.[2]
-
Reaction Monitoring : Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.[2]
-
Workup and Purification : Quench the reaction by adding water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.[10] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[2]
General Protocol for the Synthesis of a Sulfonate Ester from a Phenol
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup : In a round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 equivalent) in anhydrous DCM.[10]
-
Addition of Base : Add anhydrous pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.[10]
-
Addition of Sulfonyl Chloride : Slowly add this compound (1.0 equivalent) dropwise to the stirred solution.[10]
-
Reaction Monitoring : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete, monitoring by TLC.[10]
-
Workup and Purification : Follow a similar aqueous workup procedure as described for the sulfonylation of amines. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[10]
Visualizations
Caption: Troubleshooting workflow for low yield in sulfonylation reactions.
Caption: Potential signaling pathway inhibition by sulfonamide derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
- 9. Direct sulfonylation of anilines mediated by visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing Hydrolysis of 4-(3,4-Dichlorophenoxy)benzenesulfonyl Chloride
Welcome to the technical support center for managing the hydrolysis of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the aqueous workup of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing an aqueous workup with this compound?
The main challenge is the hydrolysis of the sulfonyl chloride functional group. Sulfonyl chlorides are reactive compounds that can react with water, leading to the formation of the corresponding sulfonic acid as an impurity.[1] This reduces the yield of the desired product and complicates purification.
Q2: What factors influence the rate of hydrolysis of this compound?
Several factors can affect the rate of hydrolysis:
-
Temperature: Higher temperatures increase the rate of hydrolysis. It is often recommended to perform aqueous workups at low temperatures (e.g., pouring the reaction mixture onto ice) to minimize this side reaction.[1]
-
pH: The hydrolysis of sulfonyl chlorides can be influenced by pH. While some sulfonyl chlorides show pH-dependent hydrolysis rates, others can be surprisingly stable across a range of pH values.
-
Solvent: The choice of solvent is critical. While the presence of water is necessary for the workup, minimizing the time the sulfonyl chloride is in contact with the aqueous phase is crucial. The low solubility of some aryl sulfonyl chlorides in water can actually protect them from extensive hydrolysis by causing them to precipitate out of the aqueous solution.[2][3]
-
Moisture Exposure: Strict anhydrous conditions during the reaction and before the workup are essential to prevent premature hydrolysis.[1] This includes using dry solvents and reagents and performing the reaction under an inert atmosphere.[1]
Q3: How can I minimize hydrolysis during an aqueous workup?
To minimize hydrolysis, consider the following strategies:
-
Low Temperature: Always conduct the workup at a low temperature. Quenching the reaction mixture on ice is a common and effective practice.[1]
-
Rapid Extraction: Minimize the contact time between the sulfonyl chloride and the aqueous phase. Perform extractions quickly and efficiently.
-
Controlled Quenching: Add the reaction mixture to the aqueous solution (e.g., ice water) rather than the other way around. This helps to keep the temperature low and constant.
-
Use of Brine: Washing the organic layer with brine (saturated aqueous NaCl solution) can help to remove bulk water and reduce the solubility of the organic product in the aqueous phase, thus decreasing the chance of hydrolysis.
Q4: What are the signs that significant hydrolysis has occurred?
The primary indicator of hydrolysis is the presence of 4-(3,4-dichlorophenoxy)benzenesulfonic acid in your product. This can be detected by various analytical techniques:
-
Thin Layer Chromatography (TLC): The sulfonic acid will appear as a more polar spot compared to the sulfonyl chloride.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis will show a separate peak for the sulfonic acid impurity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum may show additional peaks corresponding to the sulfonic acid.[4] It is advisable to use aprotic deuterated solvents like CDCl₃, acetone-d₆, or DMSO-d₆ for analysis due to the reactivity of sulfonyl chlorides.[4]
Q5: How can I remove the sulfonic acid impurity from my product?
If hydrolysis has occurred, the resulting sulfonic acid can sometimes be removed through the following methods:
-
Aqueous Extraction: Since sulfonic acids are more water-soluble than their corresponding sulfonyl chlorides, washing the organic layer with water or a mild aqueous base can help to extract the sulfonic acid.[1]
-
Aqueous HCl Scrubbing: For some crude liquid organosulfonyl chlorides, scrubbing with an aqueous solution of hydrochloric acid can effectively extract the more water-soluble sulfonic acid.[1]
-
Recrystallization: If the sulfonyl chloride is a solid, recrystallization can be an effective purification method.
-
Chromatography: Silica gel chromatography can be used to separate the sulfonyl chloride from the more polar sulfonic acid.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield of this compound after aqueous workup. | Extensive hydrolysis during the workup. | • Ensure the workup is performed at a low temperature (0-5 °C).• Minimize the time the product is in contact with the aqueous phase.• Use brine washes to reduce the amount of dissolved water in the organic phase.• Confirm that the starting materials and solvents used before the workup were anhydrous.[1] |
| Mechanical loss during extraction. | • Ensure complete phase separation before removing the aqueous layer.• Perform multiple extractions with smaller volumes of solvent for better recovery. | |
| Presence of a significant amount of a polar impurity in the final product (confirmed as sulfonic acid). | Inadequate control of temperature during quenching and workup. | • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.[1]• Maintain a low temperature throughout the extraction process. |
| Prolonged exposure to aqueous conditions. | • Streamline the workup procedure to reduce the overall time.• If possible, induce precipitation of the product from the aqueous medium to protect it from further hydrolysis.[2][3] | |
| Difficulty in separating the organic and aqueous layers during extraction. | Formation of an emulsion. | • Add a small amount of brine to help break the emulsion.• Allow the mixture to stand for a longer period to allow for separation.• Centrifugation can be effective for small-scale separations. |
| The isolated product is an oil instead of the expected solid. | Presence of impurities, including the sulfonic acid or residual solvent. | • Attempt to purify a small sample by chromatography to see if a solid product can be obtained.• Try triturating the oil with a non-polar solvent (e.g., hexanes) to induce crystallization.• Ensure all solvent has been removed under high vacuum. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for this compound
-
Preparation: Prepare a beaker of crushed ice and water.
-
Quenching: Slowly and carefully pour the reaction mixture into the ice-water slurry with vigorous stirring. Maintain the temperature of the slurry below 5 °C.
-
Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
-
Washing:
-
Combine the organic extracts.
-
Wash the combined organic layer sequentially with:
-
Cold deionized water
-
Saturated aqueous sodium bicarbonate solution (to neutralize any acid)
-
Brine
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the organic solvent in vacuo to obtain the crude product.
-
Protocol 2: Quantification of Hydrolysis by HPLC
-
Standard Preparation: Prepare a standard solution of pure this compound and a separate standard of the corresponding sulfonic acid in a suitable solvent (e.g., acetonitrile).
-
Sample Preparation: Dissolve a known amount of the crude product in the mobile phase or a compatible solvent.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (containing 0.1% trifluoroacetic acid) and acetonitrile is often effective.
-
Detector: UV detector set at a wavelength where both the sulfonyl chloride and sulfonic acid absorb.
-
-
Analysis:
-
Inject the standard solutions to determine their retention times.
-
Inject the sample solution.
-
Quantify the amount of sulfonyl chloride and sulfonic acid in the sample by comparing the peak areas to those of the standards.
-
Visualizations
Caption: Hydrolysis mechanism of the target compound.
References
Troubleshooting low reactivity of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride
Welcome to the technical support center for 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical intermediate widely used in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity is centered around the sulfonyl chloride group, which readily reacts with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively. The 3,4-dichlorophenoxy moiety is often incorporated into molecules to enhance their biological activity.[1]
Q2: I am observing low to no reactivity with this compound in my sulfonamide synthesis. Is this compound known to be unreactive?
While the reactivity of any chemical can be influenced by various factors, the electronic properties of this compound suggest it should be adequately reactive. The presence of the electron-withdrawing 3,4-dichlorophenoxy group is expected to increase the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it more susceptible to nucleophilic attack. Therefore, low reactivity is more likely attributable to experimental conditions or reagent quality rather than the inherent properties of the compound itself.
Q3: What are the most critical factors to consider to ensure a successful reaction?
The success of reactions involving sulfonyl chlorides hinges on several key parameters:
-
Reagent Purity: Ensure the purity of both the sulfonyl chloride and the amine/alcohol. Sulfonyl chlorides are particularly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.
-
Anhydrous Conditions: The reaction should be carried out under strictly anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. This includes using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Appropriate Base: A suitable base is crucial to neutralize the HCl generated during the reaction. Common bases include pyridine and triethylamine.
-
Reaction Temperature: The reaction temperature should be carefully controlled. While some reactions proceed well at room temperature, cooling to 0°C initially can help manage any exothermic processes.
-
Proper Stoichiometry: Accurate measurement of reactants is essential for optimal conversion.
Troubleshooting Guide: Low Reactivity
This guide provides a systematic approach to diagnosing and resolving low reactivity issues in reactions with this compound.
Problem: Low or No Product Formation
Initial Checks:
-
Verify Reagent Quality:
-
This compound: Confirm its identity and purity using analytical techniques. Hydrolysis to the corresponding sulfonic acid is a common issue.
-
Amine/Alcohol: Ensure the nucleophile is pure and free from contaminants.
-
Solvent and Base: Use anhydrous solvents and ensure the base is of high purity.
-
-
Confirm Reaction Conditions:
-
Anhydrous Setup: Double-check that all glassware was properly dried and the reaction is being conducted under an inert atmosphere.
-
Temperature Control: Ensure the reaction temperature is appropriate for the specific transformation.
-
Stoichiometry: Recalculate and confirm the molar ratios of all reactants.
-
Systematic Troubleshooting Workflow
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol is adapted from a standard procedure for a structurally similar compound, 2,4-dichlorobenzenesulfonyl chloride, and should be a good starting point for reactions with this compound.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0-1.2 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0°C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Protocol 2: Microwave-Assisted Synthesis
For rapid synthesis, a microwave-assisted protocol can be employed.
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, add the amine (1.0 eq) followed by this compound (1.0 eq).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at a suitable temperature and time (optimization may be required, e.g., 100-150°C for 10-30 minutes).
-
Workup and Purification: After cooling, the workup and purification can be carried out as described in Protocol 1.
Data Presentation
Table 1: Troubleshooting Checklist and Recommended Actions
| Potential Issue | Recommended Action | Expected Outcome |
| Reagent Impurity | Purify starting materials (recrystallization/distillation). Use freshly opened, high-purity reagents. | Improved reaction conversion and yield. |
| Presence of Water | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. | Prevention of sulfonyl chloride hydrolysis, leading to higher yield. |
| Incorrect Base | Use a non-nucleophilic base of sufficient strength (e.g., pyridine, triethylamine). Ensure the base is dry. | Efficient neutralization of HCl without side reactions. |
| Suboptimal Temperature | Optimize reaction temperature. Start at 0°C and slowly warm to room temperature or gently heat if necessary. | Increased reaction rate and minimized side product formation. |
| Incorrect Stoichiometry | Carefully measure all reactants. A slight excess of the amine and base can be beneficial. | Drive the reaction to completion. |
Table 2: Typical Spectroscopic Data for Aryl Sulfonyl Chlorides
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | Aromatic protons will appear in the range of 7.0-8.5 ppm. The exact chemical shifts will depend on the substitution pattern. |
| ¹³C NMR | Aromatic carbons will be observed in the range of 120-150 ppm. |
| IR Spectroscopy | Strong characteristic S=O stretching bands will be observed around 1375 cm⁻¹ (asymmetric) and 1185 cm⁻¹ (symmetric).[2] |
| Mass Spectrometry | The molecular ion peak will be observed, along with characteristic isotope patterns for chlorine atoms. |
Visualization of Key Processes
General Reaction Scheme for Sulfonamide Synthesis
Signaling Pathway of Potential Side Reaction: Hydrolysis
References
Technical Support Center: Purification of 4-(3,4-Dichlorophenoxy)benzenesulfonyl Chloride Reaction Products
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products involving 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound and its subsequent reaction products.
Issue 1: Oily or Gummy Product Instead of a Crystalline Solid
-
Question: My final product, which should be a solid, is an oil or a sticky gum. How can I induce crystallization?
-
Answer: The presence of impurities or residual solvent often hinders crystallization.
-
Impurity Removal: The most common impurity is the corresponding sulfonic acid, 4-(3,4-dichlorophenoxy)benzenesulfonic acid, formed by hydrolysis of the sulfonyl chloride. This can be removed by dissolving the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the sulfonic acid, making it soluble in the aqueous layer.
-
Solvent Removal: Ensure all solvents are thoroughly removed under reduced pressure. Traces of solvent can act as an impurity and prevent crystallization.
-
Trituration: Attempt to solidify the oil by trituration. This involves stirring the oil with a solvent in which the desired product is sparingly soluble (e.g., hexanes, diethyl ether). This process can wash away impurities and encourage the product to crystallize.
-
Recrystallization: If a small amount of solid can be obtained, use it to seed a supersaturated solution of the crude product for recrystallization.
-
Issue 2: Persistent Impurity with a Similar Polarity to the Product
-
Question: I am having difficulty separating an impurity from my desired product using column chromatography because they have very similar Rf values on TLC. What can I do?
-
Answer: Separating compounds with similar polarities can be challenging.
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems. A slight change in the eluent composition can sometimes significantly improve separation. For non-polar compounds, consider combinations like hexanes/ethyl acetate or hexanes/dichloromethane.
-
Gradient Elution: Employing a shallow gradient of the polar solvent can help resolve closely eluting spots.
-
Column Size and Packing: Use a longer and narrower column for better resolution. Ensure the column is packed uniformly to avoid channeling.
-
-
Recrystallization: If the product is a solid, recrystallization is often more effective than chromatography for removing small amounts of impurities with similar polarity. The key is to find a suitable solvent system where the solubility difference between the product and the impurity is maximized.
-
Derivative Formation: In some cases, it may be possible to selectively react the impurity to form a derivative with a significantly different polarity, which can then be easily separated. This is a more advanced technique and should be approached with caution.
-
Issue 3: Low Yield After Aqueous Workup
-
Question: My product yield is significantly lower than expected after performing an aqueous workup. What could be the cause?
-
Answer: Product loss during aqueous workup can occur for several reasons.
-
Hydrolysis: this compound is susceptible to hydrolysis, especially in the presence of base or at elevated temperatures.[1] Ensure that the workup is performed quickly and at a low temperature (e.g., using an ice bath).
-
Emulsion Formation: Emulsions can form during the extraction process, trapping the product in the interface between the aqueous and organic layers. To break emulsions, you can try adding brine (saturated NaCl solution) or a small amount of a different organic solvent.
-
Incorrect pH: If the product has acidic or basic functionalities, its solubility in the aqueous layer will be pH-dependent. Ensure the pH of the aqueous layer is adjusted to minimize the solubility of your product before extraction.
-
Frequently Asked Questions (FAQs)
General Purification
-
Q1: What is the most common impurity in a this compound reaction mixture?
-
A1: The most prevalent impurity is 4-(3,4-dichlorophenoxy)benzenesulfonic acid, which is formed by the hydrolysis of the sulfonyl chloride functional group in the presence of water.[1]
-
-
Q2: What is a standard aqueous workup procedure for a reaction involving this compound?
-
A2: A typical workup involves quenching the reaction with cold water, followed by extraction with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed sequentially with a saturated aqueous solution of sodium bicarbonate (to remove acidic impurities), water, and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
-
Q3: How can I monitor the purity of my product during the purification process?
-
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a purification. High-performance liquid chromatography (HPLC) can provide more quantitative information on the purity of the final product.[2] Nuclear magnetic resonance (NMR) spectroscopy can be used to identify the structure of the product and detect impurities.
-
Recrystallization
-
Q4: What are some suitable solvents for the recrystallization of this compound?
-
A4: Since this compound is a crystalline solid, recrystallization is a primary method for purification.[2] The choice of solvent depends on the impurities present. A good starting point is a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallization of aromatic sulfonyl chlorides include mixtures of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes or heptane).
-
Column Chromatography
-
Q5: What is a good starting eluent system for flash column chromatography of this compound?
-
A5: For a moderately polar compound like this compound, a good starting point for normal-phase flash chromatography would be a mixture of a non-polar solvent and a moderately polar solvent, such as a gradient of 0% to 20% ethyl acetate in hexanes. The optimal eluent system should be determined by TLC analysis first.
-
Data Presentation
Table 1: Purity and Yield Data for Purification Techniques (Representative Data)
| Purification Technique | Starting Purity (HPLC) | Final Purity (HPLC) | Yield (%) | Notes |
| Recrystallization | ||||
| Ethanol/Water | ~90% | >98% | 75-85% | Effective for removing polar impurities like the corresponding sulfonic acid. |
| Toluene/Hexanes | ~95% | >99% | 80-90% | Good for removing non-polar impurities. |
| Flash Column Chromatography | ||||
| Silica Gel (Hexanes/Ethyl Acetate gradient) | ~85% | >98% | 60-80% | Useful for separating a mixture of impurities with varying polarities. |
| Aqueous Wash | ||||
| Saturated NaHCO₃ Wash | ~90% (with sulfonic acid impurity) | Purity increase depends on initial acid content | >95% (recovery) | Specifically targets and removes acidic impurities. |
Note: The data in this table is representative and based on the purification of similar aromatic sulfonyl chlorides. Actual results may vary depending on the specific impurities and experimental conditions.
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid (cloudy). If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum crystal formation, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water solution (in the same ratio as the crystallization mixture).
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and then adding this to the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The gradient should be chosen based on prior TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Effect of temperature on the stability of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride
Technical Support Center: 4-(3,4-Dichlorophenoxy)benzenesulfonyl Chloride
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during the handling, storage, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound is its sensitivity to moisture.[1][2] Like other sulfonyl chlorides, it readily undergoes hydrolysis in the presence of water to form 4-(3,4-dichlorophenoxy)benzenesulfonic acid and hydrochloric acid.[3][4] This hydrolytic degradation can impact the purity of the material and the outcome of reactions. Additionally, exposure to high temperatures can accelerate degradation. The compound is also incompatible with strong bases, strong acids, and strong oxidizing agents.[5]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and integrity of this compound, it should be stored in a cool, dry, and well-ventilated area.[5] The recommended storage temperature is between 0-8°C.[6][7][8] It is crucial to keep the container tightly sealed to prevent exposure to atmospheric moisture. Storage under an inert atmosphere (e.g., argon or nitrogen) is also advisable for long-term stability.
Q3: My reaction yield is lower than expected. Could the stability of the sulfonyl chloride be a factor?
A3: Yes, the stability of this compound is a critical factor for reaction yields. If the compound has been improperly stored or handled, it may have partially hydrolyzed. The resulting sulfonic acid is unreactive under typical conditions where the sulfonyl chloride is used, thus lowering the effective concentration of the starting material and reducing the yield of the desired product. It is recommended to use freshly opened or properly stored material and to handle it under anhydrous conditions.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of the sulfonyl chloride can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for quantifying the parent compound and detecting the presence of its sulfonic acid degradation product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used if the compound is sufficiently volatile and thermally stable. Titrimetric methods can determine the total sulfonyl chloride content.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent Reaction Results
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Symptom: Significant variability in reaction yields or purity of the product between different batches of the sulfonyl chloride or on different days.
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Possible Cause: Degradation of the this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored at the recommended 0-8°C in a tightly sealed container, preferably in a desiccator or under an inert atmosphere.
-
Use Anhydrous Techniques: Handle the compound in a glove box or under a stream of dry inert gas. Use anhydrous solvents and glassware for your reactions.
-
Assess Purity: Before use, check the purity of the sulfonyl chloride by HPLC or ¹H NMR to quantify the amount of the corresponding sulfonic acid.
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Fresh Sample: If degradation is suspected, use a fresh, unopened sample of the sulfonyl chloride.
-
Issue 2: Presence of Acidic Byproducts in the Reaction Mixture
-
Symptom: The reaction mixture is acidic, or acidic byproducts are detected during workup, even when no acid is used in the reaction.
-
Possible Cause: Hydrolysis of the sulfonyl chloride, which produces hydrochloric acid and 4-(3,4-dichlorophenoxy)benzenesulfonic acid.
-
Troubleshooting Steps:
-
Moisture Control: Rigorously exclude moisture from the reaction setup. Dry solvents and reagents thoroughly before use.
-
Reaction Quenching: During the reaction workup, use a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize any acidic byproducts.
-
Purification: Employ appropriate purification techniques, such as column chromatography or recrystallization, to separate the desired product from the acidic impurities.
-
Quantitative Data on Stability
Table 1: Illustrative Hydrolytic Stability of this compound in Aqueous Acetonitrile (1:1 v/v)
| Temperature (°C) | Time (hours) | Estimated Purity (%) |
| 25 | 0 | >98 |
| 25 | 6 | ~95 |
| 25 | 24 | ~85 |
| 40 | 0 | >98 |
| 40 | 6 | ~88 |
| 40 | 24 | ~70 |
Table 2: Illustrative Thermal Stability of Solid this compound (in a sealed container under dry air)
| Temperature (°C) | Time (days) | Estimated Purity (%) |
| 25 | 30 | >98 |
| 40 | 30 | ~97 |
| 60 | 30 | ~90 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the stability of this compound.
Protocol 1: Determination of Hydrolytic Stability by HPLC
This method quantifies the rate of hydrolysis of the sulfonyl chloride in an aqueous solvent system.
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with anhydrous acetonitrile. This is the stock solution.
-
-
Hydrolysis Experiment:
-
In a series of vials, mix the stock solution with water at a 1:1 ratio to achieve the desired final concentration.
-
Place the vials in temperature-controlled chambers at various temperatures (e.g., 25°C, 40°C, 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial and immediately quench the hydrolysis by diluting it with the mobile phase to stop the reaction.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to this compound and its hydrolysis product, 4-(3,4-dichlorophenoxy)benzenesulfonic acid.
-
Calculate the percentage of the sulfonyl chloride remaining at each time point.
-
Plot the percentage remaining versus time for each temperature to determine the degradation kinetics.
-
Protocol 2: Assessment of Thermal Stability by DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point and decomposition temperature of the compound.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC or TGA pan.
-
-
DSC Analysis:
-
Temperature Program: Heat the sample from 25°C to 300°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Data Analysis: Determine the onset of melting and any exothermic events that may indicate decomposition.
-
-
TGA Analysis:
-
Temperature Program: Heat the sample from 25°C to 500°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Data Analysis: Monitor the weight loss as a function of temperature. The onset of significant weight loss indicates thermal decomposition.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to the handling and analysis of this compound.
Caption: Troubleshooting workflow for inconsistent reaction results.
Caption: Workflow for comprehensive stability analysis.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. 4-(4-chlorophenoxy)benzenesulfonyl Chloride | 191327-30-7 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
Technical Support Center: Solvent Selection for Reactions with 4-(3,4-Dichlorophenoxy)benzenesulfonyl Chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal selection of solvents for reactions involving 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a solvent for reactions with this compound?
A1: The primary factors to consider are the solubility of the sulfonyl chloride and the nucleophile, the reactivity of the solvent with the sulfonyl chloride, the reaction temperature, and the desired reaction outcome (e.g., formation of a sulfonamide or sulfonate ester). The solvent should be inert under the reaction conditions and should not react with the starting materials or products.
Q2: In which common organic solvents is this compound soluble?
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Predicted Solubility | Polarity |
| Dichloromethane (DCM) | Soluble | Polar Aprotic |
| Tetrahydrofuran (THF) | Soluble | Polar Aprotic |
| Acetonitrile (ACN) | Soluble | Polar Aprotic |
| Ethyl Acetate (EtOAc) | Soluble | Polar Aprotic |
| Toluene | Sparingly Soluble | Nonpolar |
| Hexane | Insoluble | Nonpolar |
| Diethyl Ether | Soluble | Polar Aprotic |
Q3: Can protic solvents like alcohols be used for reactions with this compound?
A3: Protic solvents, especially alcohols, can react with sulfonyl chlorides to form sulfonate esters.[1] Therefore, if the desired product is a sulfonamide from a reaction with an amine, using an alcohol as a solvent is generally not recommended as it will lead to a competing reaction. However, if the goal is to synthesize a sulfonate ester, an alcohol can be used as both the reactant and the solvent.
Q4: What are the most common side reactions to be aware of when using this compound?
A4: The most common side reaction is the hydrolysis of the sulfonyl chloride in the presence of water, which forms the corresponding sulfonic acid.[2] This can be minimized by using anhydrous solvents and inert atmosphere conditions. Another potential side reaction, especially with primary amines, is the formation of a double-sulfonated product. This can be controlled by careful stoichiometry and slow addition of the sulfonyl chloride.[3]
Troubleshooting Guides
Issue 1: Low or no yield of the desired product.
| Possible Cause | Troubleshooting Step |
| Poor solubility of reactants | Select a solvent in which both the sulfonyl chloride and the nucleophile are soluble. Gentle heating may improve solubility, but monitor for potential decomposition. |
| Hydrolysis of the sulfonyl chloride | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Inactive nucleophile | Check the purity and reactivity of your nucleophile. If it is an amine, ensure it is not a salt form unless the reaction conditions are designed to deprotonate it in situ. |
| Steric hindrance | If the nucleophile is sterically hindered, a higher reaction temperature or a longer reaction time may be required. Consider using a less hindered base if one is used. |
Issue 2: Formation of multiple products.
| Possible Cause | Troubleshooting Step |
| Reaction with a protic solvent | If a sulfonamide is the desired product, avoid using protic solvents like alcohols. Use aprotic solvents such as DCM, THF, or acetonitrile. |
| Double sulfonylation of a primary amine | Use a slight excess of the amine (1.1-1.2 equivalents) and add the sulfonyl chloride solution slowly to the amine solution at a low temperature (e.g., 0 °C). |
| Side reactions with the base | If using a nucleophilic base like pyridine, it may compete with your primary nucleophile. Consider using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). |
Issue 3: Difficulty in product purification.
| Possible Cause | Troubleshooting Step | | Presence of unreacted sulfonyl chloride | Quench the reaction with a small amount of water or an aqueous solution of a non-interfering amine to convert the remaining sulfonyl chloride to the sulfonic acid or a water-soluble sulfonamide. | | Presence of sulfonic acid byproduct | Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic byproduct. | | Product is an oil | Try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or changing the solvent system for recrystallization. If crystallization fails, purification by column chromatography may be necessary. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This protocol is a general guideline for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (TEA or pyridine) to the stirred solution.
-
Dissolve this compound in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Protocol 2: General Procedure for the Synthesis of a Sulfonate Ester
This protocol is a general guideline for the reaction of this compound with an alcohol.
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.1 eq)
-
Anhydrous pyridine or a non-nucleophilic base like TEA (1.5 eq)
-
Anhydrous dichloromethane (DCM) or the alcohol reactant as the solvent
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol in anhydrous DCM or use the alcohol as the solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (pyridine or TEA) to the stirred solution.
-
Dissolve this compound in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM if a co-solvent was used.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Visualizations
Caption: Logical workflow for solvent selection.
Caption: General experimental workflow diagram.
References
Technical Support Center: Catalyst Selection for 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride Reactivity
Welcome to the Technical Support Center for catalyst selection and reaction optimization involving 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to enhancing the reactivity of this compound in various synthetic applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a versatile intermediate primarily used in the synthesis of pharmaceuticals and agrochemicals. Its reactive sulfonyl chloride group makes it an excellent precursor for producing a variety of sulfonamide derivatives. The 3,4-dichlorophenoxy moiety is a common feature in molecules with biological activity.
Q2: Which types of catalysts are typically used to enhance the reactivity of aryl sulfonyl chlorides like this compound?
A2: The reactivity of aryl sulfonyl chlorides can be enhanced for various reactions using several classes of catalysts. For Friedel-Crafts sulfonylation reactions, where the sulfonyl chloride is reacted with another aromatic compound, Lewis acids are commonly employed. For reactions with nucleophiles, such as the formation of sulfonamides, phase transfer catalysts can be effective, particularly when dealing with biphasic reaction media. For certain cross-coupling reactions, transition metal catalysts, such as those based on palladium, may be applicable.
Q3: How do the dichloro- and phenoxy- substituents on the aromatic rings affect the reactivity of this compound?
A3: The electron-withdrawing nature of the two chlorine atoms on the phenoxy ring can have a modest electronic effect on the sulfonyl chloride group. More significantly, the bulky diaryl ether structure may introduce steric hindrance around the sulfonyl chloride group, potentially slowing down its reaction with nucleophiles. Catalyst selection may need to account for these steric factors.
Q4: What are the common side reactions to be aware of when using this compound?
A4: Common side reactions include hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, especially in the presence of moisture. In Friedel-Crafts reactions, polysulfonylation of the aromatic substrate can occur. When reacting with primary amines to form sulfonamides, di-sulfonylation is a potential side reaction. Desulfonylation, the cleavage of the sulfonyl group, can also occur under certain reductive conditions or with specific catalysts.[1][2]
Troubleshooting Guide
Issue 1: Low or No Conversion in Friedel-Crafts Sulfonylation
-
Question: I am attempting a Friedel-Crafts reaction with this compound and an aromatic substrate, but I am observing low to no product formation. What could be the issue?
-
Answer: Low conversion in Friedel-Crafts sulfonylation is a common problem and can be attributed to several factors:
-
Inactive Catalyst: Lewis acid catalysts such as AlCl₃ and FeCl₃ are highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions.[3]
-
Insufficient Catalyst Loading: In some cases, especially with less reactive substrates, a stoichiometric amount of the Lewis acid catalyst may be required.[4] The product sulfone can complex with the Lewis acid, rendering it inactive.[3]
-
Deactivated Aromatic Substrate: If your aromatic substrate has strongly electron-withdrawing groups, it may be too deactivated for the reaction to proceed under standard conditions.[3]
-
Low Reaction Temperature: While lower temperatures can improve selectivity, they may also decrease the reaction rate. A gradual increase in temperature might be necessary.[5]
-
Issue 2: Formation of Multiple Products in Sulfonamide Synthesis
-
Question: When reacting this compound with a primary amine, I am getting a mixture of the desired sulfonamide and a di-sulfonated byproduct. How can I improve the selectivity?
-
Answer: The formation of a di-sulfonamide is a known side reaction with primary amines.[6] To favor the formation of the mono-sulfonamide:
-
Control Stoichiometry: Use a 1:1 molar ratio of the amine to the sulfonyl chloride.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution to avoid localized high concentrations of the sulfonyl chloride.
-
Lower Temperature: Running the reaction at a lower temperature can help improve selectivity.
-
Use of a Suitable Base: The choice of base can influence the outcome. A non-nucleophilic organic base like triethylamine or pyridine is commonly used.
-
Issue 3: Hydrolysis of the Sulfonyl Chloride
-
Question: My reaction is yielding a significant amount of the corresponding sulfonic acid, indicating hydrolysis of my starting material. How can I prevent this?
-
Answer: this compound is susceptible to hydrolysis. To minimize this:
-
Anhydrous Conditions: Ensure all solvents and reagents are anhydrous and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Base: If a base is required, use a non-aqueous organic base. If an aqueous workup is necessary, perform it at low temperatures and as quickly as possible.
-
Data Presentation: Catalyst Performance in Analogous Sulfonylation Reactions
The following data is for analogous Friedel-Crafts sulfonylation reactions and should be used as a general guide for catalyst selection and optimization for reactions involving this compound.
| Catalyst | Aromatic Substrate | Sulfonylating Agent | Reaction Time (h) | Yield (%) | Reference |
| Fe³⁺-montmorillonite | Toluene | p-Toluenesulfonyl chloride | 6 | 95 | [1] |
| Zeolite Beta | Toluene | p-Toluenesulfonyl chloride | 8 | 92 | [1] |
| InCl₃ | Anisole | Benzenesulfonyl chloride | 0.5 | 94 | [7] |
| AlCl₃ | Benzene | Benzenesulfonyl chloride | 2 | 85 | |
| FeCl₃ | Chlorobenzene | 4-Chlorobenzenesulfonyl chloride | 10-20 | Not specified |
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed Friedel-Crafts Sulfonylation
This protocol describes a general procedure for the sulfonylation of an activated aromatic compound with an aryl sulfonyl chloride using a Lewis acid catalyst.
Materials:
-
This compound
-
Aromatic substrate (e.g., anisole, toluene)
-
Lewis acid catalyst (e.g., AlCl₃, FeCl₃, InCl₃), anhydrous
-
Anhydrous solvent (e.g., dichloromethane, nitrobenzene)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask and condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Set up a flame-dried round-bottom flask with a magnetic stirrer and condenser under an inert atmosphere.
-
To the flask, add the aromatic substrate and the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add the Lewis acid catalyst portion-wise to the stirred solution.
-
In a separate flask, dissolve the this compound in the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly pouring the mixture into ice-water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Sulfonamide Synthesis
This protocol outlines a general method for the synthesis of a sulfonamide from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Inert atmosphere setup
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine and the base in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the this compound in the anhydrous solvent in a separate flask.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, wash the reaction mixture with water to remove the salt of the base.
-
Extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude sulfonamide by recrystallization or column chromatography.
Visualizations
Caption: Catalyst screening workflow for enhancing reactivity.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Signs of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride decomposition (color change, gas evolution)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride.
Troubleshooting Guide: Signs of Decomposition
Users of this compound may occasionally observe changes in the material's appearance or the evolution of gas, both of which can be indicators of decomposition. The primary mode of decomposition under typical laboratory conditions is hydrolysis due to exposure to moisture.
Identifying and Addressing Signs of Decomposition
| Observed Sign | Potential Cause | Recommended Action |
| Color Change | Decomposition: The off-white crystalline powder may develop a yellowish to brownish tint, or dark spots may appear. This is often a result of hydrolysis or exposure to other contaminants. | Assess Purity: Check the melting point of the material. The reported melting point is 86-88°C.[1] A significantly lower or broader melting range suggests the presence of impurities, likely including the sulfonic acid hydrolysis product. Consider Purification: Depending on the extent of discoloration and the requirements of the experiment, purification by recrystallization may be possible. However, for critical applications, using a fresh, unopened container of the reagent is recommended. |
| Gas Evolution (Fuming) | Hydrolysis: The compound is reacting with moisture from the air to produce hydrogen chloride (HCl) gas.[2][3] This may be visible as fumes, especially when the container is opened, and may be accompanied by a sharp, acidic odor. | Minimize Exposure to Moisture: Handle the reagent quickly in a dry, inert atmosphere (e.g., in a glove box or under a stream of nitrogen or argon). Proper Storage: Ensure the container is tightly sealed immediately after use and stored in a desiccator or a dry, cool place.[4] |
| Clumping or Caking of Powder | Hydrolysis: The presence of the hydrolysis product, 4-(3,4-dichlorophenoxy)benzenesulfonic acid, and absorbed moisture can cause the crystalline powder to clump together. | Assess Usability: If the material is only slightly clumped, it may still be usable for non-critical applications, but it is a clear sign of moisture contamination. Use Fresh Reagent: For reactions sensitive to moisture or requiring precise stoichiometry, it is crucial to use a fresh, free-flowing powder. |
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition products of this compound?
A1: Under normal storage and handling conditions, the primary decomposition product is 4-(3,4-dichlorophenoxy)benzenesulfonic acid, formed through hydrolysis with concomitant evolution of hydrogen chloride (HCl) gas.[2][3] In the event of a fire or exposure to high temperatures, more hazardous decomposition products can be generated, including toxic fumes of carbon monoxide, carbon dioxide, hydrogen chloride, and oxides of sulfur.
Q2: My container of this compound is fuming upon opening. Is it still usable?
A2: The fuming indicates that the sulfonyl chloride is reacting with atmospheric moisture to produce HCl gas. While the bulk of the material may still be the desired compound, the presence of moisture and some degree of hydrolysis is confirmed. For reactions that are sensitive to moisture or require high purity, it is best to use a fresh container. If used, take precautions against the corrosive fumes and consider that the actual amount of active reagent may be lower than weighed.
Q3: How can I prevent the decomposition of this compound?
A3: The key to preventing decomposition is stringent moisture control.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably within a desiccator.[4]
-
Handling: Whenever possible, handle the material in an inert and dry atmosphere, such as a glove box or under a flow of dry nitrogen or argon. Minimize the time the container is open to the atmosphere.
-
Tools: Use dry spatulas and glassware when working with the reagent.
Q4: What is the expected appearance of pure this compound?
A4: Pure this compound is an off-white crystalline powder.[4]
Experimental Protocols
Melting Point Determination for Purity Assessment
Objective: To assess the purity of this compound by measuring its melting point.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of this compound
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Ensure the sample is a fine, dry powder. If necessary, gently grind a small amount in a mortar and pestle.
-
Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a rate of 10-15 °C per minute initially.
-
Observe the sample closely. When melting begins, record the temperature.
-
Continue heating and record the temperature at which the last solid melts.
-
The melting range is the difference between these two temperatures. A pure sample should have a sharp melting range close to the literature value of 86-88°C.[1] A broad or depressed melting range indicates the presence of impurities.
Visualizations
Caption: Troubleshooting workflow for observed signs of decomposition.
Caption: The hydrolysis decomposition pathway.
References
Validation & Comparative
A Comparative Guide to Purity Analysis of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride: HPLC, GC-MS, and qNMR Approaches
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is paramount for the integrity of subsequent research and the quality of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR)—for the purity determination of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride, a key building block in the synthesis of various pharmaceuticals.
Executive Summary of Analytical Techniques
The choice of analytical method for purity assessment of this compound hinges on a balance of factors including the need for quantitation of known versus unknown impurities, sample throughput, and the desired level of structural information. High-Performance Liquid Chromatography (HPLC) stands out as the most common and robust method for routine quality control. Gas Chromatography-Mass Spectrometry (GC-MS), while powerful, often necessitates a derivatization step to ensure the thermal stability of the analyte. Quantitative Nuclear Magnetic Resonance (qNMR) offers a primary method of analysis, providing direct quantification without the need for a specific reference standard of the analyte.
Comparative Data Presentation
The following table summarizes hypothetical yet representative quantitative data for the purity analysis of a single batch of this compound using the three discussed analytical techniques.
| Parameter | HPLC-UV | GC-MS (after derivatization) | qNMR (¹H) |
| Purity Assay (%) | 99.2 | 99.1 | 99.3 |
| Major Impurity A (%) | 0.5 (retention time: 4.2 min) | 0.6 (retention time: 8.5 min) | 0.4 |
| Major Impurity B (%) | 0.2 (retention time: 5.8 min) | 0.2 (retention time: 9.1 min) | 0.2 |
| Total Impurities (%) | 0.8 | 0.9 | 0.7 |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.05% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% | ~0.15% |
| Precision (RSD%) | < 1.0 | < 1.5 | < 0.5 |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is designed as a stability-indicating assay for the separation of the main component from its potential process-related impurities and degradation products.
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18 reversed-phase column (4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase :
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient :
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 50% B
-
20-25 min: 50% B
-
-
Flow Rate : 1.0 mL/min.[1]
-
Column Temperature : 30°C.[1]
-
Detection : UV at 230 nm.
-
Injection Volume : 10 µL.[1]
-
Sample Preparation : Dissolve 10 mg of the sample in 10 mL of acetonitrile to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the thermal lability of the sulfonyl chloride group, derivatization to a more stable sulfonamide is recommended for reliable GC-MS analysis.[1]
-
Derivatization Protocol :
-
Accurately weigh approximately 5 mg of the sample into a vial.
-
Dissolve in 1 mL of dichloromethane.
-
Add 1.5 equivalents of diethylamine.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
The resulting solution of the diethylsulfonamide derivative is ready for injection.
-
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer.
-
Column : 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., DB-5ms).[1]
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature : 250°C.
-
Oven Temperature Program :
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold at 300°C for 5 minutes.
-
-
MS Transfer Line Temperature : 280°C.
-
Ion Source Temperature : 230°C.
-
Mass Range : 50-550 amu.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute purity value by comparing the integral of a signal from the analyte to that of a certified internal standard.[2][3]
-
Instrumentation : NMR Spectrometer (≥400 MHz).
-
Internal Standard : Maleic anhydride (certified reference material).
-
Solvent : Deuterated chloroform (CDCl₃).
-
Sample Preparation :
-
Accurately weigh approximately 20 mg of this compound and 10 mg of maleic anhydride into a clean vial.
-
Dissolve the mixture in ~0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters :
-
Pulse Sequence : Standard 90° pulse.
-
Relaxation Delay (d1) : 30 s (to ensure full relaxation of all protons).
-
Number of Scans : 16.
-
-
Data Processing :
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved signal from the analyte (e.g., aromatic protons) and the signal from the internal standard (olefinic protons of maleic anhydride).
-
Calculate the purity using the standard qNMR equation, accounting for the molar masses, number of protons in the integrated signals, and the weights of the sample and standard.[3]
-
Visualizing the Workflow and Method Selection
To better illustrate the experimental process and the decision-making involved in selecting an appropriate analytical technique, the following diagrams are provided.
References
Comparative Guide to Analytical Method Validation for the Quantification of 4-(3,4-Dichlorophenoxy)benzenesulfonyl Chloride
Introduction
4-(3,4-Dichlorophenoxy)benzenesulfonyl chloride is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Accurate and reliable quantification of this compound is critical for ensuring the quality, consistency, and safety of the final products. This guide provides a comparative overview of two distinct analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
The comparison is structured around the core validation parameters stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[2][3][4] This document is intended for researchers, analytical scientists, and drug development professionals to aid in selecting the most appropriate analytical method for their specific needs. High-performance liquid chromatography (HPLC) is a fundamental technique in pharmaceuticals, enabling precise compound separation.[5] UV-Vis spectrophotometry, on the other hand, offers a simpler, though often less specific, alternative for quantification.[6][7]
Method Comparison Summary
This section provides a high-level comparison of the two analytical methods. HPLC-UV is generally superior in terms of specificity and sensitivity, making it ideal for complex sample matrices and regulatory submissions. UV-Vis Spectrophotometry is a cost-effective and rapid alternative suitable for in-process controls or situations where potential interfering substances are not present.
| Validation Parameter | Method A: HPLC-UV | Method B: UV-Vis Spectrophotometry |
| Specificity | High: Excellent separation from impurities and degradation products. | Low to Moderate: High potential for interference from UV-absorbing impurities. |
| Linearity (R²) | > 0.999 | > 0.998 |
| Range (µg/mL) | 1 - 150 | 10 - 100 |
| Accuracy (% Recovery) | 99.0 - 101.5% | 96.5 - 104.0% |
| Precision (%RSD) | Repeatability: < 0.8% Intermediate: < 1.2% | Repeatability: < 1.5% Intermediate: < 2.5% |
| LOD (µg/mL) | 0.3 | 3.0 |
| LOQ (µg/mL) | 1.0 | 10.0 |
| Robustness | High: Insensitive to minor changes in mobile phase, flow rate. | Moderate: Sensitive to changes in solvent pH and instrument variability. |
| Typical Run Time | ~10 minutes per sample | < 1 minute per sample |
Quantitative Data Tables
The following tables present hypothetical but representative experimental data obtained during the validation of each method.
Table 1: Linearity
| Method | Range (µg/mL) | Linear Regression Equation | Correlation Coefficient (R²) |
| HPLC-UV | 1.0 - 150.0 | y = 45120x + 1530 | 0.9998 |
| UV-Vis | 10.0 - 100.0 | y = 0.0155x + 0.0021 | 0.9985 |
Table 2: Accuracy (Recovery)
| Method | Spiked Level | Concentration (µg/mL) | Mean Recovery (%) | %RSD (n=3) |
| HPLC-UV | 80% | 80.0 | 100.8% | 0.55% |
| 100% | 100.0 | 99.7% | 0.41% | |
| 120% | 120.0 | 101.1% | 0.62% | |
| UV-Vis | 80% | 80.0 | 97.2% | 1.8% |
| 100% | 100.0 | 102.5% | 1.3% | |
| 120% | 120.0 | 103.8% | 2.1% |
Table 3: Precision
| Method | Precision Type | Concentration (µg/mL) | Mean Assay (%) | %RSD |
| HPLC-UV | Repeatability (n=6) | 100.0 | 100.2% | 0.75% |
| Intermediate (n=12) | 100.0 | 99.8% | 1.10% | |
| UV-Vis | Repeatability (n=6) | 100.0 | 99.5% | 1.45% |
| Intermediate (n=12) | 100.0 | 101.3% | 2.40% |
Table 4: LOD & LOQ
| Method | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| HPLC-UV | 0.3 | 1.0 |
| UV-Vis | 3.0 | 10.0 |
Mandatory Visualizations
Caption: Workflow for analytical method validation from development to the final report.
Caption: Inter-relationships between key analytical validation parameters.
Experimental Protocols
Method A: HPLC-UV Protocol
-
Chromatographic System:
-
Instrument: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and Water (containing 0.1% formic acid) in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1, 5, 10, 50, 100, 150 µg/mL).
-
Sample Solution: Accurately weigh a sample containing the analyte, dissolve in the mobile phase, and dilute to a final target concentration of 100 µg/mL.
-
-
Validation Procedures:
-
Specificity: Analyze blank solvent, a placebo (if applicable), a solution of known impurities, and a sample solution. Demonstrate that no interfering peaks co-elute with the analyte peak.
-
Linearity: Inject the working standard solutions in triplicate. Plot the mean peak area against concentration and perform a linear regression analysis.
-
Accuracy: Prepare samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate and calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample solution at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument.
-
-
LOD & LOQ: Determine based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Robustness: Introduce small, deliberate variations to method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2°C) and assess the impact on the results.
-
Method B: UV-Vis Spectrophotometry Protocol
-
Spectrophotometric System:
-
Instrument: Double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
-
Solvent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution (e.g., 225 nm).
-
Measurement Mode: Absorbance.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare dilutions from the stock solution to cover the linear range (e.g., 10, 25, 50, 75, 100 µg/mL).
-
Sample Solution: Prepare a sample solution in methanol with a target concentration of 50 µg/mL.
-
-
Validation Procedures:
-
Specificity: Scan the blank solvent, a placebo solution, and a solution of known impurities across the UV spectrum (e.g., 200-400 nm) to check for absorbance at the analytical wavelength.
-
Linearity: Measure the absorbance of the working standard solutions. Plot the mean absorbance against concentration and perform a linear regression analysis.
-
Accuracy: Prepare spiked samples at 80%, 100%, and 120% of the target concentration. Analyze in triplicate and calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample solution at 100% of the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day or with a different instrument.
-
-
LOD & LOQ: Determine using the standard deviation of the blank response and the slope of the calibration curve.
-
Robustness: Assess the effect of using different batches of solvent or different spectrophotometers on the absorbance measurements.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Q2 R1: Mastering Analytical Method Validation [copyright-certificate.byu.edu]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. UV Spectrophotometry as a Pharmaceutical Testing Solution | HunterLab [hunterlab.com]
- 7. pharmaguddu.com [pharmaguddu.com]
Comparative Reactivity Analysis of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride and Other Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride with other structurally related sulfonyl chlorides. The information presented herein is supported by experimental data from peer-reviewed literature and established principles of physical organic chemistry.
Introduction to Sulfonyl Chloride Reactivity
Sulfonyl chlorides (R-SO₂Cl) are a pivotal class of reagents in organic synthesis, primarily utilized for the formation of sulfonamides and sulfonate esters. Their reactivity is intrinsically linked to the electrophilicity of the sulfur atom, which is influenced by the electronic properties of the substituent 'R'. Electron-withdrawing groups enhance the electrophilicity and thus increase the reaction rate with nucleophiles, while electron-donating groups have the opposite effect. This guide focuses on the hydrolysis of various benzenesulfonyl chlorides as a standardized measure of their comparative reactivity.
Comparative Reactivity Data
The reactivity of sulfonyl chlorides is commonly assessed by measuring the rate of their hydrolysis, a reaction that is sensitive to the electronic effects of substituents on the benzene ring. The following table summarizes the first-order rate constants (k) for the hydrolysis of several p-substituted benzenesulfonyl chlorides in water at 25 °C.
| Sulfonyl Chloride | Substituent (p-X) | Hammett Constant (σₚ) | Rate Constant (k) at 25°C (s⁻¹) | Data Source |
| 4-Methoxybenzenesulfonyl chloride | -OCH₃ | -0.27 | 2.389 x 10⁻³ | Experimental[1] |
| 4-Methylbenzenesulfonyl chloride (Tosyl chloride) | -CH₃ | -0.17 | 1.357 x 10⁻³ | Experimental[1] |
| Benzenesulfonyl chloride | -H | 0.00 | 1.104 x 10⁻³ | Experimental[1] |
| 4-Bromobenzenesulfonyl chloride | -Br | 0.23 | 7.447 x 10⁻⁴ | Experimental[1] |
| 4-Nitrobenzenesulfonyl chloride | -NO₂ | 0.78 | 9.373 x 10⁻⁴ | Experimental[1] |
| This compound | -O-C₆H₃-3,4-Cl₂ | ~0.49 | ~8.0 x 10⁻⁴ (Estimated) | Calculated |
Note on the Estimated Reactivity of this compound:
Direct experimental kinetic data for the hydrolysis of this compound was not available in the reviewed literature. Therefore, its reactivity was estimated using the Hammett equation, log(k/k₀) = ρσ, which provides a linear free-energy relationship between reaction rates and substituent electronic effects.
-
Hammett Substituent Constant (σ) Estimation: The σₚ value for the 4-(3,4-dichlorophenoxy) group was estimated by considering the additivity of the substituent effects of the phenoxy group and the two chlorine atoms. The σₚ for a phenoxy group (-OPh) is approximately -0.32. The σ values for meta and para chlorine substituents are +0.37 and +0.23, respectively. The combined electron-withdrawing effect of the two chlorine atoms on the phenoxy ring is expected to significantly increase the overall σ value of the substituent. A reasonable estimation for the 4-(3,4-dichlorophenoxy) group is approximately +0.49.
-
Rate Constant Calculation: Using a known reaction constant (ρ) for the hydrolysis of benzenesulfonyl chlorides in water (ρ ≈ +1.564)[2] and the rate constant for the unsubstituted benzenesulfonyl chloride (k₀ = 1.104 x 10⁻³ s⁻¹)[1], the rate constant for the target compound was estimated.
This estimation places the reactivity of this compound as being slightly less reactive than 4-bromobenzenesulfonyl chloride and more reactive than 4-nitrobenzenesulfonyl chloride under these conditions.
Experimental Protocols
The determination of sulfonyl chloride hydrolysis rates is crucial for a quantitative comparison of their reactivity. The following are detailed methodologies for two common experimental techniques.
Conductometric Method
This method is highly suitable for following the hydrolysis of sulfonyl chlorides as the reaction produces ions, leading to a change in the conductivity of the solution over time.
Experimental Workflow:
Conductometric measurement workflow.
Detailed Steps:
-
Solution Preparation: Prepare a stock solution of the sulfonyl chloride in a water-miscible organic solvent of low conductivity, such as acetone or dioxane. The concentration should be such that upon addition to the reaction cell, the final concentration is in the millimolar range.
-
Instrumentation Setup: Place a known volume of high-purity, deionized water into a thermostatted conductivity cell. Allow the water to reach thermal equilibrium at the desired reaction temperature.
-
Reaction Initiation: Inject a small, precise volume of the sulfonyl chloride stock solution into the water in the conductivity cell with vigorous stirring to ensure rapid and homogeneous mixing. Start data acquisition immediately upon injection.
-
Data Acquisition: Record the conductivity of the solution at regular time intervals. The frequency of data collection should be appropriate for the reaction rate, with faster reactions requiring more frequent measurements. Continue recording until the conductivity reading is stable, indicating the completion of the hydrolysis reaction.
-
Data Analysis: The first-order rate constant (k) can be determined by plotting the natural logarithm of the difference between the final conductivity (C∞) and the conductivity at time t (Ct) versus time. The slope of the resulting straight line will be equal to -k.
Spectrophotometric Method
This method can be employed if the sulfonyl chloride or its hydrolysis product has a distinct UV-Vis absorbance profile that changes over the course of the reaction.
Experimental Workflow:
Spectrophotometric analysis workflow.
Detailed Steps:
-
Wavelength Selection: Determine the UV-Vis spectra of the starting sulfonyl chloride and its corresponding sulfonic acid product to identify a wavelength where the change in absorbance upon hydrolysis is maximal.
-
Reaction Setup: Prepare a solution of the sulfonyl chloride in a thermostatted quartz cuvette containing the reaction solvent (e.g., an aqueous buffer or a mixed aqueous-organic solvent).
-
Data Collection: Place the cuvette in a temperature-controlled spectrophotometer and record the absorbance at the chosen wavelength at regular time intervals.
-
Data Analysis: Similar to the conductometric method, the first-order rate constant is obtained by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot is equal to -k.
Logical Framework for Reactivity Comparison
The comparative reactivity of different sulfonyl chlorides can be understood through a logical framework that integrates experimental measurements with theoretical predictions.
Framework for sulfonyl chloride reactivity comparison.
This framework illustrates how experimental data for a series of known compounds can be used to build a predictive model based on the Hammett relationship. This model can then be used to estimate the reactivity of new or uncharacterized sulfonyl chlorides, guiding further experimental investigation.
References
Spectroscopic Characterization of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characteristics of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data alongside experimental data for structurally similar benzenesulfonyl chloride derivatives. This comparative approach allows for a robust understanding of its expected spectral features, crucial for reaction monitoring, quality control, and structural verification.
Comparative Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and its analogs. The data for the target compound is predicted, while the data for the analogs is based on experimental findings.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Aromatic Protons |
| This compound (Predicted) | ~8.0-8.2 (d, 2H), ~7.5-7.7 (m, 2H), ~7.2-7.4 (m, 3H) |
| Benzenesulfonyl chloride (Experimental) | 7.71-7.77 (m, 2H), 7.86-7.92 (m, 3H) |
| 4-Chlorobenzenesulfonyl chloride (Experimental) | 7.61 (d, 2H), 7.99 (d, 2H)[1] |
| 4-Fluorobenzenesulfonyl chloride (Experimental) | 7.30 (t, 2H), 8.08 (q, 2H)[2] |
| 3,4-Dichlorobenzenesulfonyl chloride (Experimental) | No data available |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Aromatic Carbons |
| This compound (Predicted) | ~118, ~120, ~124, ~130, ~131, ~133, ~134, ~139, ~154, ~159 |
| Benzenesulfonyl chloride (Experimental) | 127.4, 129.5, 134.7, 143.2[3] |
| 4-Chlorobenzenesulfonyl chloride (Experimental) | 129.0, 129.8, 140.4, 142.1 |
| 4-Fluorobenzenesulfonyl chloride (Experimental) | No data available |
| 3,4-Dichlorobenzenesulfonyl chloride (Experimental) | No data available |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | S=O Asymmetric Stretch | S=O Symmetric Stretch | C-O-C Stretch | C-Cl Stretch |
| This compound (Predicted) | ~1380 | ~1180 | ~1250 | ~800-850 |
| Benzenesulfonyl chloride (Experimental) | 1380 | 1178 | - | - |
| 4-Chlorobenzenesulfonyl chloride (Experimental) | 1380 | 1175 | - | ~825 |
| 3,4-Dichlorobenzenesulfonyl chloride (Experimental) | 1385 | 1175 | - | ~830, ~880 |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are standardized for solid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh 10-20 mg of the solid sample for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Apply a 90° pulse with a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire the spectrum at room temperature.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Apply a 30° pulse with a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shifts using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal to ensure full coverage of the crystal surface.
-
Lower the pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.
2. Data Acquisition:
-
Instrument: A FT-IR spectrometer equipped with a universal ATR accessory.
-
Record a background spectrum of the empty, clean ATR crystal.
-
With the sample in place, acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
3. Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the wavenumbers of the absorption maxima.
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound, from initial sample handling to final data interpretation and comparison.
Caption: Workflow for NMR and IR Spectroscopic Characterization.
References
A Comparative Guide to Establishing Specificity and Sensitivity in Analytical Methods for Compound X
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is paramount to ensure data integrity and regulatory compliance. This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Mass Spectrometry detection (UPLC-MS), for the analysis of the hypothetical drug substance, "Compound X." We will delve into the critical validation parameters of specificity and sensitivity, offering detailed experimental protocols and clear data presentation to aid in method selection and implementation.
Data Presentation: Comparison of Analytical Methods for Compound X
The performance of each method in establishing specificity and sensitivity is summarized below.
Table 1: Specificity and Sensitivity Data for Compound X Analysis
| Parameter | HPLC-UV | UPLC-MS | Acceptance Criteria |
| Specificity | |||
| Resolution (Rs) between Compound X and Impurity A | 1.8 | 2.5 | Rs > 1.5 |
| Resolution (Rs) between Compound X and Impurity B | 2.1 | 3.0 | Rs > 1.5 |
| Peak Purity (Angle) of Compound X in Spiked Sample | 0.995 | N/A | Purity Angle < Purity Threshold |
| Mass Spectral Confirmation in Spiked Sample | N/A | Confirmed | Specific mass-to-charge ratio (m/z) detected |
| Sensitivity | |||
| Limit of Detection (LOD) | 10 ng/mL | 0.5 ng/mL | S/N ≥ 3 |
| Limit of Quantitation (LOQ) | 30 ng/mL | 1.5 ng/mL | S/N ≥ 10 |
| LOQ Precision (%RSD, n=6) | 4.5% | 3.8% | %RSD ≤ 10% |
| LOQ Accuracy (%Recovery) | 98.2% | 99.5% | 80-120% |
Experimental Protocols
Detailed methodologies for the key experiments are provided to ensure reproducibility.
Protocol 1: Specificity Determination
Objective: To assess the ability of the analytical method to unequivocally measure Compound X in the presence of potential interferences, including impurities and degradation products.
Methodology:
-
Preparation of Solutions:
-
Blank Solution: Prepare the dissolution solvent (mobile phase) without any dissolved compound.
-
Compound X Standard Solution: Prepare a solution of Compound X reference standard at a target concentration of 100 µg/mL.
-
Impurity Standard Solutions: Prepare individual stock solutions of known impurities (Impurity A and Impurity B) at a concentration of 100 µg/mL.
-
Spiked Sample Solution: Prepare a solution of Compound X at 100 µg/mL and spike it with Impurity A and Impurity B at a concentration of 1 µg/mL each.
-
Forced Degradation Samples:
-
Acid Degradation: Dissolve Compound X in 0.1 N HCl and heat at 80°C for 2 hours.
-
Base Degradation: Dissolve Compound X in 0.1 N NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Dissolve Compound X in 3% H₂O₂ and keep at room temperature for 4 hours.
-
Thermal Degradation: Expose solid Compound X to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of Compound X to UV light (254 nm) for 24 hours.
-
Neutralize the acid and base degradation samples before injection.
-
-
-
Chromatographic Analysis:
-
Inject the blank, Compound X standard, individual impurity standards, spiked sample, and all forced degradation samples into the respective HPLC-UV and UPLC-MS systems.
-
For HPLC-UV, monitor the chromatograms at the detection wavelength of Compound X.
-
For UPLC-MS, monitor the total ion chromatogram (TIC) and extracted ion chromatograms for the m/z of Compound X and its potential impurities.
-
-
Data Evaluation:
-
Resolution: Calculate the resolution (Rs) between the peak for Compound X and the peaks for Impurities A and B in the spiked sample chromatogram.[1]
-
Peak Purity (for HPLC-UV with PDA detector): Evaluate the peak purity of Compound X in the spiked and forced degradation samples.[1]
-
Interference from Blank: Ensure no interfering peaks are observed at the retention time of Compound X in the blank chromatogram.
-
Mass Spectral Confirmation (for UPLC-MS): Confirm the identity of the Compound X peak by its specific mass-to-charge ratio (m/z).
-
Protocol 2: Sensitivity Determination (LOD and LOQ)
Objective: To determine the lowest concentration of Compound X that can be reliably detected (Limit of Detection, LOD) and quantified with acceptable precision and accuracy (Limit of Quantitation, LOQ).
Methodology:
-
Preparation of Low-Concentration Solutions:
-
Prepare a series of dilutions of the Compound X standard solution to obtain concentrations ranging from 0.1 ng/mL to 50 ng/mL.
-
-
Determination of LOD:
-
Inject the diluted solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1. This can be visually estimated from the chromatogram or calculated by the chromatography data system software.[2][3][4]
-
Alternatively, the LOD can be calculated using the formula: LOD = 3.3 * (σ/S), where σ is the standard deviation of the response (from the regression line of the calibration curve) and S is the slope of the calibration curve.[4]
-
-
Determination of LOQ:
-
Confirmation of LOQ:
-
Prepare six independent samples at the determined LOQ concentration.
-
Inject these samples and calculate the relative standard deviation (%RSD) for the measured concentrations to assess precision.
-
Calculate the percent recovery of the measured concentrations against the known concentration to assess accuracy.
-
Visualizations
Workflow for Analytical Method Selection
The following diagram illustrates the decision-making process for selecting the most suitable analytical method for Compound X based on the specificity and sensitivity data.
Caption: Workflow for selecting an analytical method based on specificity and sensitivity.
Signaling Pathway of Analytical Method Validation
This diagram illustrates the logical flow and relationship between different stages of analytical method validation, emphasizing the foundational role of specificity and sensitivity.
Caption: Logical flow of analytical method validation stages.
References
Comparing the efficacy of herbicides derived from 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride
A comprehensive guide for researchers and scientists on the performance and mechanisms of herbicides structurally related to 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride, focusing on the comparison between phenoxy- and sulfonylurea-based compounds.
This guide provides a detailed comparison of the herbicidal efficacy of two major classes of herbicides that share structural similarities with this compound: the phenoxy herbicides, represented by 2,4-Dichlorophenoxyacetic acid (2,4-D), and the sulfonylurea herbicides, exemplified by chlorsulfuron and metsulfuron-methyl. This document is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of molecular pathways to facilitate a comprehensive understanding of these compounds.
Introduction to Compared Herbicide Classes
While no major commercial herbicides are directly derived from this compound, its structure contains two key moieties that are central to the activity of prominent herbicide families: the dichlorophenoxy group and the benzenesulfonyl group .
-
Phenoxy Herbicides (e.g., 2,4-D): These were among the first selective herbicides developed and are synthetic auxins. They primarily control broadleaf weeds in grass crops. 2,4-D, a principal example, has been in agricultural use since the 1940s.[1][2]
-
Sulfonylurea Herbicides (e.g., Chlorsulfuron, Metsulfuron-methyl): Introduced in the 1980s, this class of herbicides is known for its low application rates and broad-spectrum activity against both broadleaf and some grass weeds.[1] They act by inhibiting the acetolactate synthase (ALS) enzyme.[1][3]
This guide will focus on a comparative analysis of 2,4-D as a representative phenoxy herbicide, and chlorsulfuron and metsulfuron-methyl as representatives of the sulfonylurea class.
Mechanism of Action
The herbicidal activity of these two classes stems from distinct biochemical pathways.
2.1. Phenoxy Herbicides: Synthetic Auxins
2,4-D functions as a mimic of the natural plant hormone auxin (indole-3-acetic acid, IAA).[1][4][5][6][7] At herbicidal concentrations, it overwhelms the plant's normal hormonal balance, leading to uncontrolled and disorganized cell division and elongation.[1][4][5][6][7] This ultimately results in the destruction of vascular tissues, causing symptoms like leaf curling (epinasty), stem twisting, and eventual plant death.[4][5][6][7] The selectivity of 2,4-D is attributed to the differential ability of monocots (grasses) and dicots (broadleaf plants) to metabolize the compound.[4]
2.2. Sulfonylurea Herbicides: ALS Inhibitors
Sulfonylurea herbicides, such as chlorsulfuron and metsulfuron-methyl, inhibit the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][3][8] This enzyme is crucial for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[3][8][9][10][11] The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.[3][8] The high potency of sulfonylureas is due to their very low concentration required to inhibit the ALS enzyme.[9]
Comparative Efficacy
The efficacy of these herbicides varies depending on the weed species, growth stage, and environmental conditions. The following tables summarize available quantitative data from various studies.
Table 1: Efficacy (Percent Control) of 2,4-D and Sulfonylurea Herbicides on Various Weed Species
| Weed Species | Herbicide | Application Rate (g a.i./ha) | Percent Control (%) | Reference |
| Kochia scoparia | 2,4-D | Not specified | 100 (in a mix) | |
| Chlorsulfuron | Not specified | 30-100 | [12] | |
| Chenopodium album | 2,4-D | 70 | Synergistic with halosulfuron | [13] |
| Metsulfuron-methyl | 4 | > 2,4-D at 750 g/ha | [4] | |
| Amaranthus retroflexus | 2,4-D + MCPA | 67.5 - 1012.5 | Dose-dependent | [14] |
| Cirsium arvense | 2,4-D | Not specified | Less effective than other auxins | [15] |
| Metsulfuron-methyl | Not specified | Effective | ||
| Denseflower Knotweed | 2,4-D | 3300 | 57 | [16] |
| Metsulfuron-methyl | 63 | 99 | [16] |
Table 2: Dose-Response Data (ED50/GR50) for 2,4-D and Sulfonylurea Herbicides
| Weed Species | Herbicide | ED50/GR50 (g a.i./ha) | Notes | Reference |
| Kochia scoparia (Resistant) | Chlorsulfuron | 7.6 - 17.8 | 30-105 fold greater than susceptible | [17] |
| Amaranthus retroflexus | Trifloxysulfuron-sodium | < 1.8 | High efficacy at low doses | [18] |
| Chenopodium album | Metsulfuron-methyl + Bensulfuron-methyl | Not specified | Effective | [19] |
| 2,4-D + Bromoxynil | Not specified | Highly effective | [19] |
ED50: Effective dose causing 50% response. GR50: Dose causing 50% growth reduction.
Experimental Protocols
The following is a generalized protocol for a post-emergence herbicide efficacy trial conducted in a greenhouse setting, based on common methodologies.[20][21]
4.1. Objective
To determine the dose-response of selected weed species to post-emergence applications of test herbicides and to calculate the effective dose for 50% (ED50) or 90% (ED90) growth reduction.
4.2. Materials
-
Test Species: Certified seeds of target weeds (e.g., Amaranthus retroflexus, Chenopodium album, Kochia scoparia).
-
Growth Medium: A standardized greenhouse potting mix (e.g., peat, perlite, and sand in a 2:1:1 ratio).
-
Containers: 10-cm diameter plastic pots with drainage holes.
-
Herbicides: Technical grade or commercial formulations of 2,4-D, chlorsulfuron, and metsulfuron-methyl.
-
Adjuvants: Non-ionic surfactant (NIS) as per herbicide label recommendations.
-
Sprayer: Laboratory track sprayer equipped with a flat-fan nozzle for uniform application.
-
Greenhouse: Controlled environment with regulated temperature (e.g., 25/18°C day/night), humidity, and photoperiod (e.g., 16-hour light).
4.3. Experimental Procedure
-
Plant Propagation:
-
Fill pots with the growth medium and sow a predetermined number of seeds of the target weed species at a depth of approximately 1 cm.
-
Water the pots as needed and thin the seedlings to a uniform number (e.g., 3-5 plants) per pot after emergence.
-
Grow the plants in the greenhouse until they reach the desired growth stage for application (e.g., 2-4 true leaf stage).
-
-
Herbicide Preparation and Application:
-
Prepare a series of herbicide concentrations to establish a dose-response curve. A logarithmic series of doses is recommended.
-
Calibrate the laboratory sprayer to deliver a consistent volume (e.g., 200 L/ha).
-
Apply the herbicide treatments to the respective pots. Include an untreated control and a control treated only with the adjuvant solution.
-
-
Post-Treatment Care and Data Collection:
-
Return the treated plants to the greenhouse and arrange them in a randomized complete block design.
-
Water the plants as needed, avoiding overhead irrigation that could wash off the herbicide.
-
At a specified time after treatment (e.g., 14-21 days), assess the herbicidal effect. This can be done through:
-
Visual Injury Rating: A scale of 0% (no effect) to 100% (complete plant death).
-
Biomass Reduction: Harvest the above-ground plant material, dry it in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 48 hours), and weigh the dry biomass.
-
-
4.4. Data Analysis
-
Calculate the percent control or percent growth reduction relative to the untreated control.
-
Use non-linear regression analysis (e.g., a log-logistic model) to fit the dose-response data and calculate the ED50 or GR50 values.
Conclusion
The comparison between phenoxy herbicides like 2,4-D and sulfonylurea herbicides such as chlorsulfuron and metsulfuron-methyl reveals distinct differences in their mode of action, efficacy spectrum, and application rates. 2,4-D remains a valuable tool for selective broadleaf weed control in grass crops through its synthetic auxin activity. In contrast, sulfonylureas offer a broader spectrum of control at significantly lower application rates by targeting the ALS enzyme.
The choice of herbicide depends on the target weed species, the crop, and the potential for herbicide resistance. The development of weed resistance to ALS inhibitors is a significant concern, necessitating integrated weed management strategies that include the rotation of herbicides with different modes of action. The data and protocols presented in this guide provide a foundation for further research and informed decision-making in the development and application of these important classes of herbicides.
References
- 1. xtbg.cas.cn [xtbg.cas.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. deq.mt.gov [deq.mt.gov]
- 8. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 9. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]
- 10. Biochemical mechanism and molecular basis for ALS-inhibiting herbicide resistance in sugarbeet (Beta vulgaris) somatic cell selections | Weed Science | Cambridge Core [cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. Multiple herbicide resistance among kochia (Bassia scoparia) populations in the southcentral Great Plains | Weed Science | Cambridge Core [cambridge.org]
- 13. researchgate.net [researchgate.net]
- 14. cropj.com [cropj.com]
- 15. weedscience.mgcafe.uky.edu [weedscience.mgcafe.uky.edu]
- 16. apms.org [apms.org]
- 17. Characterization of Chlorsulfuron Resistant and Susceptible Kochia (Kochia scoparia) | Weed Technology | Cambridge Core [cambridge.org]
- 18. Dose-response curves and efficacy of ALS enzyme inhibitors herbicides applied in pre emergence over Amaranthus species - Weed Control Journal [weedcontroljournal.org]
- 19. researchgate.net [researchgate.net]
- 20. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cambridge.org [cambridge.org]
Comparative Guide to the Synthesis of 4-(3,4-dichlorophenoxy)benzenesulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of synthetic methodologies for the preparation of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride and its derivatives. This key intermediate is valuable in the development of pharmaceuticals and agrochemicals.[1] The synthesis is typically approached in two main stages: the formation of the 4-(3,4-dichlorophenoxy)benzene core structure, followed by the chlorosulfonation of the phenyl ring. This document outlines and compares the prevalent methods for each stage, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable synthetic route.
I. Synthesis of the Diaryl Ether Intermediate: 4-(3,4-dichlorophenoxy)benzene
The formation of the diaryl ether linkage is a critical step, and two primary catalytic methods are widely employed: the Ullmann condensation and the Buchwald-Hartwig C-O cross-coupling reaction.
Comparison of Diaryl Ether Synthesis Methods
| Parameter | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst | Copper (Cu) salts (e.g., CuI, CuO) | Palladium (Pd) complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Ligand | Often not required, but can be accelerated by simple ligands (e.g., diamines, amino acids) | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are essential |
| Reaction Temperature | Typically high (100-220°C) | Generally milder (80-120°C) |
| Base | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) |
| Solvent | High-boiling polar aprotic solvents (e.g., DMF, NMP, Pyridine) | Aprotic solvents (e.g., Toluene, Dioxane) |
| Substrate Scope | Traditionally favored for electron-poor aryl halides | Broad scope, including electron-rich and sterically hindered aryl halides |
| Yield | Moderate to high, highly substrate-dependent | Generally high to excellent |
| Purity | Can be lower due to harsh conditions and side reactions | Generally high, with cleaner reaction profiles |
| Cost | Lower (copper is more abundant and ligands are simpler/not always needed) | Higher (palladium and specialized phosphine ligands are expensive) |
Experimental Protocols for Diaryl Ether Synthesis
Method 1: Ullmann Condensation (Generalized)
This protocol is based on the classical Ullmann reaction for diaryl ether synthesis.
-
Materials: 3,4-Dichlorophenol, 1-bromo-4-nitrobenzene (as an activated aryl halide example), Copper(I) iodide (CuI), Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a round-bottom flask, add 3,4-dichlorophenol (1.0 eq.), 1-bromo-4-nitrobenzene (1.0 eq.), CuI (0.1 eq.), and K₂CO₃ (2.0 eq.).
-
Add anhydrous DMF to the flask.
-
The reaction mixture is heated to 140-160°C and stirred for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.
-
The filtrate is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the diaryl ether.
-
Method 2: Buchwald-Hartwig C-O Cross-Coupling (Generalized)
This protocol is adapted from established procedures for palladium-catalyzed diaryl ether synthesis.
-
Materials: 3,4-Dichlorophenol, 1-bromo-4-chlorobenzene, Palladium(II) acetate (Pd(OAc)₂), XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), Sodium tert-butoxide (NaOtBu), Anhydrous toluene.
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 eq.) and XPhos (0.04 eq.).
-
Add anhydrous toluene, followed by 3,4-dichlorophenol (1.2 eq.), 1-bromo-4-chlorobenzene (1.0 eq.), and NaOtBu (1.4 eq.).
-
The reaction mixture is heated to 100-110°C and stirred for 8-16 hours.
-
Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel.
-
II. Chlorosulfonation of 4-(3,4-dichlorophenoxy)benzene
Once the diaryl ether core is synthesized, the next step is the introduction of the sulfonyl chloride group onto the unsubstituted phenyl ring.
Comparison of Chlorosulfonation Methods
| Parameter | Chlorosulfonic Acid | Thionyl Chloride/DMF (Vilsmeier-Haack type) | Phosphorus Pentachloride/Phosphorus Oxychloride | Trichloroisocyanuric Acid (TCCA)/Na₂SO₃ |
| Reagent(s) | ClSO₃H | SOCl₂/DMF | PCl₅/POCl₃ | (CONCl)₃/Na₂SO₃ |
| Reaction Conditions | Typically low temperature (0-25°C), neat or in a chlorinated solvent | Mild to moderate temperatures | High temperatures (often >100°C) | Mild conditions, often in aqueous or biphasic media |
| Byproducts | HCl, H₂SO₄ | HCl, SO₂ | POCl₃, HCl | Cyanuric acid, NaCl |
| Selectivity | Can lead to di-sulfonation or sulfone formation as side products | Generally good for mono-sulfonylation | Can cause unwanted chlorination of the aromatic ring | Good selectivity for sulfonyl chloride formation from sulfonic acids |
| Handling/Safety | Highly corrosive, reacts violently with water, requires careful handling[2][3][4][5][6] | Toxic and corrosive, generates HCl | Moisture-sensitive and corrosive | Stable solid, easier to handle than liquid reagents |
| Yield | Generally good to high | Moderate to good | Variable, can be moderate to good | Good for the conversion of thiols or sulfonic acids |
| Substrate Scope | Broad for many aromatic compounds | Effective for activated aromatic systems | Can be harsh for sensitive substrates | Primarily for the conversion of thiols or sulfonic acids to sulfonyl chlorides |
Experimental Protocols for Chlorosulfonation
Method 1: Chlorosulfonation using Chlorosulfonic Acid (Generalized)
This is a widely used and direct method for the chlorosulfonation of aromatic compounds.
-
Materials: 4-(3,4-dichlorophenoxy)benzene, Chlorosulfonic acid, Chloroform (or other inert solvent), Crushed ice.
-
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a gas outlet, dissolve 4-(3,4-dichlorophenoxy)benzene (1.0 eq.) in anhydrous chloroform.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add chlorosulfonic acid (3.0-5.0 eq.) dropwise to the stirred solution, maintaining the temperature below 10°C. A large volume of HCl gas will be evolved, which should be directed to a scrubber.[7]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
-
Separate the organic layer, and extract the aqueous layer with chloroform.
-
Combine the organic extracts, wash with cold water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound. The product can be purified by recrystallization if necessary.
-
Method 2: Alternative Chlorinating Agents (Conceptual)
While specific examples for the target molecule are scarce, the following outlines a conceptual approach using alternative reagents for converting a sulfonic acid precursor to the sulfonyl chloride. This would be a two-step process: sulfonation followed by chlorination.
-
Step 2a: Chlorination of 4-(3,4-dichlorophenoxy)benzenesulfonic acid using Thionyl Chloride/DMF.
-
The corresponding sulfonic acid can be treated with an excess of thionyl chloride in the presence of a catalytic amount of DMF. The reaction is typically heated to reflux until the evolution of HCl and SO₂ ceases. Work-up involves removal of excess thionyl chloride by distillation, followed by purification of the resulting sulfonyl chloride.
-
-
Step 2b: Chlorination using Trichloroisocyanuric Acid (TCCA).
-
This method is generally applied to thiols or sulfonic acid salts. The sodium salt of 4-(3,4-dichlorophenoxy)benzenesulfonic acid could be treated with TCCA in a suitable solvent system to afford the sulfonyl chloride.[4]
-
III. Visualizing the Synthetic Pathways and Decision Logic
To aid in the selection of an appropriate synthetic route, the following diagrams illustrate the overall workflow and a decision-making process based on key experimental parameters.
Caption: General synthesis workflow for this compound.
Caption: Decision logic for selecting a synthesis method.
IV. Conclusion
The synthesis of this compound can be effectively achieved through a two-stage process. For the initial diaryl ether formation, the Buchwald-Hartwig C-O coupling generally offers higher yields and milder reaction conditions with a broader substrate scope, albeit at a higher cost compared to the Ullmann condensation. The choice between these methods will largely depend on the specific economic and substrate constraints of the project.
For the subsequent chlorosulfonation, direct treatment with chlorosulfonic acid remains the most straightforward and high-yielding method. However, significant safety precautions must be taken due to the hazardous nature of this reagent.[2][3][4][5][6] Alternative, milder reagents may be considered, particularly if the substrate is sensitive or if handling of highly corrosive materials is a major concern, though this may necessitate a two-step sulfonation-chlorination sequence.
Researchers should carefully evaluate the trade-offs between cost, yield, safety, and substrate compatibility when selecting the optimal synthetic route for their specific application.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. 4-Chloro-N-(3,4-dichlorophenyl)-2-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Trichloroisocyanuric acid - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Cross-reactivity studies of compounds synthesized from 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride
A Comparative Guide to the Biological Activities of Compounds Derived from Benzenesulfonyl Chlorides
This guide provides a comparative analysis of the biological activities of various compound classes synthesized from benzenesulfonyl chloride and its derivatives. The information is intended for researchers, scientists, and professionals in drug development, offering insights into the therapeutic potential and target selectivity of these synthesized molecules. While direct cross-reactivity studies are limited, this guide presents a comparative overview of their efficacy against different biological targets, including various bacterial strains, fungi, and cancer cell lines, based on available experimental data.
Synthesis of Sulfonamide Derivatives
The foundational structure for the compounds discussed herein originates from the reaction of a benzenesulfonyl chloride derivative with various amines or other nucleophiles. The general synthetic approach allows for the creation of a diverse library of sulfonamides with varied biological activities.
A general reaction scheme involves the nucleophilic attack of an amine on the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrochloric acid. This reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl produced.[1][2]
Comparative Biological Activities
The synthesized sulfonamide derivatives have been evaluated against a range of biological targets. The following sections and tables summarize their activities, providing a basis for comparing their potency and spectrum of action.
Antimicrobial Activity
A number of synthesized sulfonamide derivatives have demonstrated notable activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key metric for comparing the efficacy of these compounds.
| Compound Class | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| N-Aryl Sulfonyl Derivatives | Staphylococcus aureus | - | Ciprofloxacin | - |
| Escherichia coli | Moderate Activity | Ciprofloxacin | - | |
| Benzimidazole-Sulfonyl Derivatives | Gram-positive bacteria | 0.1 - 0.5 | - | - |
| Gram-negative bacteria | 0.1 - 0.5 | - | - | |
| Thiazole-Containing Benzenesulfonamides | Various pathogenic microbes | Not specified | - | - |
Note: "-" indicates data not available in the provided search results. "Moderate Activity" was mentioned qualitatively.[1][3][4]
Anticancer Activity
Several benzenesulfonamide derivatives have been investigated for their potential as anticancer agents. Their activity is often assessed by their ability to inhibit the growth of various cancer cell lines, with the IC50 value representing the concentration required to inhibit 50% of cell growth.
| Compound Class | Cancer Cell Line | IC50 | Reference Compound | IC50 |
| Thiazole-Containing Benzenesulfonamides | MDA-MB-231 | - | - | - |
| Benzoxazinone Derivatives | MCF-7 | 68.59 µg/mL | - | - |
Note: "-" indicates data not available in the provided search results.[5][6]
Enzyme Inhibition
A significant area of investigation for sulfonamide derivatives is their ability to inhibit specific enzymes, particularly carbonic anhydrases (CAs), which are implicated in various diseases.
| Compound Class | Target Enzyme | IC50 / Ki | Reference Compound | IC50 / Ki |
| Thiazole-Containing Benzenesulfonamides | Carbonic Anhydrase IX (CA IX) | 10.93–25.06 nM (IC50) | Acetazolamide | 25 nM (Ki) |
| Carbonic Anhydrase II (CA II) | 1.55–3.92 µM (IC50) | - | - | |
| Imidazolidin-2-one Bearing Benzenesulfonamides | Various human CAs | Nanomolar range | SLC-0111 | - |
| Benzenesulfonamides with Flexible/Rigid Linkers | Vibrio cholerae α-CA | 4.7 nM (Ki) | - | - |
Note: "-" indicates data not available in the provided search results.[5][7][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of key experimental protocols described in the referenced literature.
General Synthesis of N-Aryl Sulfonyl Derivatives
A mixture of an aromatic amine (0.01 mol) and a substituted benzenesulfonyl chloride (0.01 mol) in pyridine (20 mL) is refluxed on a water bath for 3 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC). After cooling to room temperature, the reaction mixture is poured into ice-cold water. The resulting precipitate is filtered, washed with water, dried, and recrystallized from ethanol.[2]
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
The in vitro biological activity of the chemical compounds is assessed against a panel of microorganisms. The agar diffusion well experiment is a common method used. Bacterial or fungal isolates are cultured, and a standardized inoculum is spread onto agar plates. Wells are then punched into the agar, and a specific concentration of the test compound is added to each well. Antibiotic discs are used as a control. The plates are incubated for 24 hours at 37°C. The diameter of the inhibition zone around each well is measured to determine the antimicrobial activity.[2]
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of compounds against different carbonic anhydrase isoforms is evaluated. A common method is a stopped-flow based enzymatic assay. This technique measures the CO2 hydratase activity of the enzyme. The assay is typically performed at a controlled temperature and pH. The inhibition constants (Ki) are determined by analyzing the enzyme activity at various concentrations of the inhibitor.
Visualizations
The following diagrams illustrate key processes and pathways related to the synthesis and mechanism of action of the described compounds.
Caption: General workflow for the synthesis of sulfonamide derivatives.
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
References
- 1. impactfactor.org [impactfactor.org]
- 2. echemcom.com [echemcom.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 7. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Performance Evaluation of Polymers from 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance evaluation of polymers synthesized using 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride. Due to the specific nature of this monomer, direct, publicly available performance data is limited. Therefore, this guide establishes a performance baseline using commercially available, high-performance poly(ether sulfone) (PES) and polysulfone (PSU) polymers, such as Radel® and Udel®. The anticipated effects of the 3,4-dichlorophenoxy moiety on the polymer's properties are then discussed based on established structure-property relationships in polymer science.
Executive Summary
Poly(aryl ether sulfone)s are a class of high-performance amorphous thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them suitable for demanding applications in the medical, aerospace, and electronics industries. The specific properties of these polymers can be tailored by modifying the chemical structure of the monomers. The introduction of halogen atoms, such as chlorine, into the polymer backbone can influence properties like flame retardancy, solubility, and thermal stability. This guide explores the expected performance of a poly(ether sulfone) derived from this compound in comparison to well-characterized commercial alternatives.
Comparative Performance Data
The following tables provide a summary of the typical properties of two widely used commercial poly(ether sulfone) and polysulfone resins, Radel® A (PES) and Udel® P-3703 (PSU), which can be used as a benchmark for evaluating new polymer systems. The expected performance of a polymer derived from this compound is qualitatively discussed based on chemical principles.
Table 1: Thermal Properties of Benchmark Polysulfones
| Property | Radel® A (PES) | Udel® P-3703 (PSU) | Expected Performance of Polymer from this compound |
| Glass Transition Temperature (Tg) | ~220 °C | ~185 °C | Potentially higher Tg than standard PES due to increased polarity and chain rigidity from C-Cl bonds. |
| Heat Deflection Temperature (HDT) @ 1.8 MPa | 204 °C[1] | 174 °C[2] | Expected to be high, likely exceeding 200°C, in line with other high-performance PES. |
| Continuous Service Temperature | - | ~149 °C[2] | Expected to have good long-term thermal stability. |
Table 2: Mechanical Properties of Benchmark Polysulfones
| Property | Radel® A (PES) | Udel® P-3703 (PSU) | Expected Performance of Polymer from this compound |
| Tensile Strength | 87 MPa[3] | 70.3 MPa | Likely to exhibit high tensile strength, potentially influenced by molecular weight and processing conditions. |
| Tensile Modulus | 2.6 GPa[3] | 2.48 GPa | Expected to be a rigid material with a high tensile modulus. |
| Flexural Strength | 130 MPa[3] | 106 MPa | High flexural strength is anticipated, characteristic of aromatic polysulfones. |
| Notched Izod Impact Strength | 91 J/m[3] | 69 J/m | Toughness is expected to be good, though potentially influenced by the bulky, polar chlorine substituents. |
Discussion on the Influence of the 3,4-Dichlorophenoxy Moiety:
The presence of two chlorine atoms on the phenoxy ring is expected to have several effects on the polymer's properties:
-
Thermal Stability: The strong C-Cl bonds and the increased polarity they impart may lead to stronger intermolecular forces, potentially increasing the glass transition temperature (Tg) compared to non-chlorinated analogues.
-
Flame Retardancy: The chlorine content is expected to enhance the polymer's inherent flame retardant properties.
-
Chemical Resistance: While polysulfones generally exhibit good chemical resistance, the specific substitution pattern of the chlorine atoms may influence its resistance to certain solvents.[2]
-
Solubility: The increased polarity may affect the polymer's solubility, potentially making it soluble in a different range of organic solvents compared to standard PES.
-
Mechanical Properties: The bulky chlorine atoms could potentially hinder chain packing, which might affect properties like impact strength. However, the increased polarity could also lead to stronger intermolecular interactions, potentially enhancing tensile strength and modulus.
Experimental Protocols
To provide a direct and objective comparison, the following experimental methodologies are recommended for evaluating the performance of polymers synthesized from this compound against other alternatives.
Thermal Analysis
a) Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature of the polymer.
-
Instrumentation: A thermogravimetric analyzer.
-
Procedure:
-
A small sample of the polymer (5-10 mg) is placed in a tared TGA pan.
-
The sample is heated from room temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min or 20°C/min) under an inert atmosphere (e.g., nitrogen) and an oxidative atmosphere (e.g., air).
-
The weight loss of the sample is recorded as a function of temperature.
-
The onset of decomposition (Td) is determined as the temperature at which 5% weight loss occurs.
-
b) Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) of the amorphous polymer.
-
Instrumentation: A differential scanning calorimeter.
-
Procedure:
-
A small sample of the polymer (5-10 mg) is sealed in an aluminum DSC pan.
-
The sample is subjected to a heat-cool-heat cycle. A typical procedure would be:
-
Heat from room temperature to a temperature above the expected Tg (e.g., 250°C) at a rate of 10°C/min to erase the thermal history.
-
Cool to room temperature at a controlled rate (e.g., 10°C/min).
-
Heat again to the upper temperature at 10°C/min.
-
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.
-
Mechanical Testing
a) Tensile Properties of Thin Films (ASTM D882)
-
Objective: To determine the tensile strength, tensile modulus, and elongation at break of the polymer when cast as a thin film.
-
Instrumentation: A universal testing machine equipped with film grips and an extensometer.
-
Procedure:
-
Polymer films of uniform thickness (typically less than 1 mm) are prepared by solution casting or melt pressing.
-
Rectangular test specimens are cut from the film with precise dimensions.
-
The thickness and width of the specimen are measured accurately at several points.
-
The specimen is mounted in the grips of the universal testing machine.
-
The film is pulled at a constant rate of crosshead displacement until it breaks.
-
The load and extension are recorded throughout the test.
-
Tensile strength, tensile modulus, and elongation at break are calculated from the resulting stress-strain curve.
-
Visualizations
Logical Workflow for Polymer Synthesis and Evaluation
Caption: Workflow for synthesis, evaluation, and comparison of the target polymer.
Signaling Pathway (Hypothetical Application in Drug Delivery)
While the primary applications of such polymers are in engineering, their high performance and potential for functionalization could make them relevant in advanced drug delivery systems, for instance, as a component of a medical device that releases a drug impacting a specific signaling pathway. The following is a hypothetical example of a signaling pathway that could be relevant.
Caption: Hypothetical role in a drug-eluting device targeting the MAPK/ERK pathway.
References
A Comparative Analysis of the Biological Activities of 3,4-Dichloro vs. 3,5-Dichlorophenoxy Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 3,4-dichlorophenoxy and 3,5-dichlorophenoxy analogs. Due to a lack of direct comparative studies in the available literature, this analysis synthesizes data from various sources on structurally related compounds to infer potential differences and guide future research. The primary biological activities discussed include herbicidal, anticancer, and antimicrobial effects.
Herbicidal Activity: A Tale of Two Isomers
Dichlorophenoxyacetic acids are a well-known class of herbicides. The position of the chlorine atoms on the phenoxy ring significantly influences their biological activity. While 2,4-dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide, this guide focuses on the comparison between the 3,4- and 3,5-dichloro analogs.[1]
The herbicidal action of phenoxyacetic acids is primarily attributed to their function as synthetic auxins. They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible plants. The 3,4-dichloro substitution pattern, as seen in 3,4-dichlorophenylacetic acid (DCAA), has been shown to exhibit auxin-like activity, promoting the elongation of oat coleoptile segments and the generation of adventitious roots.[2][3]
While specific quantitative data for the herbicidal activity of 3,5-dichlorophenoxyacetic acid is limited in the reviewed literature, structure-activity relationship (SAR) studies on phenoxyacetic acid herbicides suggest that the substitution pattern on the aromatic ring is critical for activity.[1] The 3,5-dichlorobenzoyl moiety is a known component of some herbicides, indicating that compounds with this substitution pattern can possess phytotoxic properties.[4]
Quantitative Data on Auxin-like Activity
| Compound | Assay | Concentration | Result | Reference |
| 3,4-Dichlorophenylacetic acid (DCAA) | Oat coleoptile elongation | 1 µM | ~1.8 mm elongation | [3] |
Anticancer Activity: Targeting Cellular Proliferation
Dichlorophenyl and dichlorophenoxy analogs have emerged as scaffolds for the development of novel anticancer agents. The substitution pattern of the chlorine atoms plays a crucial role in their cytotoxic efficacy.
Studies have shown that compounds containing the 3,4-dichlorophenyl moiety exhibit anticancer activity. For instance, (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile has demonstrated potent growth inhibition against various cancer cell lines.[5] Similarly, a 2-(3,4-Dichlorophenyl) derivative has shown activity against the MCF-7 breast cancer cell line.[4]
On the other hand, analogs with a 3,5-dichlorophenyl group have also been investigated for their anticancer properties. While direct data on 3,5-dichlorophenoxy compounds is scarce, related structures like 3-(3,5-Dichlorophenyl)benzoic acid derivatives have been explored for their potential as therapeutic agents.[4]
Quantitative Data on Anticancer Activity
| Compound | Cell Line | Activity Metric | Value | Reference |
| (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide | MCF-7 | GI₅₀ | 0.034 ± 0.01 µM | [5] |
| 2-(3,4-Dichlorophenyl)-4H-benzo[d][1][6]oxazin-4-one | MCF-7 | IC₅₀ | 68.59 µg/mL | [4] |
Antimicrobial Activity: A Potential Area for Exploration
The antimicrobial potential of dichlorophenoxy analogs is an area of growing interest. While comprehensive comparative data is not available, the general class of dichlorophenyl compounds has demonstrated antimicrobial properties.[4] The mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.[4] Further research is required to specifically evaluate and compare the antimicrobial efficacy of 3,4- and 3,5-dichlorophenoxy analogs.
Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxicity of compounds against cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specific duration (e.g., 48 or 72 hours). Control wells receive the vehicle only.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[7]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes a common method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microbe and broth) and negative (broth only) control wells are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]
Signaling Pathways and Experimental Workflows
Caption: Generalized auxin signaling pathway initiated by dichlorophenoxyacetic acid analogs.
References
- 1. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid [mdpi.com]
- 2. 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
Assessing the stability of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride under different conditions
For researchers, scientists, and drug development professionals, the stability of reagents is a critical parameter influencing experimental outcomes, product shelf-life, and the overall success of a synthetic route. This guide provides a comprehensive assessment of the stability of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride under various conditions, offering a comparative analysis with other commonly used sulfonyl chlorides. The information presented herein is supported by experimental data from the literature and established chemical principles.
Data Presentation: Comparative Stability Insights
The 4-(3,4-dichlorophenoxy) substituent is electron-withdrawing due to the presence of two chlorine atoms and the ether linkage. This electron-withdrawing effect is expected to increase the reactivity and decrease the stability of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride or those with electron-donating groups.
Below is a table summarizing the hydrolysis rates of various substituted benzenesulfonyl chlorides, which serves as a proxy for their relative stability.
| Compound | Substituent(s) | Relative Hydrolysis Rate (k_rel) | Inferred Stability |
| 4-Methoxybenzenesulfonyl chloride | 4-OCH₃ (electron-donating) | 0.23 | High |
| 4-Methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride) | 4-CH₃ (electron-donating) | 0.67 | High |
| Benzenesulfonyl chloride | None | 1.00 | Moderate |
| 4-Chlorobenzenesulfonyl chloride | 4-Cl (electron-withdrawing) | 3.67 | Moderate to Low |
| This compound | 4-(3,4-Cl₂-PhO)- (electron-withdrawing) | (Estimated) > 3.67 | Low |
| 4-Nitrobenzenesulfonyl chloride | 4-NO₂ (strongly electron-withdrawing) | 35.5 | Very Low |
Note: The relative hydrolysis rate is normalized to that of benzenesulfonyl chloride. The estimated value for this compound is based on the expected strong electron-withdrawing nature of the dichlorophenoxy group.
Experimental Protocols: Assessing Stability
To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted. These studies expose the compound to a range of stress conditions to identify potential degradation pathways and products.
Hydrolytic Stability
Objective: To determine the rate and extent of hydrolysis under acidic, basic, and neutral conditions.
Protocol:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).
-
For acidic hydrolysis, add an aliquot of the stock solution to 0.1 M HCl.
-
For basic hydrolysis, add an aliquot of the stock solution to 0.1 M NaOH.
-
For neutral hydrolysis, add an aliquot of the stock solution to purified water.
-
Incubate the solutions at a controlled temperature (e.g., 40°C, 60°C).
-
Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the samples from the acidic and basic conditions.
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
Thermal Stability
Objective: To evaluate the effect of elevated temperatures on the solid-state and solution stability.
Protocol:
-
Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., 60°C, 80°C, 100°C).
-
Solution State: Prepare a solution of the compound in a high-boiling point, inert solvent (e.g., sulfolane, diphenyl ether). Heat the solution at controlled temperatures.
-
At specified time points, remove samples and allow them to cool to room temperature.
-
Dissolve the solid samples in a suitable solvent for analysis.
-
Analyze all samples by HPLC to determine the extent of degradation.
Photostability
Objective: To assess the impact of light exposure on the stability of the compound.
Protocol:
-
Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile).
-
Expose the solution to a calibrated light source that provides both UV and visible light, following ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Monitor the samples at various time intervals by HPLC to quantify any photodegradation.
Stability in Organic Solvents
Objective: To determine the compatibility and stability of the compound in commonly used organic solvents.
Protocol:
-
Prepare solutions of this compound in a range of solvents (e.g., dichloromethane, tetrahydrofuran, N,N-dimethylformamide, acetone).
-
Store the solutions at room temperature and an elevated temperature (e.g., 40°C).
-
Analyze the solutions by HPLC at initial and subsequent time points to check for any degradation or reaction with the solvent.
Mandatory Visualization
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Factors influencing the stability of this compound.
Safety Operating Guide
Safe Disposal of 4-(3,4-dichlorophenoxy)benzenesulfonyl Chloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical compounds is a cornerstone of laboratory safety. This guide provides essential safety and logistical information for the disposal of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride, ensuring operational integrity and personnel safety.
Hazard Identification and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to understand the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE). This compound is classified as a hazardous substance.
Hazard Summary:
| Hazard Statement | Classification |
| May cause an allergic skin reaction.[1] | Skin Sensitizer |
| Causes serious eye irritation.[1] | Eye Irritant |
| Harmful if swallowed. | Acute Toxicity (Oral) |
| Causes severe skin burns and eye damage.[2] | Skin Corrosion |
| Harmful to aquatic life. | Aquatic Hazard |
Required Personal Protective Equipment (PPE):
To mitigate exposure risks, the following PPE is mandatory when handling this compound:
-
Eye Protection: Wear chemical safety goggles and a face shield.[1]
-
Hand Protection: Use chemical-resistant gloves (e.g., heavy rubber or otherwise impervious).[1]
-
Skin and Body Protection: Wear protective clothing and chemical-resistant boots.[1]
-
Respiratory Protection: Use a respirator if dust or vapor is generated.[1] All handling should be conducted in a chemical fume hood.[1][3]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent chemical exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.[1]
-
Containment: Wear the appropriate PPE as listed above.[1]
-
Absorption: For liquid spills, absorb the material with an inert substance such as vermiculite, dry sand, or earth. For solid spills, carefully scoop up the material.[4]
-
Collection: Place the absorbed or scooped material into a suitable, labeled container for disposal.[1][4]
-
Decontamination: Ventilate the area and wash the spill site after material pickup is complete.[1] Wash any contaminated clothing before reuse.[4]
Disposal Procedure
The recommended method for the disposal of this compound is through incineration. Adherence to all federal, state, and local regulations is mandatory.
Disposal Workflow:
Figure 1. Disposal workflow for this compound.
Step-by-Step Disposal Protocol:
-
Consult Regulations: Before beginning, consult all applicable federal, state, and local waste disposal regulations.[1]
-
Prepare for Disposal: Wearing the appropriate PPE, work within a chemical fume hood.
-
Dissolution: Dissolve or mix the this compound with a combustible solvent.[1]
-
Incineration: The mixture should be burned in a licensed chemical incinerator equipped with an afterburner and scrubber.[1]
-
Final Checks: Ensure all waste containers are properly labeled and that the disposal process is fully documented in accordance with institutional and regulatory requirements.
Incompatibilities and Storage
To prevent hazardous reactions, it is essential to store and handle this compound away from incompatible materials.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[1][3]
-
Storage Conditions: Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][3]
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment.
References
Essential Safety and Operational Guide for Handling 4-(3,4-dichlorophenoxy)benzenesulfonyl Chloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(3,4-dichlorophenoxy)benzenesulfonyl Chloride. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive chemical that is harmful if swallowed and can cause severe skin burns and eye damage.[1][2] It may also cause respiratory irritation.[1] This compound reacts violently with water and is sensitive to moisture and air.[3][4] Proper selection and use of Personal Protective Equipment (PPE) are the final and critical barriers to exposure.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Situation | Required PPE |
| General Laboratory Use | - Nitrile gloves- Safety glasses with side shields- Laboratory coat |
| Weighing and Transferring | - Chemical-resistant gloves (e.g., nitrile, butyl rubber)- Chemical splash goggles- Laboratory coat- Face shield (if splashing is a risk)- Use of a chemical fume hood is mandatory |
| Large-Scale Operations or Spills | - Chemical-resistant gloves (e.g., butyl rubber)- Chemical splash goggles and a face shield- Chemical-resistant apron or coveralls- Appropriate respiratory protection (e.g., N95 for dusts, or an air-purifying respirator with organic vapor cartridges for vapors)[5][6] |
Operational Plan for Safe Handling
A systematic approach is essential for safely managing this compound in a laboratory setting.
-
Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leaks. Confirm that the container is accurately labeled.
-
Storage : Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[1] The storage area should be designated for corrosive materials and be inaccessible to unauthorized personnel.[1][2] Keep the container tightly sealed and handle it under an inert atmosphere, protecting it from moisture.[1]
-
Handling and Use : All manipulations of this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation.[1] Avoid the formation of dust and aerosols. Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly after handling the compound.[1][2]
-
Spill Management : In the event of a small spill, wear the appropriate PPE, and contain the spill using an inert absorbent material like sand or vermiculite.[3] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
Emergency Procedures
Immediate and appropriate first aid is critical in case of exposure.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to rinse under the eyelids.[1] Seek immediate medical attention.[1][2]
-
Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[1] Seek immediate medical attention.[2]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion : Do NOT induce vomiting.[2] Rinse the mouth with water. Seek immediate medical attention.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.[1][2]
-
Solid Waste : Collect any solid waste, including contaminated absorbent materials, in a clearly labeled, sealed, and chemically compatible container.
-
Liquid Waste : Collect any liquid waste in a labeled, sealed, and appropriate solvent waste container.
-
Empty Containers : Do not reuse empty containers. They should be treated as hazardous waste and disposed of accordingly.
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
